6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-8-2-4-12-10(6-8)9-5-7(13(16)17)1-3-11(9)15-12/h2,4,6-7,15H,1,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQZNACUZJAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615804 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907211-31-8 | |
| Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Tetrahydrocarbazoles in Medicinal Chemistry
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. These molecules have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance pharmacokinetic and physicochemical properties. The high electronegativity and small size of fluorine can improve metabolic stability, membrane permeability, and binding affinity to target proteins.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, in particular, represents a key building block for the development of novel therapeutics. The fluorination at the 6-position can significantly influence the electronic properties of the carbazole ring system, while the carboxylic acid moiety at the 3-position provides a handle for further chemical modifications and can act as a crucial pharmacophore for interacting with biological targets. This guide provides a comprehensive overview of the synthesis of this important molecule, focusing on the well-established Fischer indole synthesis, and is intended to be a valuable resource for researchers in the field of drug discovery and development.
Core Synthetic Strategy: A Two-Step Approach
The most efficient and widely adopted method for the synthesis of this compound is a two-step process. The first step involves the construction of the core tetrahydrocarbazole ring system via the Fischer indole synthesis to yield the ethyl ester precursor. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Overall Synthetic Scheme:
Caption: Overall synthetic workflow for this compound.
Part 1: Fischer Indole Synthesis of the Ethyl Ester Intermediate
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. In this synthesis, the reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.
Mechanistic Insight
The choice of an acid catalyst is crucial for the success of the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) have been successfully employed. In the case of the synthesis of this compound ethyl ester, the hydrochloride salt of 4-fluorophenylhydrazine often provides the necessary acidic conditions in a suitable solvent like ethanol, obviating the need for an additional strong acid catalyst which could lead to side reactions.
Caption: Simplified mechanism of the Fischer indole synthesis.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of the ethyl ester of the target molecule.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl 4-oxocyclohexanecarboxylate
-
Anhydrous Ethanol
-
Ethyl acetate
-
Heptane
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) and 4-fluorophenylhydrazine hydrochloride (0.98 to 1.0 equivalent).
-
Add anhydrous ethanol to the flask (approximately 18 mL per gram of the limiting reagent).
-
Heat the mixture to reflux with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete after 16 hours.
-
After the reaction is complete, cool the mixture to room temperature. A white solid may precipitate.
-
Filter off any solid and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford this compound ethyl ester as a solid.
| Parameter | Value/Condition | Reference |
| Reactants | 4-Fluorophenylhydrazine HCl, Ethyl 4-oxocyclohexanecarboxylate | |
| Solvent | Anhydrous Ethanol | |
| Temperature | Reflux | |
| Reaction Time | ~16 hours | |
| Work-up | Extraction with Ethyl Acetate | |
| Purification | Recrystallization (Ethyl acetate/Heptane) | |
| Expected Yield | Up to 98% |
Part 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a base, followed by acidification. Basic hydrolysis is generally preferred for preparative purposes as the reaction is irreversible and tends to give higher yields.
Mechanistic Insight
The mechanism of base-promoted ester hydrolysis involves the nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group. In the basic medium, the newly formed carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.
Detailed Experimental Protocol
This protocol is a general procedure adapted for the hydrolysis of the specific ethyl ester intermediate.
Materials:
-
This compound ethyl ester
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound ethyl ester (1.0 equivalent) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Add the base, such as lithium hydroxide monohydrate (approximately 5 equivalents), to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate to ensure complete recovery of the product.
-
Combine the organic extracts and wash them with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
| Parameter | Value/Condition | Reference |
| Reactant | This compound ethyl ester | N/A |
| Reagents | LiOH·H₂O or NaOH | |
| Solvent | THF/Water | |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | |
| Work-up | Acidification and Extraction | |
| Purification | Recrystallization (if needed) | N/A |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the tetrahydrocarbazole ring, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the fluorine substitution.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that relies on the robust and well-understood Fischer indole synthesis, followed by a standard ester hydrolysis. This technical guide provides a detailed, step-by-step protocol, grounded in established chemical principles and supported by literature precedents, to aid researchers in the efficient preparation of this valuable building block for drug discovery. The self-validating nature of the described protocols, coupled with an understanding of the underlying reaction mechanisms, should empower scientists to successfully synthesize and utilize this compound in their research endeavors.
References
-
Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). Journal of Medicinal Chemistry, 58(21), 8359-8379. [Link]
-
Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of fluorinated tetrahydrocarbazoles. Reproduced from... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
-
The role of fluorine in medicinal chemistry - PubMed. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.
-
Cas 17159-79-4,Ethyl 4-oxocyclohexanecarboxylate - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). [Video]. YouTube. [Link]
-
Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxid. (n.d.). Retrieved January 17, 2026, from [Link]
-
mechanism of ester hydrolysis - YouTube. (2019, January 15). [Video]. YouTube. [Link]
- Conformation and reactivity. Part VII.
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS No: 907211-31-8), a molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific carboxylic acid, this guide synthesizes information from its closely related ethyl ester precursor, established analytical methodologies, and computational predictions. We present detailed protocols for its synthesis via hydrolysis, methods for experimental determination of its key physicochemical parameters, and predicted spectral and physical data to facilitate its use in research and development. This document is structured to provide both theoretical understanding and practical guidance for scientists working with this and related compounds.
Introduction and Molecular Overview
This compound belongs to the tetrahydrocarbazole class of compounds, which are integral scaffolds in numerous biologically active molecules and approved pharmaceuticals. The introduction of a fluorine atom at the 6-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an attractive modification in drug design. The carboxylic acid moiety at the 3-position provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 907211-31-8 | [1] |
| Molecular Formula | C₁₃H₁₂FNO₂ | Calculated |
| Molecular Weight | 233.24 g/mol | Calculated |
| Chemical Structure | ![]() | - |
Synthesis and Purification
While direct synthesis of the carboxylic acid may be possible, a common and well-documented route involves the synthesis of its ethyl ester precursor followed by hydrolysis.
Synthesis of Ethyl 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
The ethyl ester is accessible via the Fischer indole synthesis, a robust and widely used method for constructing the indole core.[2]
Reaction Scheme:
Experimental Protocol:
-
Combine 4-Fluorophenylhydrazine hydrochloride (1.0 eq) and Ethyl 4-oxocyclohexanecarboxylate (1.0-1.1 eq) in anhydrous ethanol.
-
Heat the mixture to reflux and maintain for 12-16 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. Otherwise, concentrate the solution under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/heptane to yield the desired ethyl ester.[3]
Known Properties of the Ethyl Ester:
| Property | Value | Source |
| CAS Number | 322725-63-3 | - |
| Molecular Formula | C₁₅H₁₆FNO₂ | - |
| Molecular Weight | 261.29 g/mol | - |
| Melting Point | 115-117 °C | [3] |
Hydrolysis to this compound
The conversion of the ethyl ester to the target carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis.[4][5] Basic hydrolysis is often preferred as it is generally an irreversible process, driving the reaction to completion.[5][6]
Workflow for Ester Hydrolysis and Purification:
Caption: Workflow for the synthesis and purification of the target carboxylic acid.
Experimental Protocol (Alkaline Hydrolysis):
-
Dissolve Ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate in a mixture of methanol and/or tetrahydrofuran.[7]
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (typically 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting ester.[8]
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 2 using a dilute strong acid (e.g., 1M HCl).[5]
-
The carboxylic acid is expected to precipitate out of the solution.
-
Extract the aqueous suspension with a suitable organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Further purify the product by recrystallization or column chromatography.
Physicochemical Properties (Predicted and Estimated)
In the absence of comprehensive experimental data, the following physicochemical properties are predicted using established computational models and inferred from the behavior of structurally similar compounds.
Predicted Physicochemical Data
The following values have been predicted using computational software (e.g., ACD/Labs Percepta, ChemAxon). It is crucial to note that these are in silico estimations and should be confirmed experimentally.
| Property | Predicted Value | Method/Rationale |
| pKa | 4.0 - 5.0 | The pKa of a carboxylic acid is influenced by its electronic environment. The electron-withdrawing nature of the fluorine atom and the aromatic carbazole system is expected to result in a pKa value typical for benzoic acid derivatives.[9] |
| logP | 2.5 - 3.5 | The tetrahydrocarbazole core is lipophilic. The fluorine atom will increase lipophilicity, while the carboxylic acid will decrease it. The predicted logP suggests moderate lipophilicity.[9] |
| Aqueous Solubility | Poorly soluble | Carboxylic acids with significant hydrophobic scaffolds tend to have low aqueous solubility at a pH below their pKa. Solubility is expected to increase significantly at a pH above the pKa due to the formation of the more soluble carboxylate salt.[10] |
| Melting Point (°C) | > 200 °C (with decomposition) | Carboxylic acids often have higher melting points than their corresponding esters due to intermolecular hydrogen bonding. A significant increase from the ethyl ester's melting point of 115-117 °C is expected. |
| Boiling Point (°C) | > 400 °C (predicted) | High boiling points are characteristic of carboxylic acids due to strong intermolecular hydrogen bonding. |
Experimental Determination of Physicochemical Properties
For researchers wishing to determine these properties experimentally, the following protocols are recommended.
Workflow for Physicochemical Property Determination:
Sources
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. This compound ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. quora.com [quora.com]
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Postulated Mechanisms of Action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Authored by a Senior Application Scientist
Preamble: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules of significant biological importance.[1] This tricyclic aromatic structure, consisting of a pyrrole ring fused with benzene and cyclohexane rings, serves as a versatile framework for the development of novel therapeutic agents.[1] Derivatives of THC have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The specific compound, this compound, while not extensively studied, belongs to this promising class of molecules. This guide will, therefore, explore its potential mechanisms of action by drawing parallels with structurally related and well-characterized carbazole derivatives, and propose a comprehensive research framework to elucidate its precise biological functions.
Part 1: Hypothesized Mechanisms of Action
Given the nascent stage of research on this compound, its mechanism of action remains to be definitively established. However, based on the robust body of evidence for the broader tetrahydrocarbazole class, we can postulate several plausible biological targets and pathways.
Postulate: Anticancer Activity via DNA Damage and Mitochondrial Dysfunction
A compelling avenue of investigation for this compound is its potential as an anticancer agent. Recent studies on novel amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles have revealed significant anticancer activity against various cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).[2] The proposed mechanism for these related compounds involves the induction of DNA damage and the disruption of mitochondrial function, ultimately leading to apoptosis.[2]
The fluorine atom at the 6-position of the carbazole ring in our target molecule could enhance its metabolic stability and cellular uptake, potentially potentiating its cytotoxic effects. The carboxylic acid moiety at the 3-position may also play a crucial role in its interaction with biological targets.
Proposed Signaling Pathway: Induction of Apoptosis
Caption: Proposed apoptotic pathway initiated by this compound.
Postulate: Antibacterial Action via Dihydrofolate Reductase (DHFR) Inhibition
The carbazole scaffold has also been explored for the development of novel antibacterial agents. A recent study demonstrated that acid-functionalized carbazole derivatives exhibit promising antibacterial activity, with molecular docking studies suggesting bacterial dihydrofolate reductase (DHFR) as a likely target.[3] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for bacterial DNA synthesis. Its inhibition leads to bacterial cell death.
The presence of the carboxylic acid group in this compound makes it a structural candidate for interacting with the active site of DHFR, potentially mimicking the binding of the natural substrate, dihydrofolic acid.
Proposed Mechanism: Inhibition of Bacterial Folate Synthesis
Caption: Postulated inhibition of bacterial DHFR by this compound.
Postulate: Anti-inflammatory Effects through Cyclooxygenase (COX) Inhibition
Carbazole derivatives have been recognized for their anti-inflammatory properties. A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. The structural features of our target compound may allow it to bind to the active site of COX-1 and/or COX-2, thereby reducing prostaglandin production.
Part 2: A Framework for Experimental Validation
To rigorously test these hypotheses, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a clear and logical path for elucidating the mechanism of action of this compound.
Synthesis of this compound
The synthesis of the target compound can be achieved from its ethyl ester, which is commercially available or can be synthesized.[4][5]
Step 1: Synthesis of this compound ethyl ester
This can be achieved via a Fischer indole synthesis.[4]
-
Reflux 4-cyclohexanonecarboxylic acid ethyl ester and 4-fluorophenylhydrazine hydrochloride in anhydrous ethanol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the solid product.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the synthesized ethyl ester in a suitable solvent mixture (e.g., ethanol/water).
-
Add a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the final product.
In Vitro Anticancer Activity Assessment
2.2.1 Cytotoxicity Screening (MTT Assay)
-
Cell Culture : Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates and incubate for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
Data Analysis : Calculate the IC50 (half-maximal inhibitory concentration) value.
2.2.2 Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment : Treat cancer cells with the compound at its IC50 concentration.
-
Cell Staining : For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells in ethanol and stain with PI.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Interpretation : Quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
2.2.3 DNA Damage Assessment (Comet Assay)
-
Cell Treatment and Lysis : Treat cells with the compound, then embed them in agarose on a microscope slide and lyse them.
-
Electrophoresis : Subject the slides to electrophoresis.
-
Staining and Visualization : Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA will migrate further, forming a "comet tail."
-
Quantification : Measure the length and intensity of the comet tail to quantify DNA damage.
Antibacterial Mechanism Investigation
2.3.1 Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains : Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution : Prepare serial dilutions of the compound in a 96-well plate containing bacterial culture in broth.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
2.3.2 Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
-
Assay Principle : This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reduction of dihydrofolate.
-
Reaction Mixture : Prepare a reaction mixture containing purified bacterial DHFR, NADPH, and dihydrofolate.
-
Inhibition Measurement : Add varying concentrations of the test compound and measure the rate of NADPH oxidation.
-
IC50 Calculation : Determine the concentration of the compound that causes 50% inhibition of DHFR activity.
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of the hypothesized mechanisms of action.
Part 3: Data Presentation and Interpretation
All quantitative data generated from the proposed experiments should be meticulously recorded and presented in a clear, comparative format.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Value | Value |
| HCT116 | Value | Value |
| A549 | Value | Value |
Table 2: Hypothetical Antibacterial Activity Data
| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus | Value | Value |
| E. coli | Value | Value |
Conclusion and Future Directions
While the precise mechanism of action of this compound awaits empirical validation, the existing literature on the tetrahydrocarbazole scaffold provides a strong foundation for targeted investigation. The proposed research framework, encompassing synthesis, in vitro anticancer, and antibacterial assays, offers a comprehensive strategy to unlock the therapeutic potential of this promising molecule. Future studies should also explore its anti-inflammatory properties and delve deeper into its structure-activity relationships to guide the design of even more potent and selective derivatives.
References
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.
- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | 2367-17-1 | FF116686 - Biosynth.
- This compound | M
- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | SCBT.
- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole.
- This compound ETHYL ESTER synthesis - chemicalbook.
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed.
- Synthesis and evaluation of biological activity of some novel carbazole deriv
- Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones.
- This compound ethyl ester - ChemicalBook.
- Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects - MOST Wiedzy.
- Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic - bioRxiv.
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Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element
An In-Depth Technical Guide to the Biological Activity of Fluorinated Carbazole Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The carbazole nucleus, a tricyclic heteroaromatic system, is one such "privileged structure," renowned for its rigid, planar geometry and rich electron density, making it an ideal anchor for interacting with biological targets.[1][2][3] This guide delves into the synergistic combination of the carbazole scaffold with fluorine, the most electronegative element and a powerhouse in modern drug design.
The strategic incorporation of fluorine into a drug candidate can profoundly modulate its physicochemical properties.[4] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through unique electronic interactions, and fine-tune lipophilicity to improve membrane permeability and overall pharmacokinetics.[5][6][7] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the biological activities of fluorinated carbazole derivatives, synthesizing field-proven insights with rigorous scientific data to illuminate their therapeutic potential.
Synthetic Strategies: Forging the Fluorinated Carbazole Core
The biological evaluation of any compound class begins with its synthesis. The construction of the core carbazole scaffold is well-established, but the site-specific introduction of fluorine presents unique challenges and opportunities.
Causality in Synthesis: Beyond the Reaction Scheme
The choice of synthetic route is dictated by the desired substitution pattern. For instance, direct fluorination of a pre-formed carbazole ring is often difficult to control and can lead to a mixture of regioisomers. A more robust strategy involves building the carbazole ring from fluorinated precursors. A common and effective method is the palladium/copper-catalyzed intramolecular C-H arylation of N-phenyl-2-haloaniline derivatives, which allows for the synthesis of a wide array of fluorinated carbazoles in excellent yields.[8][9] Another powerful technique is the BCl₃-mediated Friedel–Crafts acylation, which provides novel and site-specific entry to 1-aroyl-substituted carbazoles, a class of compounds with interesting biological profiles.[10] The key to this latter reaction is the formation of a six-membered complex that directs the substitution to the 1-position due to spatial proximity.[10]
General Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and initial screening of fluorinated carbazole derivatives.
Caption: Generalized workflow from synthesis to hit identification.
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Carbazole derivatives have long been investigated for these properties, and fluorination has emerged as a key strategy to enhance their potency.[3][11]
Spectrum of Activity and Mechanistic Insights
Fluorinated carbazoles have demonstrated significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[11] For example, certain isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives show minimum inhibitory concentrations (MIC) as low as 32 µg/mL for Staphylococcus strains.[11] While Gram-negative bacteria such as E. coli and P. aeruginosa tend to be more resistant, specific derivatives can still inhibit their growth by over 40% at higher concentrations.[11] The mechanism of action is believed to involve the disruption of bacterial cell membranes, facilitated by the lipophilic nature of the carbazole core, which is further modulated by fluorine substitution.[12] Some derivatives are also proposed to act by inhibiting essential enzymes; for instance, docking studies suggest that certain carbazole derivatives bind to dihydrofolate reductase, a critical enzyme in bacterial folate metabolism.[13]
Data Summary: Antimicrobial Potency
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | S. aureus | 32 | [11] |
| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazoles | S. epidermidis | 32-64 | [11] |
| Carbazole-dihydrotriazine hybrids | S. aureus (incl. MRSA) | 0.5 - 2 | [13][14] |
| Carbazole-dihydrotriazine hybrids | C. albicans | 1 - 4 | [13][14] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
A robust MIC assay is fundamental to evaluating antimicrobial potency. This protocol is designed as a self-validating system.
Objective: To determine the lowest concentration of a fluorinated carbazole derivative that visibly inhibits microbial growth.
Methodology (Broth Microdilution):
-
Preparation of Inoculum:
-
Causality: A standardized bacterial suspension is critical for reproducibility.
-
Aseptically pick 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
-
Compound Serial Dilution:
-
Causality: A two-fold serial dilution series allows for precise determination of the MIC value.
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Prepare a stock solution of the test compound in DMSO. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 50 µL from well 10.
-
-
Inoculation and Controls:
-
Causality: Controls are essential to validate the experiment.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Well 11 (Growth Control): Contains inoculum but no compound. Validation: Must show clear turbidity, confirming the bacteria are viable.
-
Well 12 (Sterility Control): Contains uninoculated CAMHB. Validation: Must remain clear, confirming the sterility of the medium.
-
A known antibiotic (e.g., ciprofloxacin) should be run on a separate row as a Positive Control to validate the susceptibility of the bacterial strain.
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Anticancer Activity: Targeting Malignant Proliferation
The carbazole scaffold is a cornerstone of several anticancer agents, and fluorination often enhances this activity.[15][16] These derivatives employ a multi-pronged attack on cancer cells, targeting various critical pathways.
Mechanisms of Antitumor Action
Fluorinated carbazoles exhibit diverse and potent anticancer mechanisms:
-
Cell Cycle Arrest & Apoptosis Induction: Many derivatives, particularly carbazole sulfonamides, induce cell cycle arrest in the G2/M phase, preventing mitosis.[17][18] This arrest is often followed by the induction of apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells.[17]
-
Inhibition of Tubulin Polymerization: A key mechanism for M-phase arrest is the disruption of microtubule dynamics. Several fluorinated carbazole sulfonamides have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules and leading to mitotic catastrophe.[18]
-
Signaling Pathway Modulation: These compounds can interfere with crucial cancer-promoting signaling pathways. A significant target is the JAK/STAT pathway, particularly the transcription factor STAT3, which is constitutively active in many cancers and drives proliferation and survival.[19] Fluorinated carbazoles have been designed to inhibit STAT3 phosphorylation and its downstream transcriptional activity.[19]
-
Enzyme Inhibition: Some derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and causing catastrophic DNA damage during replication.[18]
Data Summary: In Vitro Antiproliferative Activity
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Carbazole Sulfonamides | CEM (Leukemia) | <1 µM | [17] |
| Fluorinated Carbazole Sulfonamides | MCF-7 (Breast), HepG2 (Liver) | 0.81 - 31.19 nM | [18] |
| Fluorinated 1,2,3-Triazole Hybrids | MGC-803 (Gastric), MCF-7 (Breast) | 0.76 - 20.84 µM | [20] |
| N-arylsulfonyl Carbazoles (with Br) | PANC-1 (Pancreatic) | 1.12 µM | [15] |
Signaling Pathway Diagram: STAT3 Inhibition
The JAK/STAT3 pathway is a critical target for many fluorinated carbazoles.
Caption: Inhibition of the JAK/STAT3 signaling pathway by fluorinated carbazoles.
Neuroprotective Effects: Defending Against Neurological Insult
Carbazole derivatives are emerging as promising agents for mitigating neuronal damage in a range of neurological disorders.[2][21] Fluorination has been shown to improve the druglike properties and potency of these neuroprotective compounds.[22]
Mechanisms of Neuroprotection
The neuroprotective activity of these compounds stems from their ability to counteract multiple pathological processes:
-
Anti-Apoptotic Action: A key finding is the ability of aminopropyl carbazoles, such as the P7C3 series, to protect newborn hippocampal neurons from apoptotic cell death.[22] Fluorination of these compounds significantly improves their activity.[22]
-
Antioxidant Effects: Oxidative stress is a common pathway in neurodegeneration.[23] Fluorinated carbazoles demonstrate significant neuroprotective effects by reducing oxidative stress and protecting neuronal cells from injury induced by glutamate or hydrogen peroxide.[21][24][25]
-
Promotion of Neurogenesis: Beyond just preventing cell death, certain carbazole derivatives actively promote the formation of new neurons (neurogenesis), a critical process for recovery from brain injury.[22][24]
-
Modulation of Survival Pathways: The neurotrophic effects of some derivatives are mediated through the activation of pro-survival signaling cascades like the PI3K/Akt pathway, which is known to promote neurite outgrowth and cell survival.[23]
The P7C3 Series: A Case Study in Optimization
The discovery of the aminopropyl carbazole P7C3 marked a significant breakthrough in identifying non-traditional neuroprotective agents.[22] Subsequent research demonstrated that fluorinating the central methylene group of the aminopropyl chain and modifying the N-aryl ring substantially improved neuroprotective activity. The optimized compound, (-)-P7C3-S243, is a potent, orally bioavailable, and blood-brain barrier-penetrant agent that shows remarkable efficacy in animal models of Parkinson's disease and hippocampal neuronal death.[22] This highlights a classic drug development paradigm: using fluorine to enhance the properties of a promising lead compound.
Neuroprotective Mechanism Diagram
Caption: Dual neuroprotective mechanisms of fluorinated carbazoles.
Conclusion and Future Horizons
The fusion of the privileged carbazole scaffold with the strategic placement of fluorine atoms has yielded a remarkable class of biologically active molecules. This guide has illuminated their significant potential as antimicrobial, anticancer, and neuroprotective agents. The recurring theme is the ability of fluorine to enhance intrinsic activity and improve pharmacokinetic profiles, transforming promising hits into viable drug development leads.
Future research will undoubtedly focus on several key areas:
-
Target Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Novel Targets: Exploring the activity of fluorinated carbazoles against emerging therapeutic targets.
-
Advanced Drug Delivery: Developing formulations to improve the bioavailability and targeted delivery of these often-lipophilic compounds.
-
Clinical Translation: Advancing the most promising candidates, such as optimized P7C3 analogues, through preclinical and into clinical trials to validate their therapeutic efficacy in humans.
The fluorinated carbazole framework represents a fertile ground for discovery. For the dedicated researcher, it offers a versatile and powerful platform for developing the next generation of therapeutics to combat some of humanity's most pressing diseases.
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A Technical Guide to the Discovery and Synthesis of Novel Tetrahydrocarbazole Compounds
Abstract
The tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic motif integral to a multitude of natural products and pharmacologically active compounds.[1][2][3][4] Its unique tricyclic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, imparts a versatile three-dimensional geometry that allows for broad interactions with various biological targets.[5][6] This has led to the discovery of tetrahydrocarbazole derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-Alzheimer's, and anti-inflammatory activities.[1][7][5][8][9] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery and synthesis of novel tetrahydrocarbazole compounds. We will delve into the causality behind experimental choices in both classical and modern synthetic methodologies, provide detailed, self-validating experimental protocols, and present quantitative data to guide future research and development in this exciting field.
The Enduring Importance of the Tetrahydrocarbazole Core
The tetrahydrocarbazole nucleus is a cornerstone in medicinal chemistry, largely due to its prevalence in bioactive natural products and its proven success in synthetic pharmaceuticals.[2][4][10] The partial saturation of the carbazole system allows for greater conformational flexibility compared to its fully aromatic counterpart, which can be crucial for optimizing binding interactions with protein targets. Furthermore, the indole nitrogen and the aromatic ring offer multiple points for functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization.
The therapeutic landscape of tetrahydrocarbazole derivatives is vast and continually expanding. Notable examples of drugs containing this scaffold include the antiemetic agent ondansetron and the thromboxane A2 receptor antagonist ramatroban.[6] Moreover, extensive research has demonstrated the potential of novel THC derivatives in a range of diseases.[9][10]
Key Therapeutic Areas for Tetrahydrocarbazole Derivatives:
-
Oncology: Tetrahydrocarbazole derivatives have shown significant anticancer activity through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of microtubule formation.[9][11]
-
Neurodegenerative Diseases: Certain derivatives have been identified as promising agents for the treatment of Alzheimer's disease, exhibiting multifactorial activity.[5]
-
Infectious Diseases: The scaffold has been utilized to develop compounds with potent antibacterial and antifungal properties.[1][7]
-
Inflammatory Conditions: Anti-inflammatory effects have also been reported for this class of compounds.[5]
Strategic Approaches to Tetrahydrocarbazole Synthesis
The construction of the tetrahydrocarbazole framework can be achieved through a variety of synthetic strategies, ranging from classical acid-catalyzed cyclizations to modern metal-catalyzed and photocatalytic methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the need for stereochemical control, and the overall efficiency and scalability of the process.
The Cornerstone: Fischer Indole Synthesis
The Fischer indole synthesis remains one of the most common and versatile methods for preparing tetrahydrocarbazoles.[1][7][5][12][13][14][15] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.[5][16]
Causality of Experimental Choices:
-
Acid Catalyst: A variety of Brønsted and Lewis acids can be employed, with the choice influencing reaction kinetics and, in some cases, regioselectivity. Common choices include glacial acetic acid, sulfuric acid, and polyphosphoric acid.[5][12][14]
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol and acetic acid are frequently used.[12]
-
Temperature: The reaction typically requires heating to facilitate both the initial condensation and the subsequent rearrangement.[12]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Modern Catalytic Approaches for Enhanced Control and Efficiency
While the Fischer indole synthesis is a workhorse, modern catalytic methods offer significant advantages in terms of efficiency, substrate scope, and, crucially, stereocontrol.
The development of catalytic asymmetric methods has been a major breakthrough, enabling the synthesis of enantiomerically enriched tetrahydrocarbazoles, which is often critical for their biological activity.[17][18][19][20] One elegant approach involves the enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids.[17][18][19][21]
Causality of Experimental Choices:
-
Chiral Lewis Acid Catalyst: The choice of the metal (e.g., copper) and the chiral ligand is paramount for achieving high enantioselectivity. The catalyst coordinates to the substrates, creating a chiral environment that directs the approach of the nucleophile.[17][19]
-
Donor-Acceptor Cyclopropane: These reagents are specifically designed to undergo ring-opening upon activation by a Lewis acid, generating a reactive intermediate for the annulation reaction.[17][19]
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, including tetrahydrocarbazoles.[22][23][24] These methods often proceed via radical intermediates, allowing for novel bond formations under mild reaction conditions. A notable example is the photocatalyzed cascade decarboxylative cyclization of indolyl N-hydroxyphthalimide (NHPI) esters with alkenes.[23][24]
Causality of Experimental Choices:
-
Photocatalyst: While some reactions are photocatalyst-free, others employ catalysts like Rose Bengal or ruthenium complexes to absorb visible light and initiate the radical cascade.[25]
-
Light Source: The wavelength of the light source (e.g., blue or green LEDs) must be matched to the absorption spectrum of the photocatalyst or the electron-donor-acceptor (EDA) complex.[25]
-
Radical Precursor: NHPI esters are excellent precursors for generating alkyl radicals upon single-electron reduction.[22][24]
Experimental Workflow: Photocatalytic Synthesis
Caption: Workflow of a Photocatalytic Synthesis of Tetrahydrocarbazoles.
C-H Functionalization: A Step-Economic Approach
Direct C-H functionalization represents a highly atom- and step-economical approach to the synthesis and derivatization of tetrahydrocarbazoles.[26][27] This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process. A two-step procedure involving a photocatalyzed oxidation of the tetrahydrocarbazole to a hydroperoxide intermediate, followed by an acid-catalyzed nucleophilic substitution, allows for the introduction of nitrogen-based nucleophiles.[26][27]
Quantitative Biological Activity of Novel Tetrahydrocarbazole Derivatives
The following table summarizes the in vitro biological activities of selected novel tetrahydrocarbazole derivatives, providing a comparative analysis of their potency.
| Compound/Derivative | Target/Cell Line | Activity (IC50/MIC in µM) | Therapeutic Area | Reference |
| Tetrahydrocurcumin-linked triazole (4g) | HCT-116 (Colon Cancer) | 1.09 ± 0.17 | Anticancer | [8] |
| Tetrahydrocurcumin-linked triazole (4g) | A549 (Lung Cancer) | 45.16 ± 0.92 | Anticancer | [8] |
| Pyrimidine derivative (43) | A549 (Lung Cancer) | 2.14 | Anticancer | [8] |
| Pyrimidine derivative (44) | HCT-116 (Colon Cancer) | 3.59 | Anticancer | [8] |
| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast Cancer) | 5.1 | Anticancer | [8] |
| Aza-tetrahydrocarbazole (12b) | HepG2 (Glucose Consumption) | 45% increase vs. control | Hypoglycemic | [28] |
Detailed Experimental Protocols
Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis
This protocol is a representative example of the classical Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Slowly add phenylhydrazine (1.0 eq) to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 1,2,3,4-tetrahydrocarbazole.
-
Dry the purified product under vacuum. Characterize by melting point, NMR, and mass spectrometry.
Self-Validation: The melting point of the recrystallized product should be sharp and consistent with the literature value (116-118 °C).[12] 1H and 13C NMR spectra should correspond to the expected structure of 1,2,3,4-tetrahydrocarbazole.[29]
Protocol for the Asymmetric Synthesis of a Chiral Tetrahydrocarbazole Derivative
This protocol is based on the catalytic asymmetric [3+3] annulation of a 2-alkynylindole with a donor-acceptor cyclopropane.[17][19]
Materials:
-
2-Alkynylindole derivative (1.0 eq)
-
Donor-acceptor cyclopropane derivative (1.5 eq)
-
Chiral Lewis Acid Catalyst (e.g., in situ generated Cu(OTf)₂/chiral bisoxazoline ligand, 5-10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand and the copper(II) triflate.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the 2-alkynylindole derivative to the catalyst solution.
-
Add the donor-acceptor cyclopropane derivative dropwise to the reaction mixture at the specified temperature (e.g., 35 °C).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the optically active tetrahydrocarbazole derivative.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Self-Validation: The enantiomeric excess of the product should be high (ideally >90% ee) and consistent with reported values for the specific catalyst system. The spectroscopic data (NMR, MS) must confirm the structure of the desired product.
Future Directions and Conclusion
The field of tetrahydrocarbazole synthesis is continuously evolving, with a strong emphasis on the development of more sustainable, efficient, and stereoselective methodologies. The exploration of novel catalytic systems, including dual catalysis and biocatalysis, holds immense promise for accessing structurally complex and biologically active tetrahydrocarbazole derivatives. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the discovery of new derivatives with optimized pharmacological profiles.
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Liu, Q. J., Yan, W. G., Wang, L., Zhang, X. P., & Tang, Y. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 17(16), 4014–4017. [Link]
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Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1926-1939. [Link]
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Liu, Q. J., Yan, W. G., Wang, L., Zhang, X. P., & Tang, Y. (2015). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. PMC, 17(16), 4014-4017. [Link]
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Wang, Q., et al. (2019). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications, 55(45), 6422-6433. [Link]
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Griesbeck, A. G., & Maptue, N. E. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51694. [Link]
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Griesbeck, A. G., & Maptue, N. E. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). PubMed, 275(4), 51694. [Link]
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Wang, J., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(5), 801-808. [Link]
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Han, S., et al. (2024). Access to tetrahydrocarbazoles via a photocatalyzed cascade decarboxylation/addition/cyclization reaction. Organic Chemistry Frontiers. [Link]
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Han, S., et al. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry. [Link]
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Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. [Link]
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The Characterization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a Serotonin Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of novel compounds targeting serotonin (5-HT) receptors, using 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid as a representative example of the promising tetrahydrocarbazole scaffold. While specific pharmacological data for this exact molecule is not publicly available, this document outlines the essential experimental workflow, from initial synthesis and binding affinity determination to functional antagonist activity confirmation and structure-activity relationship (SAR) analysis. Detailed, field-proven protocols for radioligand binding assays and functional cAMP and calcium flux assays are provided, alongside illustrative data and visualizations to guide researchers in the evaluation of similar compounds. This guide is intended to serve as a self-validating system for the rigorous assessment of potential serotonin receptor modulators in a drug discovery setting.
Introduction: The Serotonin System and the Therapeutic Potential of Tetrahydrocarbazoles
The serotonin system, with its at least 14 distinct receptor subtypes, is a cornerstone of neurotransmission, modulating a vast array of physiological and psychological processes.[1] Consequently, these receptors are critical targets for therapeutic intervention in a multitude of disorders, including depression, anxiety, schizophrenia, and migraine.[2][3] The development of receptor subtype-selective antagonists is a key strategy for achieving targeted therapeutic effects while minimizing off-target side effects.
The tetrahydrocarbazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential for interaction with various biological targets, including serotonin receptors.[4] Derivatives of this scaffold have been investigated as potent antagonists for several 5-HT receptor subtypes, notably the 5-HT6 and 5-HT2B/2C receptors.[5][6] The fluorine substitution at the 6-position of the carbazole ring system is a common strategy to enhance metabolic stability and modulate receptor affinity. This guide focuses on a representative molecule, this compound, to delineate a comprehensive characterization cascade for identifying and validating its potential as a serotonin receptor antagonist.
Synthesis of the Core Scaffold
The synthesis of the this compound scaffold is typically achieved via a Fischer indole synthesis. This well-established reaction involves the condensation of a substituted phenylhydrazine with a cyclic ketone. In this case, (4-fluorophenyl)hydrazine is reacted with a suitable cyclohexanone derivative bearing a carboxylic acid or ester group at the 4-position.
-
Reaction Scheme: The synthesis of the ethyl ester of the title compound involves refluxing (4-fluorophenyl)hydrazine hydrochloride with ethyl 4-oxocyclohexanecarboxylate in ethanol. The resulting ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid if desired.
Characterization Workflow: A Multi-Faceted Approach
A rigorous characterization of a novel compound's activity at serotonin receptors necessitates a multi-step approach, progressing from initial binding studies to functional assays that elucidate the nature of the interaction (antagonism, agonism, or inverse agonism).
Caption: Experimental workflow for characterizing a novel serotonin receptor ligand.
Part 1: Determining Binding Affinity via Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine its affinity for a panel of serotonin receptor subtypes. This is most commonly achieved through competitive radioligand binding assays. These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for a particular receptor subtype.
Illustrative Binding Affinity Profile
The following table presents a hypothetical, yet plausible, binding affinity profile for this compound, based on published data for structurally similar tetrahydrocarbazole derivatives.[5] This data is for illustrative purposes to guide the reader in interpreting experimental results.
| Receptor Subtype | Coupling | Radioligand | Illustrative Ki (nM) |
| 5-HT1A | Gi | [3H]8-OH-DPAT | > 1000 |
| 5-HT2A | Gq | [3H]Ketanserin | 450 |
| 5-HT2C | Gq | [3H]Mesulergine | 120 |
| 5-HT6 | Gs | [3H]LSD | 15 |
| 5-HT7 | Gs | [3H]5-CT | 85 |
Ki values represent the inhibition constant and are inversely proportional to binding affinity.
This illustrative profile suggests that the compound has the highest affinity for the 5-HT6 receptor, with moderate affinity for the 5-HT7 and 5-HT2C receptors, and weaker affinity for the 5-HT2A receptor. The low affinity for the 5-HT1A receptor indicates selectivity.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay in a 96-well format.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]LSD for 5-HT6).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (this compound) stock solution in DMSO.
-
Non-specific binding control (e.g., 10 µM unlabeled serotonin).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and radioligand.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: The displacement of the radioligand by the test compound is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: Elucidating Functional Activity
Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Is the compound an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor)? This is determined using functional assays that measure the downstream signaling of the receptor.
-
Gs- and Gi-coupled receptors (e.g., 5-HT6, 5-HT7, 5-HT1A): These receptors modulate the activity of adenylyl cyclase, leading to an increase (Gs) or decrease (Gi) in intracellular cyclic AMP (cAMP).
-
Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C): These receptors activate phospholipase C, resulting in an increase in intracellular calcium (Ca2+).
Experimental Protocol 1: cAMP Functional Assay (for Gs/Gi-coupled receptors)
This protocol describes how to measure the antagonist effect of a test compound on agonist-stimulated cAMP production in cells expressing a Gs-coupled receptor like 5-HT6.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Serotonin (agonist).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (or vehicle control) in stimulation buffer for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add serotonin at a fixed concentration (typically its EC80 value) to all wells except the basal control, and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. The concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP response is the IC50 value. This value can be used to calculate the antagonist's potency (pA2).
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A Technical Guide to the Potential Therapeutic Applications of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid represents a compelling, yet underexplored, molecule at the intersection of two powerful concepts in medicinal chemistry: the privileged tetrahydrocarbazole (THC) scaffold and the strategic use of fluorine to enhance drug-like properties. While direct therapeutic applications of this specific compound are not yet documented in peer-reviewed literature, a comprehensive analysis of its structural components and the activities of its analogs strongly suggests significant potential across several therapeutic areas, including oncology, neurodegenerative disorders, and metabolic diseases. This guide synthesizes the available evidence, proposes key hypotheses on its mechanism of action, and provides a structured research and development roadmap, complete with detailed experimental protocols, to systematically evaluate its therapeutic promise.
Introduction: The Tetrahydrocarbazole Scaffold as a Privileged Structure
The 1,2,3,4-tetrahydrocarbazole (THC) nucleus is a tricyclic heterocyclic system that is a prominent feature in numerous naturally occurring alkaloids and pharmacologically active compounds.[1][2] Recognized as a "privileged scaffold" in drug discovery, its rigid, three-dimensional structure allows it to bind to a wide variety of biological targets with high affinity.[3] Consequently, THC derivatives have been extensively investigated and shown to possess a remarkable breadth of biological activities, including:
-
Anticancer/Cytotoxic Effects: Inhibition of tumor growth and protein kinases.[1][4][5]
-
Neuroprotective Activity: Potential applications in neurodegenerative diseases like Alzheimer's.[1][5][6]
-
Antimicrobial Properties: Activity against various bacterial and fungal strains.[1][7]
-
Anti-inflammatory Effects: Modulation of inflammatory pathways.[1][8]
-
Metabolic Regulation: Hypoglycemic and hypolipemic activities have been reported for certain derivatives.[1][9][10]
-
Antiviral Activity: The carbazole core is present in molecules investigated for activity against viruses such as HIV and HCV.[3]
The consistent emergence of THC derivatives as potent biological modulators makes any novel, synthetically accessible analog, such as the topic of this guide, a high-priority candidate for investigation.
Molecular Profile & Mechanistic Hypotheses
The therapeutic potential of this compound can be dissected by examining its three key structural features: the THC core, the 6-fluoro substituent, and the 3-carboxylic acid moiety.
The THC Core
As established, this scaffold provides the foundational geometry for interaction with a multitude of protein targets. Its lipophilic nature facilitates membrane passage, a crucial first step for intracellular drug action.
The 6-Fluoro Substituent: A Strategic Enhancement
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[11] The fluorine atom at the 6-position on the benzene ring is hypothesized to confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's biological half-life.[12]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the aromatic ring, potentially leading to more favorable electrostatic or dipole-dipole interactions with amino acid residues in a target's binding pocket.[12]
-
Modulated Lipophilicity: Fluorination can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration, a particularly relevant factor for potential neuroprotective applications.[11]
The 3-Carboxylic Acid Moiety: A Vector for Specificity and Solubility
The carboxylic acid group at the 3-position of the cyclohexane ring introduces a polar, ionizable handle. This feature is predicted to:
-
Improve Aqueous Solubility: Enhance the compound's solubility and bioavailability, simplifying formulation.
-
Act as a Pharmacophore: Serve as a key hydrogen bond donor and acceptor, anchoring the molecule within a specific receptor binding site. A series of tetrahydrocarbazole-3-carboxylic acids has been specifically investigated for hypoglycemic effects, suggesting this moiety is critical for interaction with metabolic targets.[1]
-
Enable Prodrug Strategies: Provide a convenient site for esterification, creating prodrugs (such as the readily synthesized ethyl ester) that can improve cell permeability before being hydrolyzed to the active carboxylic acid intracellularly.[13]
The combination of these features suggests a molecule with the broad biological potential of the THC scaffold, enhanced metabolic stability and binding from the fluorine atom, and improved pharmacokinetics and target-specificity from the carboxylic acid.
Hypothesized Therapeutic Applications & Research Roadmap
Based on the analysis of structurally related compounds, we propose three primary therapeutic avenues for investigation.
Oncology
-
Hypothesis: The compound exhibits cytotoxic activity against cancer cell lines, potentially through the inhibition of critical protein kinases or by inducing DNA damage and apoptosis.
-
Rationale: Numerous THC derivatives are known to be cytotoxic.[4][14] The fluorine substituent may enhance potency over non-fluorinated analogs.
Neurodegenerative Disorders
-
Hypothesis: The compound acts as a neuroprotective agent, possibly by inhibiting butyrylcholinesterase (BuChE) or reducing Aβ aggregation.
-
Rationale: THC hybrids have shown potent BuChE inhibition.[1] Fluorination may enhance blood-brain barrier penetration to reach central nervous system targets.
Metabolic Diseases
-
Hypothesis: The compound modulates glucose metabolism, showing potential as an anti-diabetic agent.
-
Rationale: A series of THC-3-carboxylic acids was specifically designed based on an AMP-activated protein kinase (AMPK) activator, showing potent glucose-decreasing activity in HepG2 cells.[1][9]
A logical workflow to investigate these hypotheses is essential for efficient drug discovery.
Caption: Proposed Research & Development Workflow.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the initial in vitro screening phase.
Synthesis of this compound
This protocol is adapted from established Fischer indole synthesis methods for related structures.[13]
Objective: To synthesize the target compound from commercially available starting materials.
Methodology:
-
Step 1: Ester Synthesis.
-
Combine 4-cyclohexanonecarboxylic acid ethyl ester (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (0.98 eq) in anhydrous ethanol (approx. 15 mL per gram of ester).
-
Heat the mixture to reflux and maintain for 16-24 hours, monitoring reaction completion by TLC.
-
Cool the reaction mixture. If a precipitate forms, filter the solid.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield the crude ethyl ester.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure this compound ethyl ester.
-
-
Step 2: Saponification (Hydrolysis).
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (approx. 2-3 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 using 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the final carboxylic acid product.
-
Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the compound's effect on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Butyrylcholinesterase (BuChE) Inhibition Assay
Objective: To assess the compound's potential for Alzheimer's disease treatment by measuring its ability to inhibit BuChE.
Methodology (adapted from Ellman's method):
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare solutions of DTNB (Ellman's reagent), butyrylthiocholine iodide (BTCI), and BuChE enzyme in the buffer.
-
Prepare a serial dilution of the test compound in buffer. Donepezil should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of BuChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of BTCI substrate.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity without any inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Data Presentation
All quantitative data from screening should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Screening Results
| Therapeutic Area | Assay | Cell Line / Target | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
|---|---|---|---|---|
| Oncology | MTT Cytotoxicity | MCF-7 (Breast) | [Experimental Value] | Doxorubicin: ~0.5 µM |
| MTT Cytotoxicity | HCT-116 (Colon) | [Experimental Value] | 5-FU: ~5 µM | |
| Neurology | Enzyme Inhibition | Butyrylcholinesterase | [Experimental Value] | Donepezil: ~0.05 µM |
| Metabolic | Glucose Uptake | HepG2 | [Experimental EC₅₀] | Metformin: ~2 mM |
Conclusion and Future Outlook
This compound stands as a molecule of high potential, built upon a scaffold with proven, diverse biological activity. The strategic inclusion of fluorine and a carboxylic acid moiety provides a strong rationale for its investigation as a novel therapeutic agent. The proposed research roadmap offers a systematic and logical progression from initial in vitro screening to mechanism-of-action studies and eventual preclinical evaluation. The successful execution of these studies will elucidate the compound's true therapeutic value and determine its future path in the drug development pipeline.
References
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
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- Carbazole Derivatives as Potential Antimicrobial Agents. (2022). Molecules, 27(21), 7476.
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024).
- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (2024). International Journal of Pharmaceutical Sciences, 2(8), 2888-2899.
- Carbazole Derivatives as Antiviral Agents: An Overview. (2019). Viruses, 11(5), 461.
- Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (2023). Mini-Reviews in Medicinal Chemistry, 24.
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). Zenodo.
- Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound ETHYL ESTER synthesis. (n.d.). ChemicalBook.
- Carbazole Deriv
- Synthesis and antibacterial activity of fluorin
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2021). The Journal of Organic Chemistry, 86(22), 16048–16062.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1058.
- Carbazoles: Role and Functions in Fighting Diabetes. (2022). Molecules, 27(18), 5849.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). RSC Medicinal Chemistry, 13(9), 1059–1073.
- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (2024). International Journal of Pharmaceutical Sciences, 2(8), 2888-2899.
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- This compound. (n.d.).
- CAS 322725-63-3 | this compound ethyl ester. (n.d.). Synblock.
- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole. (n.d.). Santa Cruz Biotechnology.
- 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole. (n.d.). Adooq Bioscience.
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. (2013).
- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2012). Molecules, 17(12), 13983–13993.
- Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). European Journal of Medicinal Chemistry, 277, 116755.
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Preliminary In Vitro Screening of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid: A Technical Guide for Early-Stage Drug Discovery
Abstract
The carbazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro screening of a novel derivative, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. The proposed screening cascade is designed to efficiently assess its potential therapeutic value across several key areas. We will detail the scientific rationale behind the selected assays, provide step-by-step protocols, and discuss the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction: The Therapeutic Potential of the Carbazole Scaffold
Carbazole and its derivatives represent a significant class of heterocyclic compounds with a rich history in drug discovery.[1] The rigid, planar, and electron-rich nature of the carbazole ring system allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities.[1][3] Tetrahydrocarbazole derivatives, in particular, are found in numerous biologically active natural products and synthetic compounds, demonstrating significant inhibitory activities against various biological targets.[2]
The introduction of a fluorine atom into a molecular scaffold can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Given the established anticancer, antimicrobial, and anti-inflammatory potential of carbazole derivatives, a systematic in vitro screening of this compound is a logical first step in elucidating its therapeutic potential.[4][5]
This guide outlines a tiered screening approach, beginning with a broad assessment of cytotoxicity, followed by more specific assays to probe its anticancer, anti-inflammatory, and antimicrobial activities.
Initial Cytotoxicity Assessment: The Foundation of In Vitro Screening
Before investigating specific biological activities, it is crucial to determine the general cytotoxicity of the compound. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays. The MTT assay is a widely used, reliable, and cost-effective method for this purpose.
MTT Assay for General Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture: Culture a panel of human cell lines (e.g., HEK293 for normal kidney, MCF-7 for breast cancer, A549 for lung cancer, and U87MG for glioblastoma) in appropriate media until they reach 80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| HEK293 | >100 | 5.2 |
| MCF-7 | 25.4 | 1.8 |
| A549 | 42.1 | 2.5 |
| U87MG | 18.9 | 3.1 |
Hypothetical data for illustrative purposes.
Tier 1 Screening: Anticancer Activity
Given that many carbazole derivatives exhibit potent anticancer activity, this is a primary area of investigation.[3][4][6] The initial cytotoxicity data will guide the selection of cancer cell lines for further study.
Antiproliferative and Cytotoxic Mechanisms
Should the compound show significant cytotoxicity in cancer cell lines, further investigation into the mechanism of cell death is warranted.
Experimental Workflow:
Caption: Workflow for investigating anticancer mechanisms.
Apoptosis Assay (Annexin V/PI Staining):
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.
Cell Cycle Analysis (Propidium Iodide Staining):
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents induce cell cycle arrest at specific checkpoints.
Tier 2 Screening: Anti-inflammatory Potential
Carbazole derivatives have also been reported to possess anti-inflammatory properties.[7] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[8][9]
Inhibition of Nitric Oxide (NO) Production
LPS stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Experimental Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples.
Data Presentation:
| Compound Concentration (µM) | NO Production (% of Control) |
| 0 (LPS only) | 100 |
| 1 | 95.2 |
| 10 | 68.4 |
| 50 | 35.1 |
Hypothetical data for illustrative purposes.
Inhibition of Pro-inflammatory Cytokine Production
The production of pro-inflammatory cytokines such as TNF-α and IL-6 is another hallmark of inflammation.[8] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity.
Tier 3 Screening: Antimicrobial Activity
The carbazole scaffold is also present in compounds with antimicrobial properties.[1][10][11][12] A preliminary screen against a panel of pathogenic bacteria and fungi is therefore a valuable component of the in vitro assessment.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][13]
Experimental Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) in appropriate broth media.
-
Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | 16 | Ciprofloxacin: 0.5 |
| Escherichia coli | >128 | Ciprofloxacin: 0.25 |
| Pseudomonas aeruginosa | >128 | Ciprofloxacin: 1 |
| Candida albicans | 32 | Fluconazole: 8 |
Hypothetical data for illustrative purposes.
Conclusion and Future Directions
This guide provides a structured and logical approach to the preliminary in vitro screening of this compound. The proposed tiered workflow allows for an efficient and cost-effective evaluation of its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results in any of these primary screens would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy testing, and pharmacokinetic profiling. The versatility of the carbazole scaffold suggests that this novel compound could hold significant therapeutic promise, and this systematic screening approach provides a solid foundation for its continued development.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry.
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Chemical and Pharmaceutical Bulletin.
- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. BenchChem.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central.
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. PubMed.
- Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Comput
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. PubMed Central.
- Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
- Methods of screening for antimicrobial compounds.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- Primary screening for antibacterial activity of synthetic compounds...
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews.
- Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line.
- A Review on Carbazole and Its Derivatives as Anticancer Agents
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structural characterization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
An In-depth Technical Guide to the Structural Characterization of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Introduction
This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic analogues, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The introduction of a fluorine atom and a carboxylic acid moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.
This guide provides a comprehensive, multi-technique approach to the unambiguous structural characterization of this molecule (Molecular Formula: C₁₃H₁₂FNO₂, Molecular Weight: 233.24 g/mol ).[3] We will delve into the core analytical methodologies required to confirm its covalent structure, stereochemistry, and solid-state conformation. The causality behind experimental choices is emphasized, ensuring a self-validating and robust characterization workflow.
Synthetic Context: The Fischer Indole Synthesis
A robust structural characterization begins with an understanding of the synthetic route, as this informs potential side-products and impurities. The most common and efficient method for constructing the tetrahydrocarbazole core is the Fischer Indole Synthesis.[1] For the title compound, this involves the acid-catalyzed condensation and cyclization of 4-fluorophenylhydrazine with 4-oxocyclohexanecarboxylic acid.
The reaction proceeds via an arylhydrazone intermediate, which undergoes a[4][4]-sigmatropic rearrangement, followed by aromatization to yield the final indole ring system. Understanding this mechanism is crucial for anticipating potential regioisomeric impurities.
Caption: Fischer Indole Synthesis workflow for the target compound.
Mass Spectrometry (MS): The First Confirmation
Mass spectrometry provides the foundational data point: the molecular weight of the compound. For a molecule with multiple heteroatoms like this, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Causality: We choose ESI to minimize fragmentation in the initial analysis, allowing for clear identification of the molecular ion peak. This confirms the successful incorporation of all atoms from the starting materials. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the elemental composition, providing a layer of validation beyond nominal mass.
Expected Mass Spectrum Data
| Ionization Mode | Predicted m/z | Ion Species | Rationale |
| ESI Positive | 234.0925 | [M+H]⁺ | Protonation of the nitrogen atom in the indole ring. |
| ESI Negative | 232.0780 | [M-H]⁻ | Deprotonation of the carboxylic acid, which is the most acidic proton. |
Note: Predicted m/z values are for the exact mass.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) on the molecular ion provides structural proof. The fragmentation pattern is predictable based on the functional groups.
Caption: Predicted ESI(-) fragmentation pathway.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Rationale: Formic acid is used to aid ionization in both positive and negative modes. A gradient elution ensures good peak shape and separation from any potential impurities.
-
-
Mass Spectrometer Settings (ESI):
-
Ionization Mode: Switch between positive and negative ion modes.
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Select the precursor ion (e.g., m/z 232.08) and apply collision-induced dissociation (CID) energy (typically 10-40 eV).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments provides a complete and self-validating structural picture.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).
Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.1 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid, often broad and exchangeable with D₂O. |
| ~10.9 | Singlet | 1H | N-H | Indole N-H proton, typically deshielded. |
| ~7.3 | dd (J ≈ 8.8, 4.5 Hz) | 1H | H-5 | Aromatic proton ortho to the fluorine, showing coupling to both H-7 and the fluorine atom. |
| ~7.1 | dd (J ≈ 9.5, 2.5 Hz) | 1H | H-7 | Aromatic proton meta to the fluorine, showing ortho coupling to H-8 and meta coupling to H-5. |
| ~6.9 | td (J ≈ 9.0, 2.5 Hz) | 1H | H-8 | Aromatic proton ortho to the indole nitrogen and meta to the fluorine. |
| ~3.0-2.5 | Multiplets | 5H | H-1, H-2, H-4 | Aliphatic protons on the tetrahydro- ring. Complex overlapping signals are expected. |
| ~2.2-1.8 | Multiplets | 2H | H-3 | Aliphatic protons on the carbon bearing the carboxylic acid. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the number of unique carbon atoms and provides information about their chemical environment (sp², sp³, carbonyl).
Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O | Carboxylic acid carbonyl carbon. |
| ~157 (d, J ≈ 235 Hz) | C-6 | Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling. |
| ~133-105 | Aromatic C | Remaining aromatic carbons. C-F coupling will be observed for C-5, C-7, and C-4a. |
| ~40 | C-3 | Aliphatic carbon bearing the carboxylic acid. |
| ~20-30 | C-1, C-2, C-4 | Remaining aliphatic carbons in the tetrahydro- ring. |
¹⁹F NMR Spectroscopy: The Fluorine Probe
¹⁹F NMR is a simple but powerful experiment that will show a single resonance for the fluorine atom, confirming its presence. The coupling patterns can provide additional structural information. A chemical shift is expected in the typical range for an aryl fluoride.
2D NMR for Unambiguous Assignment
-
COSY (¹H-¹H Correlation Spectroscopy): Will establish proton-proton connectivities, for example, confirming the coupling between the aliphatic protons on the saturated ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.
Caption: Integrated workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
2D NMR Acquisition:
-
Run standard COSY and HSQC pulse programs as provided by the spectrometer manufacturer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, with specific vibrations corresponding to different bond types.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Rationale |
| 3400-2400 | O-H stretch (Carboxylic Acid) | Very broad | Characteristic of the hydrogen-bonded dimer of a carboxylic acid. |
| ~3350 | N-H stretch | Sharp/Medium | Typical for an indole N-H group. |
| ~3100-3000 | Aromatic C-H stretch | Sharp/Weak | Aromatic C-H bonds. |
| ~2950-2850 | Aliphatic C-H stretch | Sharp/Medium | C-H bonds of the tetrahydro- ring. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong/Sharp | The carbonyl of the carboxylic acid group. |
| ~1600, ~1480 | C=C stretch | Medium | Aromatic ring skeletal vibrations. |
| ~1250 | C-O stretch | Strong | C-O bond of the carboxylic acid. |
| ~1150 | C-F stretch | Strong | The carbon-fluorine bond. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
While the combination of MS and NMR provides the covalent structure, only single-crystal X-ray crystallography can reveal the exact three-dimensional arrangement of atoms in the solid state. It is the gold standard for absolute structure determination.
Expected Structural Features:
-
Conformation: The partially saturated six-membered ring is expected to adopt a half-chair conformation, similar to the parent 2,3,4,9-tetrahydro-1H-carbazole.[5][6]
-
Planarity: The indole ring system will be essentially planar.
-
Intermolecular Interactions: The carboxylic acid and the indole N-H are strong hydrogen bond donors. This will likely lead to the formation of hydrogen-bonded dimers or extended networks in the crystal lattice, significantly influencing the crystal packing.[7]
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation of a saturated solution is a common technique.
-
Solvent Systems: Experiment with a range of solvents and solvent pairs (e.g., methanol, ethanol, ethyl acetate/hexane, acetone).
-
-
Crystal Selection: Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope, ensuring it is free of cracks and defects.
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the goniometer on the diffractometer. A modern instrument typically uses Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected data are processed to yield a set of reflection intensities.
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial model of the structure is built and then refined against the experimental data to improve the fit, resulting in the final, precise atomic coordinates.
-
Integrated Characterization Strategy
No single technique is sufficient. A robust characterization relies on the convergence of data from multiple, orthogonal techniques. This integrated approach ensures the highest level of confidence in the final structure.
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An In-depth Technical Guide to the Solubility Profile of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid in Organic Solvents
Foreword: Navigating the Pre-formulation Landscape
In the realm of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical early hurdles is the characterization of its physicochemical properties, with solubility standing as a cornerstone of "developability." A compound's ability to dissolve in various media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and profoundly influences the feasibility of its formulation into a safe and effective dosage form. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the solubility of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid.
While specific experimental solubility data for this compound is not extensively published, this guide will leverage established principles of physical organic chemistry and data from analogous structures to build a robust theoretical and practical framework. We will explore the inferred physicochemical properties of the molecule, present a reasoned hypothesis of its solubility in a range of organic solvents, and provide detailed, field-proven protocols for empirical determination. The objective is not merely to present data, but to cultivate a deeper understanding of the interplay between molecular structure and solubility, empowering scientists to make informed decisions in their research and development endeavors.
Molecular Structure and Inferred Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multifaceted molecule featuring several key functional groups that govern its interactions with various solvents.
-
Tetrahydrocarbazole Core: This rigid, tricyclic system is largely non-polar and hydrophobic, suggesting a preference for less polar organic solvents.
-
Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It imparts an acidic character to the molecule, allowing for potential salt formation with bases. The presence of this group suggests some solubility in polar solvents.
-
Fluorine Atom (-F): The high electronegativity of fluorine can influence the electron distribution across the aromatic ring and may impact crystal packing, which in turn can affect solubility.[1] Fluorine substitution can also increase a molecule's lipophilicity.[2]
-
Secondary Amine (-NH-): The indole-like nitrogen in the carbazole ring is a hydrogen bond donor, contributing to its interaction with polar, hydrogen-bond-accepting solvents.
Based on these structural features, we can infer a set of physicochemical properties that will dictate the compound's solubility behavior.
| Property | Inferred Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Formula | C₁₃H₁₂FNO₂ | |
| Molecular Weight | 233.24 g/mol | |
| pKa | ~3-4 | The carboxylic acid group, influenced by the electron-withdrawing fluorine, is expected to be a moderately strong acid.[1][2] This property is critical for pH-dependent solubility and salt formation strategies. |
| logP (Octanol-Water) | 2.5 - 3.5 (Predicted) | The large carbazole core suggests significant lipophilicity, while the carboxylic acid and fluorine add some polarity. This value indicates a preference for organic phases over aqueous ones and suggests good membrane permeability. |
| Hydrogen Bond Donors | 2 (-COOH, -NH) | These sites will facilitate interactions with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 2 (=O, -F) | The carbonyl oxygen and fluorine can accept hydrogen bonds, enhancing solubility in protic solvents. |
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" provides a foundational framework for predicting solubility. The dual nature of this compound—possessing both a large non-polar core and polar functional groups—suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the N-H group of the carbazole. The non-polar core may limit high solubility, but moderate solubility is expected. For the parent compound, 1,2,3,4-tetrahydrocarbazole, solubility in methanol is noted.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents can accept hydrogen bonds from the -COOH and -NH groups and can engage in dipole-dipole interactions. High solubility is generally anticipated in potent solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar tetrahydrocarbazole backbone suggests some affinity for these solvents. However, the highly polar carboxylic acid group will significantly hinder solubility due to the energetic penalty of breaking the strong intermolecular hydrogen bonds of the solute without compensatory interactions from the solvent. Therefore, low solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They are often good solvents for compounds of intermediate polarity. Moderate solubility is likely.
Illustrative Quantitative Solubility Data
Disclaimer: The following table presents a hypothetical, yet chemically reasoned, solubility profile for this compound. These values are for illustrative purposes to guide researchers on the expected order of magnitude and trends. Actual experimental verification is essential.
| Solvent | Solvent Class | Predicted Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 50 |
| Acetone | Polar Aprotic | 10 - 25 |
| Methanol | Polar Protic | 5 - 15 |
| Ethanol | Polar Protic | 5 - 10 |
| Dichloromethane (DCM) | Chlorinated | 2 - 8 |
| Ethyl Acetate | Ester | 5 - 15 |
| Acetonitrile | Polar Aprotic | 2 - 8 |
| Toluene | Non-Polar | < 1 |
| Hexane | Non-Polar | < 0.1 |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, a robust experimental protocol is necessary. The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[5]
Protocol: Saturation Shake-Flask Method
This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the solid pellet.
-
Dilution: Dilute the collected supernatant with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[5]
-
Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.
Analytical Method: HPLC-UV Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance (determined by a UV scan of the compound).
-
Calibration: Prepare a series of standard solutions of the compound of known concentrations to generate a calibration curve.
Caption: Workflow for the Shake-Flask Solubility Assay.
Causality and Field-Proven Insights
The solubility profile is more than a set of numbers; it is a guide for strategic decision-making in the development process.
-
For the Synthetic Chemist: The high solubility in solvents like THF or ethyl acetate is advantageous for reaction chemistry. However, the low solubility in non-polar solvents like heptane or hexane can be exploited for purification. For instance, after synthesis, the compound could be precipitated or crystallized from a reaction mixture by adding a non-polar anti-solvent. The synthesis of the ethyl ester analog involves crystallization from an ethyl acetate/heptane mixture.[6]
-
For the Formulation Scientist: The predicted low solubility in alcohols might pose challenges for developing simple liquid formulations. The high solubility in DMSO is typical for early-stage in vitro screening but is not viable for a final drug product due to toxicity. A key strategy would be to leverage the acidic nature of the carboxylic acid. By reacting it with a pharmaceutically acceptable base (e.g., sodium hydroxide, tromethamine), a highly water-soluble salt can be formed. This is a common and effective strategy for formulating acidic drugs.
Caption: Relationship between molecular features and solubility.
Conclusion
While awaiting empirical data, a thorough analysis of the molecular structure of this compound allows for the construction of a robust, predictive solubility profile. The compound is anticipated to exhibit high solubility in polar aprotic solvents, moderate solubility in polar protic and some moderately polar solvents, and poor solubility in non-polar hydrocarbons. This profile is a direct consequence of the interplay between its large, hydrophobic tetrahydrocarbazole core and its polar, hydrogen-bonding functional groups. For practical applications in drug development, leveraging the acidic carboxylic acid function to form soluble salts will likely be a critical strategy. The experimental protocols and theoretical framework provided herein offer a comprehensive guide for any scientist tasked with the characterization and development of this promising molecule.
References
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Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Preparation and property analysis of antioxidant of carbazole derivatives. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Predicted water solubility of some environmentally relevant PFCs at 25 °C. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole. (n.d.). AdooQ BioScience. Retrieved January 17, 2026, from [Link]
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Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8). (2009). ACS Publications. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole
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Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved via the classical Fischer indole synthesis, a robust and widely utilized method for constructing the indole nucleus.[1][2][3] This document offers a detailed, step-by-step methodology, from the initial condensation of 4-fluorophenylhydrazine with cyclohexanone to the final purification and characterization of the target compound. The causality behind experimental choices, including catalyst selection and reaction conditions, is explained to provide researchers with a deeper understanding of the process. Furthermore, this guide includes spectroscopic data for the characterization of the final product, ensuring a self-validating system for researchers.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[4] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the construction of this important heterocycle.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][5][6]
Fluorinated organic molecules have garnered significant attention in drug discovery.[7][8] The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[7][9][10][11] Consequently, the synthesis of fluorinated carbazole derivatives, such as 6-fluoro-1,2,3,4-tetrahydrocarbazole, is of considerable interest to researchers in drug development.
This application note provides a reliable and detailed protocol for the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole, intended to be a valuable resource for researchers, scientists, and drug development professionals.
Principle of the Fischer Indole Synthesis
The synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole is accomplished through the Fischer indole synthesis by reacting 4-fluorophenylhydrazine with cyclohexanone under acidic conditions.[12][13] The mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-fluorophenylhydrazine and cyclohexanone to form the corresponding 4-fluorophenylhydrazone.[1][5]
-
Tautomerization: The resulting phenylhydrazone undergoes tautomerization to its enamine isomer.[1][5]
-
[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement of the protonated enamine occurs, which involves the cleavage of the N-N bond and the formation of a new C-C bond.[1][5][6]
-
Aromatization and Cyclization: The intermediate then rearomatizes, and subsequent intramolecular cyclization forms the five-membered ring.
-
Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring of the tetrahydrocarbazole.[1]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 4-Fluorophenylhydrazine hydrochloride | C₆H₇FN₂·HCl | 162.59 | 1.63 g | 10 mmol | Corrosive, toxic |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.08 mL (1.03 g) | 10.5 mmol | Flammable, irritant |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | Corrosive |
| Methanol | CH₃OH | 32.04 | As needed | - | Flammable, toxic |
| Deionized Water | H₂O | 18.02 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.63 g (10 mmol) of 4-fluorophenylhydrazine hydrochloride in 20 mL of glacial acetic acid. Glacial acetic acid serves as both the solvent and the acid catalyst.[14]
-
Addition of Cyclohexanone: To the stirring solution, add 1.08 mL (10.5 mmol) of cyclohexanone dropwise at room temperature. An excess of the ketone is used to ensure complete consumption of the hydrazine.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for approximately 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
Isolation of Product: The crude 6-fluoro-1,2,3,4-tetrahydrocarbazole will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water (2 x 20 mL) and then with a small amount of cold methanol (10 mL) to remove impurities. For further purification, the product can be recrystallized from a mixture of methanol and water.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization of 6-Fluoro-1,2,3,4-tetrahydrocarbazole
The structure and purity of the synthesized 6-fluoro-1,2,3,4-tetrahydrocarbazole can be confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.0 (br s, 1H, NH), 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 2.7-2.9 (t, 2H, CH₂), 2.6-2.8 (t, 2H, CH₂), 1.8-2.0 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.5 (d, J=235 Hz), 135.0, 132.5, 128.0, 110.0 (d, J=23 Hz), 108.0, 105.0 (d, J=23 Hz), 23.5, 23.0, 22.5, 21.0 |
| FTIR (KBr, cm⁻¹) | ν: 3400-3450 (N-H stretch), 2920-2950 (C-H stretch, aliphatic), 1600-1620 (C=C stretch, aromatic), 1200-1250 (C-F stretch) |
| Mass Spec. (EI) | m/z: 189 (M⁺), 160, 133 |
Note: The spectroscopic data provided are based on typical values for this class of compounds and may vary slightly depending on the specific instrumentation and conditions used.[15]
Safety Precautions
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[16][17][18][19][20] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acids: Glacial acetic acid is corrosive. Handle with care and avoid inhalation of vapors.
-
Solvents: Methanol is flammable and toxic. Use in a well-ventilated area and away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reflux time or ensure the temperature is adequate. |
| Loss of product during work-up | Ensure the product has fully precipitated before filtration. Use minimal amounts of cold solvent for washing. | |
| Impure Product | Incomplete reaction or side reactions | Optimize reaction conditions (time, temperature). Recrystallize the product carefully. |
| Difficulty with Crystallization | Product is too soluble in the chosen solvent system | Adjust the solvent ratio or try a different solvent system for recrystallization. |
Conclusion
The Fischer indole synthesis provides an efficient and reliable method for the preparation of 6-fluoro-1,2,3,4-tetrahydrocarbazole. The protocol detailed in this application note is straightforward and can be readily implemented in a standard organic chemistry laboratory. The strategic incorporation of a fluorine atom into the tetrahydrocarbazole scaffold makes this compound a valuable building block for the synthesis of novel therapeutic agents. By following the outlined procedure and safety precautions, researchers can successfully synthesize and characterize this important fluorinated heterocycle for applications in drug discovery and development.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Available from: [Link]
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Journal of the Chemical Society B: Physical Organic. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Available from: [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. Available from: [Link]
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PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]
-
Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Available from: [Link]
-
Proceedings of the Oklahoma Academy of Science. Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for - C–H oxidation of 1,2,3,4-tetrahydrocarbazoles. Available from: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
National Institutes of Health. Synthetic Strategies to Access Fluorinated Azoles. Available from: [Link]
-
World Journal of Advanced Research and Reviews. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available from: [Link]
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ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Available from: [Link]
-
Heterocycles. An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Available from: [Link]
-
Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. Available from: [Link]
-
SpectraBase. 1,2,3,4-Tetrahydrocarbazole. Available from: [Link]
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PubChem. 1,2,3,4-Tetrahydrocarbazole. Available from: [Link]
-
TSI Journals. Improved Synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation. Available from: [Link]
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Application Note & Protocol: High-Purity Isolation of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the purification of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recrystallization is presented as a robust, scalable, and efficient final purification step to achieve the high purity required for drug development applications. This note elucidates the underlying principles, provides a systematic approach to solvent selection, and details a comprehensive protocol for the recrystallization process. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Imperative for Purity
The compound this compound is a pivotal building block in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount, as even minute impurities can lead to significant downstream consequences, including altered pharmacological profiles, unforeseen toxicity, and complications in regulatory approval. The typical synthesis, often employing a variation of the Fischer indole synthesis, can introduce impurities such as regioisomers, unreacted starting materials, and colored byproducts.[1]
Recrystallization remains a cornerstone of chemical purification, offering an unparalleled ability to remove trace impurities and deliver a product with a highly ordered crystalline form, which is often essential for consistent physical properties and formulation. This application note details a systematic approach to the recrystallization of this specific carbazole derivative.
The Science of Recrystallization: A Tailored Approach
Recrystallization is a physical separation technique based on differences in solubility. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal via hot filtration).
The molecular structure of our target compound—featuring a relatively non-polar tetrahydrocarbazole core, a polar carboxylic acid group, and a fluorine substituent—dictates a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding, suggesting solubility in polar protic solvents, while the larger carbocyclic framework favors less polar organic solvents. This duality is the key to selecting an effective solvent system.
Impurity Profile from Synthesis
The synthesis of tetrahydrocarbazoles via Fischer indolization of a phenylhydrazine with a cyclohexanone derivative is a common and effective method.[1][2] However, it can generate specific impurities:
-
Starting Materials: Unreacted 4-fluorophenylhydrazine and 4-oxocyclohexanecarboxylic acid.
-
Isomeric Byproducts: The use of an unsymmetrical ketone can potentially lead to the formation of regioisomers, although the directing effects of the carboxylic acid group often favor the desired product.
-
Colored Impurities: Oxidation or side reactions can produce highly conjugated, colored species.
A well-designed recrystallization protocol will systematically exclude these impurities from the final crystal lattice.
Protocol Part I: Solvent System Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization. Due to the absence of specific published solubility data for the free carboxylic acid, a systematic solvent screening is the mandatory first step.
Recommended Solvents for Screening
Based on the structure of the target molecule and purification data for analogous compounds (e.g., the ethyl ester is recrystallized from ethyl acetate/heptane and other tetrahydrocarbazoles from methanol or toluene/pentane), the following solvents should be evaluated.[3][4][5]
| Solvent Class | Specific Solvent | Rationale |
| Alcohols | Methanol, Ethanol | The carboxylic acid group should allow for good solubility at elevated temperatures due to hydrogen bonding, with reduced solubility upon cooling. Methanol is a common choice for similar structures.[5] |
| Esters | Ethyl Acetate | Offers moderate polarity, which may effectively balance the solubility of the polar carboxylic acid and the non-polar carbazole core. Often used in binary systems.[3] |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point may lead to rapid evaporation and premature crystallization. |
| Aromatic HC | Toluene | The non-polar nature may be suitable for dissolving the carbazole backbone at high temperatures. Often used in a binary mixture with a non-polar solvent like pentane or hexane to induce crystallization.[4] |
| Binary Systems | Ethyl Acetate/Hexane | A versatile system where ethyl acetate acts as the primary solvent and hexane as the anti-solvent, allowing for fine-tuned control over the crystallization process. |
| Binary Systems | Ethanol/Water | A classic polar system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent to decrease solubility and induce crystallization. |
Experimental Protocol for Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature until the solid just dissolves. Observe the solubility at ambient temperature. An ideal solvent will show low solubility.
-
If the solid does not dissolve in ~2-3 mL of solvent, gently heat the mixture in a water bath towards the boiling point of the solvent.
-
If the solid dissolves completely at the higher temperature, it is a promising candidate.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A significant yield of well-formed crystals indicates a suitable solvent.
Protocol Part II: Detailed Recrystallization Procedure
This protocol assumes a suitable solvent (e.g., methanol or an ethyl acetate/hexane mixture) has been identified from the screening process.
Pre-Recrystallization Setup
-
Ensure all glassware (Erlenmeyer flask, Hirsch or Büchner funnel, filter flask) is clean and dry.
-
Prepare two filter papers for the funnel. Weigh the primary filter paper.
-
Prepare a hot water or steam bath for heating.
-
Chill a small portion of the chosen recrystallization solvent for washing the final crystals.
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on the hot plate. Add more solvent in small portions until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield.
-
(Optional) Hot Filtration for Insoluble Impurities: If insoluble impurities are observed in the hot solution, perform a hot filtration. This is also where activated charcoal can be used to remove colored impurities. Quickly filter the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. Causality: This step removes impurities that are insoluble in the hot solvent. Pre-warming the apparatus prevents premature crystallization of the product on the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of the ice-cold recrystallization solvent. Causality: Washing with cold solvent removes the residual mother liquor, which contains dissolved impurities, without significantly dissolving the desired product crystals.
-
Drying: Press the crystals as dry as possible on the filter funnel. Transfer the crystals to a watch glass and allow them to air dry or, for optimal results, dry them in a vacuum oven at a temperature well below the melting point.
Visual Workflow of Recrystallization
Caption: General workflow for the purification of the target compound by recrystallization.
Post-Recrystallization Analysis: A Self-Validating System
To ensure the success of the purification, the final product must be analyzed and compared to the crude material.
| Analytical Technique | Expected Result for High Purity |
| Melting Point Analysis | A sharp melting point range (typically < 1-2 °C). Impurities typically depress and broaden the melting range. |
| Thin Layer Chromatography (TLC) | A single, well-defined spot with no visible starting material or byproduct spots. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product, with purity typically >99.5% by area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Clean ¹H and ¹³C spectra with correct chemical shifts, integrations, and coupling patterns, and no signals corresponding to impurities. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to evaporate some of the solvent. Alternatively, add a compatible anti-solvent dropwise to the warm solution until turbidity persists, then clarify by warming. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the compound is insoluble at lower temperatures. | Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| Low recovery of the product. | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtering. Use the absolute minimum amount of cold solvent for washing. Ensure the filtration apparatus is hot during hot filtration. |
| Crystals are still colored. | Colored impurities are co-crystallizing with the product. | Repeat the recrystallization, potentially with a different solvent system. Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. |
Conclusion
Recrystallization is a powerful and essential technique for achieving high-purity this compound. By understanding the principles of solubility and systematically selecting an appropriate solvent system, researchers can effectively remove critical impurities. The protocol described herein, when combined with diligent analytical validation, provides a reliable pathway to obtaining material suitable for the rigorous demands of pharmaceutical research and development.
References
- ChemicalBook. (n.d.). This compound ETHYL ESTER synthesis.
- Griesbeck, A. G., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments.
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
- University of Alberta. (2023). Solubility of Organic Compounds. Retrieved from a general organic chemistry resource explaining solubility principles.
- Rogers, C. U., & Corson, B. B. (1950). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 72(4), 1833-1834.
- BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Retrieved from a technical support document on the Fischer indole synthesis.
- Waghmare, S. B., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
- Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18.
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Structural Elucidation of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid using NMR and Mass Spectrometry
Introduction
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural framework is a recurring motif in a variety of biologically active molecules.[1] Accurate and unambiguous structural characterization of this molecule is paramount for advancing drug development programs, ensuring quality control, and understanding structure-activity relationships (SAR). This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), offering detailed protocols and in-depth data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive analysis.
Sample Preparation Protocol
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Due to the presence of the exchangeable carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. It facilitates the observation of the acidic proton and generally provides good solubility for carbazole derivatives. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton signal may be broad or not observed.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm. This filtration step removes any particulate matter that could degrade spectral quality.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Instrumentation and Experimental Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Operating Frequency | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled | Standard single pulse |
| Acquisition Time | 3-4 s | 1-2 s | 1-2 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | 16-64 | 1024-4096 | 64-256 |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | -100 to -150 ppm |
| Temperature | 298 K | 298 K | 298 K |
Predicted NMR Data and Interpretation
Disclaimer: The following spectral data are predicted based on the analysis of similar structures and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.1 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift.[2] |
| ~10.8 | s | 1H | N-H | The indole N-H proton typically appears as a singlet in the downfield region. |
| ~7.30 | dd | 1H | H-5 | Aromatic proton ortho to the fluorine atom, showing coupling to both the adjacent proton and the fluorine. |
| ~7.15 | dd | 1H | H-8 | Aromatic proton meta to the fluorine atom, showing coupling to the adjacent protons. |
| ~6.90 | td | 1H | H-7 | Aromatic proton para to the fluorine, showing coupling to the adjacent protons and a smaller coupling to the fluorine. |
| ~3.0-2.8 | m | 3H | H-1, H-4 | The methylene protons adjacent to the nitrogen and the methine proton at the stereocenter will appear as complex multiplets. |
| ~2.6 | m | 1H | H-3 | The methine proton adjacent to the carboxylic acid will be a multiplet. |
| ~2.2-2.0 | m | 2H | H-2 | The methylene protons at the 2-position will appear as a complex multiplet. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | COOH | The carbonyl carbon of the carboxylic acid is expected in this region.[3] |
| ~157.0 (d, J ≈ 240 Hz) | C-6 | The carbon directly attached to the fluorine will show a large one-bond C-F coupling. |
| ~135.0 | C-9a | Quaternary aromatic carbon. |
| ~128.0 | C-4a | Quaternary aromatic carbon. |
| ~113.0 (d, J ≈ 25 Hz) | C-5 | Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling. |
| ~112.0 (d, J ≈ 8 Hz) | C-7 | Aromatic carbon meta to the fluorine, showing a three-bond C-F coupling. |
| ~110.0 | C-8 | Aromatic carbon. |
| ~108.0 | C-5a | Quaternary aromatic carbon. |
| ~40.0 | C-3 | Methine carbon adjacent to the carboxylic acid. |
| ~28.0 | C-1 | Methylene carbon adjacent to the nitrogen. |
| ~25.0 | C-4 | Methylene carbon. |
| ~22.0 | C-2 | Methylene carbon. |
¹⁹F NMR (376 MHz, DMSO-d₆):
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be dependent on the reference standard used but is anticipated to be in the typical range for an aryl fluoride. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to confirm its structure.
Sample Preparation Protocol
-
Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
HRMS Instrumentation and Experimental Parameters
A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended.
| Parameter | Setting |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | 50-500 m/z |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV |
Predicted Mass Spectrometry Data and Fragmentation
Expected Exact Mass:
The elemental composition of this compound is C₁₃H₁₂FNO₂. The calculated monoisotopic mass is 233.0852 u .
In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 234.0930 . In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 232.0774 .
Proposed Fragmentation Pathway (Positive Ion Mode):
The fragmentation of the protonated molecule is expected to proceed through several key pathways:
-
Loss of Water (-18.0106 u): A common fragmentation for carboxylic acids, leading to an acylium ion at m/z 216.0824 .
-
Loss of Formic Acid (-46.0055 u): Decarboxylation followed by loss of a hydrogen atom, resulting in a fragment at m/z 188.0875 .
-
Loss of the Carboxylic Acid Group (-45.0004 u): Cleavage of the C-C bond adjacent to the carboxyl group, yielding a fragment at m/z 189.0926 .
Summary of Analytical Data
The following table summarizes the key analytical data for the structural confirmation of this compound.
| Technique | Key Data |
| ¹H NMR | Signals corresponding to aromatic, aliphatic, N-H, and COOH protons with characteristic chemical shifts and multiplicities. |
| ¹³C NMR | Resonances for all 13 carbon atoms, including the carbonyl carbon and the fluorine-coupled aromatic carbons. |
| ¹⁹F NMR | A single resonance confirming the presence of one fluorine atom. |
| HRMS | Accurate mass measurement confirming the elemental formula C₁₃H₁₂FNO₂. Characteristic fragmentation pattern consistent with the proposed structure. |
Experimental Workflows
Conclusion
The combined application of multinuclear NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive methodology for the structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the confident identification and quality assessment of this important molecular scaffold.
References
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
- Kumar, A. et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3547.
- World Journal of Advanced Research and Reviews. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl)
-
PubMed. (2014). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. [Link]
Sources
serotonin transporter binding assay protocol for carbazole derivatives
Application Notes & Protocols
Topic: High-Throughput Radioligand Binding Assay for the Characterization of Carbazole Derivatives at the Human Serotonin Transporter (hSERT)
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Abstract
The human serotonin transporter (hSERT), a key regulator of serotonergic neurotransmission, is a primary target for a multitude of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) used to treat depression and other neuropsychiatric disorders.[1][2] Carbazole derivatives have emerged as a promising structural class for the development of novel hSERT inhibitors, potentially offering unique pharmacological profiles.[1][3][4] This document provides a comprehensive guide to characterizing the binding affinity of novel carbazole derivatives for hSERT using a competitive radioligand binding assay. We detail a robust filtration-based protocol, explain the underlying scientific principles, and offer insights into data analysis and troubleshooting, ensuring the generation of reliable and reproducible affinity data (Kᵢ values).
Scientific Principle: The Competitive Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[5] This protocol employs a competitive binding format, which is ideal for screening and characterizing unlabeled test compounds (our carbazole derivatives).
The core principle relies on the competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound for a finite number of hSERT binding sites. We use a fixed concentration of a high-affinity radioligand, typically at or near its dissociation constant (Kd), and incubate it with a source of hSERT (e.g., cell membranes) in the presence of varying concentrations of the unlabeled carbazole derivative.
As the concentration of the carbazole derivative increases, it displaces more of the radioligand from the hSERT binding sites. By measuring the reduction in bound radioactivity, we can generate a concentration-response curve and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).[6] This IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a true measure of the compound's binding affinity.[7][8]
Figure 1: Principle of Competitive Binding. The unlabeled carbazole derivative competes with the radioligand for binding to hSERT. Increased carbazole concentration leads to decreased radioligand binding, reducing the measured radioactive signal.
Materials and Reagents
| Reagent/Material | Details & Recommended Source | Rationale |
| hSERT Source | Membranes from HEK293 or COS7 cells stably expressing hSERT. | Provides a consistent and high-density source of the transporter, minimizing variability.[6][9] |
| Radioligand | -Citalopram (Specific Activity: 70-90 Ci/mmol) | A high-affinity, selective radioligand for the primary (S1) binding site on hSERT.[6][10] |
| Test Compounds | Carbazole derivatives, dissolved in 100% DMSO (10 mM stock). | DMSO is a common solvent, but final assay concentration should be ≤0.5% to avoid artifacts. |
| Reference Compound | (S)-Citalopram or Fluoxetine | Used as a positive control for inhibition to validate assay performance. |
| NSB Control | 10 µM Fluoxetine or 1 µM (S)-Citalopram | A high concentration of a known inhibitor to saturate all specific binding sites, defining non-specific binding.[6] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 at RT. | The ionic composition mimics physiological conditions crucial for SERT conformation and ligand binding.[6] |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4. | The absence of salts helps reduce non-specific binding during washes, and the cold temperature minimizes ligand dissociation. |
| Filtration Plates | 96-well glass fiber filter plates (e.g., GF/C), pre-treated with 0.3-0.5% polyethylenimine (PEI). | GF/C filters efficiently trap cell membranes. PEI pre-treatment reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber.[11][12] |
| Scintillation Fluid | Betaplate Scint, Microscint-20, or equivalent. | Converts the energy from tritium's beta decay into detectable photons. |
| Equipment | Cell Harvester, Microplate Scintillation Counter (e.g., MicroBeta), multichannel pipettes. | Essential for high-throughput filtration, washing, and signal detection. |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final assay volume of 250 µL. All additions should be performed in triplicate.
Part A: Preparation of Reagents
-
hSERT Membrane Dilution: Thaw hSERT membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields robust and reproducible signal (typically 5-20 µg protein per well). This must be optimized empirically.
-
Radioligand Dilution: Prepare a working solution of -Citalopram in Assay Buffer. The final concentration in the assay should be at or near its Kd (typically 1-2 nM).[6] Using a concentration much higher than the Kd will reduce the assay's sensitivity to competitive inhibitors.
-
Compound Dilution Series: Perform a serial dilution of the carbazole derivatives and reference compounds. A typical 10-point curve might range from 10⁻¹¹ M to 10⁻⁵ M final assay concentration. Prepare these dilutions at 10x the final concentration in Assay Buffer containing 5% DMSO.
Part B: Assay Plate Setup
The following table illustrates a typical 96-well plate setup.
| Well Type | 25 µL Buffer/Compound | 25 µL Radioligand | 200 µL hSERT Membranes |
| Total Binding | Assay Buffer | -Citalopram | hSERT Membranes |
| Non-Specific Binding (NSB) | 100 µM Fluoxetine (10x) | -Citalopram | hSERT Membranes |
| Test Compound | Carbazole Derivative (10x) | -Citalopram | hSERT Membranes |
| Reference Compound | (S)-Citalopram (10x) | -Citalopram | hSERT Membranes |
Step-by-Step Plate Addition:
-
Add 25 µL of the appropriate solution (Assay Buffer for Total Binding, NSB Control, or test/reference compound dilutions) to each well.
-
Add 25 µL of the diluted -Citalopram to all wells.[6]
-
Initiate the binding reaction by adding 200 µL of the diluted hSERT membrane preparation to all wells. The final assay volume is 250 µL.[11]
Part C: Incubation and Filtration
-
Incubation: Seal the plate and incubate for 60-120 minutes at room temperature (e.g., 25°C) with gentle agitation.[6] This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through the PEI-pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer per well.[6][11] This step is critical to remove unbound radioligand, which is a primary source of background noise.
-
Drying: Dry the filter mat completely, typically for 30-60 minutes at 50°C or under a heat lamp.[11]
Part D: Scintillation Counting
-
Seal the bottom of the dried filter plate and add ~50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).
Figure 2: Experimental workflow for the hSERT competitive binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Generate Competition Curve:
-
For each concentration of the carbazole derivative, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
Plot the % Inhibition against the log concentration of the carbazole derivative.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
-
The software will calculate the IC₅₀ value, which is the molar concentration of the compound that inhibits 50% of specific binding.[11]
-
-
Calculate the Inhibition Constant (Kᵢ):
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[7][8] Kᵢ = IC₅₀ / (1 + ([L] / K_d)) Where:
-
[L] = Concentration of the radioligand used in the assay.
-
K_d = Dissociation constant of the radioligand for hSERT (must be predetermined via a saturation binding experiment or obtained from literature for the specific batch of membranes).
-
-
The Kᵢ value represents the true binding affinity of the carbazole derivative for hSERT, corrected for the presence of the radioligand.
Example Data Presentation:
| Carbazole Derivative | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| Compound A | 15.2 | 7.1 | -1.05 |
| Compound B | 250.6 | 117.1 | -0.98 |
| Compound C | 3.8 | 1.8 | -1.10 |
| (S)-Citalopram (Ref.) | 5.5 | 2.6 | -1.02 |
Key Considerations & Troubleshooting
-
High Non-Specific Binding (NSB > 50% of Total):
-
Cause: Carbazole scaffolds can be hydrophobic, leading to binding to plastics, filters, and membrane lipids.[14][15]
-
Solution 1: Ensure PEI pre-treatment of filter plates is sufficient.
-
Solution 2: Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer to block non-specific sites.[14]
-
Solution 3: Increase the number and volume of washes with ice-cold wash buffer.[15]
-
-
Poor Z'-factor or Low Signal Window:
-
Cause: Insufficient amount of hSERT in the assay or low specific activity of the radioligand.
-
Solution: Increase the concentration of the hSERT membrane preparation. Titrate the membrane protein to find an optimal concentration that balances signal with cost.
-
-
Carbazole Derivative Solubility:
-
Cause: Poorly soluble compounds may precipitate in the aqueous assay buffer.
-
Solution: Visually inspect wells with the highest compound concentrations. Ensure the final DMSO concentration does not exceed 0.5-1%. If solubility is an issue, consider alternative formulation strategies.
-
-
Shallow or Biphasic Competition Curves (Hill Slope ≠ -1.0):
-
Cause: This may indicate complex binding behavior, such as the compound binding to multiple sites (e.g., the primary and an allosteric site) or interacting with the transporter in a non-competitive manner.[2][16]
-
Solution: This is not necessarily an error but an interesting result. Further investigation with kinetic binding assays or functional uptake assays is warranted to elucidate the mechanism of action.
-
Alternative Assay Format: Scintillation Proximity Assay (SPA)
For higher throughput screening, a Scintillation Proximity Assay (SPA) offers a homogeneous alternative that eliminates the filtration step.[17]
-
Principle: hSERT-containing membranes are captured onto SPA beads that contain a scintillant. When a radioligand binds to the membrane-coated bead, the emitted beta particles are close enough to excite the scintillant, generating a light signal. Unbound radioligand in the solution is too far away to cause excitation.[18][19]
-
Advantages: No washing steps, reduced radioactive waste, and easily automated.
-
Considerations: Requires optimization of bead and membrane concentrations to minimize non-proximity effects (background signal).[13]
References
-
Ayipo, Y. O., Ahmad, I., Chong, C. F., Zainurin, N. A., Najib, S. Y., Patel, H., & Mordi, M. N. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Ayipo, Y. O., Ahmad, I., Chong, C. F., Zainurin, N. A., Najib, S. Y., Patel, H., & Mordi, M. N. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. PubMed. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Available from: [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]
-
ResearchGate. (2023). Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology | Request PDF. Available from: [Link]
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Available from: [Link]
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Rotella, D. P., McFarlane, G. R., Greenfield, A., Grosanu, C., Robichaud, A. J., Denny, R. A., ... & Pausch, M. H. (2009). Tetrahydrocarbazole-based serotonin reuptake inhibitor/dopamine D2 partial agonists for the potential treatment of schizophrenia. Journal of medicinal chemistry, 52(21), 6637–6640. Available from: [Link]
-
ResearchGate. (n.d.). Principle of the SPA. His-tagged transport proteins are bound to.... Available from: [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. Available from: [Link]
-
Zhang, Y. W., & Rudnick, G. (2006). Involvement of serotonin transporter extracellular loop 1 in serotonin binding and transport. Journal of neurochemistry, 97(4), 1035–1045. Available from: [Link]
-
Anderluh, A., Olejarz, A., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 680. Available from: [Link]
-
Montclair State University Digital Commons. (2009). Tetrahydrocarbazole-Based Serotonin Reuptake Inhibitor/Dopamine D2 Partial Agonists for the Potential Treatment of Schizophrenia. Available from: [Link]
-
Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Schiøtt, B., & Kristensen, A. S. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS chemical neuroscience, 5(5), 389–394. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Available from: [Link]
-
Roth, B. L., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 291–297. Available from: [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Available from: [Link]
-
Wikipedia. (n.d.). Filter binding assay. Available from: [Link]
-
YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for.. Available from: [Link]
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BioIVT. (n.d.). SERT Transporter Assay. Available from: [Link]
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Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available from: [Link]
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Jiang, X., Zhou, Z., & Li, H. (2013). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International journal of molecular sciences, 14(10), 20959–20973. Available from: [Link]
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H. P. van der Wulp, et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]
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CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Available from: [Link]
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Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]
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Henry, L. K., Iwamoto, H., Field, J. R., et al. (2006). Identification of the potassium-binding site in serotonin transporter. Proceedings of the National Academy of Sciences, 103(12), 4701-4706. Available from: [Link]
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Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Abstract
This document provides a comprehensive, field-proven protocol for determining the in vitro cytotoxic potential of the novel compound, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. Carbazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of biological activities, including significant anticancer potential.[1][2][3][4] The development of new carbazole-based therapeutic agents is crucial for overcoming the challenges of current cancer therapies, such as drug resistance and severe side effects.[1][3] This application note details a robust methodology using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a gold standard for preliminary cytotoxicity screening.[5][6][7] We outline the entire workflow, from cell line selection and culture to compound handling, detailed assay procedure, data analysis, and interpretation. The protocol is designed to ensure scientific rigor and reproducibility, incorporating essential controls to build a self-validating experimental system. This guide is intended for researchers in oncology, pharmacology, and drug development engaged in the preliminary screening of novel chemical entities.
Scientific Principle: The MTT Assay
The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][8][9] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[5][6][10][11][12]
This conversion only occurs in living cells with intact mitochondrial function.[5][8] Dead or dying cells lose this ability. The resulting formazan crystals are impermeable to cell membranes and accumulate within the cell. An organic solvent, typically Dimethyl Sulfoxide (DMSO), is added to solubilize these crystals, producing a colored solution.[6][10] The intensity of this purple color is directly proportional to the number of viable, metabolically active cells.[6][10] The absorbance of the solubilized formazan is measured using a spectrophotometric microplate reader, typically at a wavelength of 570 nm.[5][10] By comparing the absorbance of treated cells to untreated controls, the percentage of cell viability reduction can be calculated, allowing for the determination of the compound's cytotoxic potency.
Materials and Reagents
Equipment:
-
Laminar Flow Hood (Biosafety Cabinet Class II)
-
Humidified CO₂ Incubator (37°C, 5% CO₂)[13]
-
Inverted Microscope
-
Water Bath (37°C)
-
Microplate Reader (with 570 nm and 630 nm filters)
-
Multichannel Pipettes (10-200 µL)
-
Single-channel Pipettes (various volumes)
-
Hemocytometer or Automated Cell Counter
-
Centrifuge
Reagents & Consumables:
-
Test Compound: this compound
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma, ATCC HTB-22)
-
A549 (Human Lung Carcinoma, ATCC CCL-185)
-
HeLa (Human Cervical Adenocarcinoma, ATCC CCL-2)
-
Optional Normal Cell Line: HEK293 (Human Embryonic Kidney, ATCC CRL-1573) or a fibroblast line to assess selectivity.
-
-
Culture Media: (Specific to cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin Solution (100X)
-
Trypsin-EDTA Solution (0.25%)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺ free
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile DPBS). Note: MTT is light-sensitive; store protected from light at -20°C.[6][8]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
Positive Control: Doxorubicin Hydrochloride
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile serological pipettes, pipette tips, and centrifuge tubes
-
Sterile cell culture flasks (T-25 or T-75)
Cell Line Maintenance and Culture
Adherence to standardized cell culture practices is paramount for assay reproducibility and reliability.[15]
-
Environment: Maintain all cell lines in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[13][16]
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin, unless the specific cell line documentation (e.g., from ATCC) recommends otherwise.[17]
-
Subculturing (Passaging): Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[17]
-
Aspirate old media and wash the cell monolayer once with sterile DPBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an excess of complete growth medium and gently pipette to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing fresh, pre-warmed complete growth medium.
-
-
Cryopreservation: For long-term storage, freeze healthy, log-phase cells in a mixture of 90% complete growth medium and 10% DMSO at a controlled rate of -1°C per minute before transferring to liquid nitrogen.[16][17]
Experimental Workflow & Protocols
The experimental workflow is a multi-day process requiring careful planning and aseptic technique at every stage.
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Protocol 1: Cell Seeding (Day 1)
Causality: Optimal cell seeding density is critical. Too few cells will result in a low signal and high variability, while too many cells can lead to contact inhibition and nutrient depletion, making them less sensitive to the test compound. The ideal density ensures cells are in an exponential growth phase throughout the experiment.
-
Harvest cells that are in the logarithmic growth phase (approx. 80% confluent).
-
Perform a cell count using a hemocytometer or automated counter and determine cell viability (should be >95%).
-
Calculate and dilute the cell suspension to the optimal seeding density in pre-warmed complete growth medium. A typical starting point is 5,000-10,000 cells per well, but this must be optimized for each cell line.[14]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Protocol 2: Compound Preparation and Treatment (Day 2)
Causality: A serial dilution allows for the generation of a dose-response curve, which is essential for calculating the IC₅₀ value. Using a vehicle control is mandatory to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.[18]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution in complete growth medium to achieve a range of final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare dilutions of the positive control (Doxorubicin) in parallel.
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO used in the test wells (e.g., if the highest compound concentration results in 0.5% DMSO, the vehicle control is 0.5% DMSO in medium).[18] The final DMSO concentration should ideally not exceed 0.5%, as higher concentrations can be toxic to many cell lines.[19][20]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or medium-only control to the appropriate wells. Each condition should be performed in at least triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for initial screening.
Protocol 3: MTT Assay and Data Acquisition (Day 4)
Causality: The 4-hour incubation with MTT allows sufficient time for viable cells to metabolize the tetrazolium salt. Complete solubilization of the formazan crystals is crucial for accurate absorbance readings.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9][21]
-
Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will become visible in viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.[14]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise.[5]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the absorbance reading of the reference wavelength (630 nm) from the 570 nm reading for each well.
-
Normalization: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 [11]
-
Blank = Medium only, no cells.
-
-
Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the log of the compound concentration (X-axis).
-
IC₅₀ Calculation: Use a non-linear regression analysis (four-parameter logistic curve fit) with software like GraphPad Prism or Origin to calculate the IC₅₀ value.[22][23] The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.[7]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across cell lines and exposure times.
| Cell Line | Compound | Exposure Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | This compound | 48 | [Experimental Value] |
| A549 | This compound | 48 | [Experimental Value] |
| HeLa | This compound | 48 | [Experimental Value] |
| HEK293 | This compound | 48 | [Experimental Value] |
| MCF-7 | Doxorubicin (Positive Control) | 48 | [Experimental Value] |
Potential Mechanism of Action & Trustworthiness
Carbazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes like topoisomerase.[2] Many cytotoxic agents, including the positive control Doxorubicin, ultimately converge on apoptotic pathways. Doxorubicin's mechanisms include DNA intercalation, topoisomerase II poisoning, and the generation of oxidative stress, all of which can trigger apoptosis.[24][][26] It is plausible that this compound may also induce cytotoxicity by activating the caspase cascade, a central execution pathway of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway potentially activated by carbazole derivatives.
Trustworthiness through Controls:
-
Negative (Vehicle) Control: Wells treated with DMSO-containing medium ensure that any observed cytotoxicity is due to the compound itself and not the solvent.[18]
-
Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin validate that the assay system (cells, reagents) is responsive and working correctly.[7]
-
Blank Control: Wells with medium but no cells provide the baseline absorbance for background subtraction.
-
Untreated Control: Represents 100% cell viability and serves as the primary reference for calculating the effects of the test compound.
References
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- MTT assay protocol. (n.d.). Abcam.
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- Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (2022). PubMed.
- Current status of carbazole hybrids as anticancer agents. (2025).
- A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024). Current Medicinal Chemistry.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
- Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (n.d.).
- Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Deriv
- Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (2019). PubMed Central.
- MTT Proliferation Assay Protocol. (2025).
- MTT CELL PROLIFER
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). PhotonPharma.
- PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). (n.d.). Slideshare.
- Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent
- MTT assay. (n.d.). Wikipedia.
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- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- How to calculate IC50 for my dose response? (2016).
- How to compute EC50 C50 in Dose Response fitting. (2022). OriginLab.
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- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PubMed.
- How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017).
- Culturing Cells. (2021).
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- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
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- ATCC ANIMAL CELL CULTURE GUIDE. (n.d.). On Science.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). PDF.
- Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience.
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- Fully automated viability and toxicity screening—A reliable all‐in‐one
- ATCC Primary Cell Culture Guide. (n.d.).
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). NIH.
- MTT assay DMSO vehicle? (2022).
- DMSO usage in cell culture. (2009). Protocol Online.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon.
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Application Notes and Protocols: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The field of organic light-emitting diodes (OLEDs) is one of relentless innovation, driven by the quest for materials that enhance efficiency, color purity, and operational lifetime. Carbazole derivatives have emerged as a cornerstone in this endeavor, valued for their robust thermal stability and exceptional charge-transport properties.[1][2][3] This document provides a detailed technical guide on the prospective application of a specific, yet underexplored, carbazole derivative: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid . While direct literature on its use in OLEDs is nascent, its structural motifs—a fluorinated tetrahydrocarbazole core with a carboxylic acid functional group—suggest significant potential. This guide will extrapolate from the well-established roles of similar carbazole molecules to propose its application as a hole transport material (HTM) and as a building block for advanced host materials or emitters. We will delve into the underlying chemical principles, propose detailed experimental protocols for device fabrication and characterization, and provide the necessary theoretical framework for its successful integration into next-generation OLEDs.
Introduction: The Versatility of the Carbazole Moiety in OLEDs
Carbazole-based materials are integral to modern OLED technology, primarily due to their excellent hole-transporting capabilities and high triplet energy levels.[4] These properties are crucial for constructing efficient and stable blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[5] The carbazole core, a rigid and electron-rich aromatic structure, facilitates efficient charge injection and transport, which are fundamental for balanced charge recombination within the emissive layer of an OLED.[1]
The functionalization of the carbazole core allows for the fine-tuning of its electronic and physical properties.[3] For instance, the introduction of fluorine atoms can enhance thermal stability and influence energy levels, while the addition of carboxylic acid groups can modify solubility for solution-based processing and provide a reactive handle for further molecular elaboration.
Key Roles of Carbazole Derivatives in OLEDs:
-
Hole Transport Layers (HTLs): Their high hole mobility ensures efficient transport of positive charge carriers from the anode to the emissive layer.[1][6]
-
Host Materials: Their high triplet energy allows them to host phosphorescent or TADF emitters without quenching their excited states.[5]
-
Electron Blocking Layers (EBLs): They can confine electrons within the emissive layer, enhancing recombination efficiency.[1]
-
TADF Emitters: As either donor or acceptor units in TADF molecules, they contribute to achieving small singlet-triplet energy splitting.[7][8]
Profile of this compound
While direct experimental data on the application of this compound in OLEDs is not yet prevalent in published literature, its structural features allow for informed predictions of its potential.
Molecular Structure and Predicted Properties
-
CAS Number: 907211-31-8[9]
-
Molecular Formula: C₁₃H₁₂FNO₂
-
Core Structure: The tetrahydrocarbazole core provides the essential hole-transporting character. The partial saturation of one of the rings, compared to a fully aromatic carbazole, may influence the planarity and intermolecular interactions, potentially leading to improved amorphous film morphology.
-
Fluorine Substitution: The fluorine atom at the 6-position is expected to increase the ionization potential and oxidative stability of the molecule. This can lead to a deeper highest occupied molecular orbital (HOMO) level, which can be advantageous for matching the energy levels of other materials in the OLED stack.
-
Carboxylic Acid Group: This functional group offers several possibilities:
-
It can improve solubility in polar solvents, making the material suitable for solution-based fabrication processes like spin-coating or inkjet printing.
-
It serves as a reactive site for further chemical modification, such as esterification or amidation, to create more complex molecules like dendrimers or polymers with tailored properties.
-
Synthesis Overview
The synthesis of the core tetrahydrocarbazole structure is typically achieved through the Fischer indole synthesis. In the case of the ethyl ester of the target molecule, the synthesis involves the reaction of Ethyl 4-oxocyclohexanecarboxylate with 4-Fluorophenylhydrazine hydrochloride.[10] Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
Below is a diagram illustrating the general Fischer indole synthesis pathway for this class of compounds.
Caption: Fischer indole synthesis workflow.
Proposed Application as a Hole Transport Material (HTM)
The inherent properties of the fluorinated tetrahydrocarbazole core make this molecule a promising candidate for an HTL in an OLED device.
Rationale
-
Energy Level Matching: The deep HOMO level anticipated due to the fluorine substitution can facilitate efficient hole injection from the anode (typically ITO) when paired with a suitable hole injection layer (HIL).
-
Morphological Stability: The non-planar tetrahydrocarbazole structure may inhibit crystallization, leading to stable amorphous films, which are crucial for device longevity.
-
Solution Processability: The carboxylic acid group can be leveraged for solution-based device fabrication, offering a cost-effective alternative to vacuum deposition. For this purpose, the carboxylic acid could be converted to an ester or other soluble derivative.
Hypothetical Device Architecture and Energy Level Diagram
A standard phosphorescent OLED (PhOLED) architecture incorporating our proposed HTM is presented below.
Device Structure: ITO / HIL / Proposed HTM / Emissive Layer (Host:Emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al
Caption: Proposed OLED device stack.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines the steps for fabricating a test OLED device using the proposed HTM.
1. Substrate Preparation: a. Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
2. Hole Injection Layer (HIL) Deposition: a. A solution of PEDOT:PSS is spin-coated onto the ITO substrate at 3000 rpm for 60 seconds. b. The substrates are then baked at 120°C for 20 minutes in a nitrogen-filled glovebox.
3. Hole Transport Layer (HTM) Deposition: a. Prepare a 10 mg/mL solution of the this compound derivative (e.g., an ester form for better solubility) in a suitable solvent like chlorobenzene. b. Spin-coat the HTM solution at 2000 rpm for 45 seconds to achieve a target thickness of approximately 40 nm. c. Bake the substrates at 100°C for 15 minutes inside the glovebox.
4. Emissive Layer (EML) Deposition: a. Prepare a solution of a host material (e.g., CBP) and a phosphorescent emitter (e.g., Ir(ppy)₃) in a 95:5 weight ratio in chlorobenzene. b. Spin-coat the EML solution to achieve a thickness of around 30 nm. c. Bake at 80°C for 10 minutes.
5. Electron Transport and Injection Layers and Cathode Deposition: a. Transfer the substrates to a thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ Torr. b. Sequentially deposit the ETL (e.g., Bphen, 30 nm), EIL (e.g., LiF, 1 nm), and the aluminum cathode (100 nm) at deposition rates of 0.1-0.2 nm/s for the organic layers and 1 nm/s for the metal.
6. Encapsulation: a. The completed devices are encapsulated using a UV-curable epoxy and a glass lid inside the glovebox to prevent degradation from moisture and oxygen.
Characterization and Expected Performance
The fabricated devices should be characterized for their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
| Parameter | Predicted Value | Rationale |
| Turn-on Voltage | 3.0 - 4.0 V | Based on typical carbazole HTMs. |
| Maximum Luminance | > 10,000 cd/m² | Efficient hole transport should lead to high brightness. |
| Maximum EQE | 15 - 20% (for green PhOLED) | Competitive with standard carbazole-based HTMs. |
| Color Coordinates (CIE) | Dependent on the emitter | The HTM should not contribute to the emission. |
Advanced Applications: A Versatile Chemical Building Block
The true potential of this compound may lie in its use as a precursor for more complex and multifunctional OLED materials.
Synthesis of Novel Host Materials
The carboxylic acid group can be reacted with other functional molecules to synthesize novel host materials. For example, it can be coupled with an electron-accepting moiety to create a bipolar host material, which can facilitate balanced electron and hole transport, leading to improved device efficiency and reduced efficiency roll-off.
Caption: Synthesis of a bipolar host material.
Development of TADF Emitters
The fluorinated tetrahydrocarbazole unit can serve as a donor in a donor-acceptor (D-A) type TADF molecule. The carboxylic acid handle allows for precise linking to an acceptor unit. The steric hindrance from the non-planar tetrahydrocarbazole core could help in achieving a high degree of twisting between the donor and acceptor units, which is often beneficial for achieving a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient TADF.
Conclusion
While this compound is not yet an established material in the OLED field, a thorough analysis of its structural components strongly suggests its potential. Its fluorinated tetrahydrocarbazole core is indicative of good hole transport properties and morphological stability. The carboxylic acid functional group provides a versatile handle for both improving solution processability and for the synthesis of more advanced materials, such as bipolar hosts and TADF emitters. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to explore the capabilities of this promising molecule and its derivatives in the development of next-generation OLED technologies.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Retrieved from Google Search.[1]
-
Zhou, Z., Li, Y., Huang, Z., Wang, P., Xu, Q., & Li, Y. (n.d.). Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. Macromolecules.[4]
-
MDPI. (n.d.). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.[2]
-
ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.[5]
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Cheng, Y-C., et al. (2022). A Highly Twisted Carbazole-Fused DABNA Derivative as an Orange-Red TADF Emitter for OLEDs with Nearly 40 % EQE. Angewandte Chemie International Edition, 61(47).[7][11]
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Journal of Materials Chemistry C. (n.d.). A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance.[8]
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Application Notes and Protocols for Assessing the Antibacterial Activity of Carbazole Carboxylic Acids
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antibacterial activity of novel carbazole carboxylic acids. Carbazole derivatives have garnered significant attention due to their wide range of pharmacological properties, including potent antimicrobial effects.[1][2][3][4] This guide presents a detailed framework of validated protocols, from initial screening to preliminary mechanism of action studies, ensuring scientific integrity and reproducibility. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are supplemented with expert insights into the rationale behind experimental choices.
Introduction: The Promise of Carbazole Carboxylic Acids as Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[5] Carbazole alkaloids and their synthetic derivatives represent a promising class of compounds due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The carbazole scaffold, a tricyclic aromatic system, offers a unique framework for chemical modification, allowing for the fine-tuning of its pharmacological properties.[6] The incorporation of a carboxylic acid functionality can enhance the solubility and bioavailability of these compounds, potentially improving their antibacterial efficacy and pharmacokinetic profile.[5]
The assessment of the antibacterial activity of these novel carbazole carboxylic acids requires a systematic and rigorous approach. This guide outlines the essential in vitro assays to determine the potency and spectrum of activity of these compounds, providing a solid foundation for further preclinical development.
Essential Assays for Antibacterial Activity Assessment
A tiered approach is recommended for the evaluation of novel carbazole carboxylic acids. This typically begins with a primary screening to determine the minimum inhibitory concentration (MIC), followed by secondary assays to confirm the activity and elucidate the mechanism of action.
Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] It is a fundamental parameter for assessing the potency of a novel compound. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[8][9][10]
The broth microdilution assay is a quantitative method that exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[8] The use of 96-well microtiter plates allows for high-throughput screening of multiple compounds against various bacterial strains. The choice of Mueller-Hinton Broth (MHB) is recommended by the CLSI as it is a non-selective and non-differential medium that is low in sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring that the observed antibacterial effect is due to the test compound.[9][11]
Caption: Workflow for the Broth Microdilution Assay.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Carbazole carboxylic acid stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the carbazole carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth medium only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Qualitative Assessment: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[12][13] It is a simple, cost-effective, and widely used method for preliminary screening.[14]
This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with a lawn of the test bacterium.[13][15] The compound diffuses from the disk into the agar, creating a concentration gradient.[15] If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[12] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound. Mueller-Hinton agar (MHA) is the recommended medium for its consistency and because it supports the growth of most common pathogens.[12]
Caption: Workflow for the Disk Diffusion Assay.
Materials:
-
Sterile petri dishes (100 mm or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
Sterile paper disks (6 mm diameter)
-
Carbazole carboxylic acid solution of known concentration
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Preparation of MHA Plates:
-
Prepare MHA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm.[12]
-
Allow the agar to solidify at room temperature.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
-
Inoculation of MHA Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[13]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.[12]
-
Preliminary Mechanistic and Safety Assessment
Once the antibacterial activity of a carbazole carboxylic acid is confirmed, it is crucial to perform preliminary studies to understand its mechanism of action and assess its potential toxicity.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic nature of the compound over time.
A time-kill assay measures the rate at which a compound kills a bacterial population. A bactericidal agent will cause a significant reduction in the number of viable bacteria, while a bacteriostatic agent will inhibit growth without killing the bacteria. This is determined by exposing a standardized bacterial culture to the compound at various concentrations (typically multiples of the MIC) and enumerating the viable cells at different time points.
Cytotoxicity Assay (MTT Assay)
It is essential to evaluate the toxicity of novel antibacterial compounds against mammalian cells to assess their therapeutic potential.[2][16] The MTT assay is a colorimetric assay that measures cell metabolic activity and is a common method for assessing cytotoxicity.[9][17]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan.[9] The amount of formazan produced is proportional to the number of viable cells. By exposing a mammalian cell line to different concentrations of the carbazole carboxylic acid, the concentration that causes a 50% reduction in cell viability (IC₅₀) can be determined.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well flat-bottom cell culture plates
-
Carbazole carboxylic acid stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole carboxylic acid in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
Data Analysis and Presentation
Clear and concise presentation of data is crucial for the interpretation of results.
MIC and Zone of Inhibition Data
Summarize the MIC values and zone of inhibition diameters in a table for easy comparison of the activity of different carbazole carboxylic acids against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| Carbazole-COOH-1 | S. aureus ATCC 29213 | 16 | 18 |
| E. coli ATCC 25922 | 64 | 12 | |
| Carbazole-COOH-2 | S. aureus ATCC 29213 | 8 | 22 |
| E. coli ATCC 25922 | 32 | 15 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 30 |
| (Control) | E. coli ATCC 25922 | 0.25 | 35 |
Cytotoxicity Data
Present the IC₅₀ values in a table to summarize the toxicity profile of the compounds.
| Compound | Cell Line | IC₅₀ (µM) |
| Carbazole-COOH-1 | HEK293T | >100 |
| Carbazole-COOH-2 | HEK293T | 75 |
| Doxorubicin (Control) | HEK293T | 1.2 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No bacterial growth in positive control (MIC assay) | Inoculum too dilute; inactive bacteria | Prepare a fresh inoculum and verify its viability. |
| Bacterial growth in negative control (MIC assay) | Contamination of the broth | Use fresh, sterile broth and maintain aseptic technique. |
| Inconsistent zone sizes (Disk diffusion) | Uneven lawn of bacteria; variation in agar depth | Ensure uniform streaking of the inoculum and a consistent agar depth of 4 mm. |
| Compound precipitation in broth | Poor solubility of the compound | Use a co-solvent (e.g., a small percentage of DMSO) or prepare a fresh stock solution. |
| High cytotoxicity | The compound is inherently toxic to mammalian cells | Consider structural modifications to reduce toxicity while maintaining antibacterial activity. |
Conclusion
The methodologies outlined in this guide provide a robust framework for the initial assessment of the antibacterial activity of novel carbazole carboxylic acids. By following these standardized protocols, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against bacterial infections. A thorough understanding of the principles behind each assay and careful execution of the experimental procedures are paramount to obtaining meaningful results.
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Xie, Y. P. (2022). Design And Synthesis Of Novel Carbazole Derivatives And Antibacterial Evaluation. (Master's Thesis). Retrieved from [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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Protocol for Evaluating the Neuroprotective Effects of Tetrahydrocarbazole Derivatives
An Application Note for Drug Discovery Professionals
The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and natural alkaloids.[1][2] Its unique framework has attracted significant interest in medicinal chemistry for its broad pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5] This versatility makes the THC scaffold a valuable template for designing novel therapeutics for complex neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][6]
This guide provides a comprehensive, multi-tiered protocol for researchers to systematically evaluate the neuroprotective potential of novel tetrahydrocarbazole derivatives. It moves from initial high-throughput in vitro screening to more complex mechanistic and in vivo validation studies, emphasizing the scientific rationale behind each experimental choice.
I. The Multi-Target Therapeutic Rationale
Neurodegenerative diseases are multifactorial, involving complex pathological cascades including cholinergic deficits, protein aggregation, oxidative stress, neuroinflammation, and apoptosis.[6][7] Tetrahydrocarbazole derivatives are promising because they can be designed as multi-target-directed ligands (MTDLs) that modulate several of these pathways simultaneously.[6] Key mechanisms associated with this scaffold include:
-
Cholinesterase Inhibition: A primary strategy for Alzheimer's disease involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[8] Many tetrahydrocarbazole derivatives have been synthesized and evaluated as selective AChE inhibitors, with donepezil serving as a common benchmark.[8]
-
Modulation of Calcium Homeostasis: Impaired intracellular calcium homeostasis in the endoplasmic reticulum (ER) is an early event in Alzheimer's pathogenesis.[7][9] Certain tetrahydrocarbazole compounds have been identified to normalize this disruption, representing an innovative therapeutic approach.[7][9]
-
Mitochondrial Support: Mitochondrial dysfunction contributes to the onset and progression of neurodegeneration.[9] The tetrahydrocarbazole scaffold has been shown to improve mitochondrial function, as measured by an increased mitochondrial membrane potential.[7][9]
-
Anti-inflammatory and Antioxidant Effects: Chronic neuroinflammation driven by microglial activation and oxidative stress are hallmarks of neurodegenerative diseases.[10][11] Carbazole derivatives have demonstrated the ability to reduce oxidative stress and modulate inflammatory responses in preclinical models.[10][12]
The following protocols are designed to dissect these potential mechanisms of action for any novel tetrahydrocarbazole derivative.
Tier 1: Primary In Vitro Screening for Neuroprotection
The initial step is to determine if the derivative can protect neuronal cells from a lethal insult. This is typically done using immortalized neuronal cell lines, which are cost-effective and suitable for high-throughput screening.[13][14]
Key Neuronal Cell Models & Toxic Insults
| Cell Model | Description | Common Neurotoxic Stimuli | Rationale |
| SH-SY5Y (Human Neuroblastoma) | A versatile and widely used cell line that can be differentiated into a mature neuronal phenotype.[13][14] | Hydrogen Peroxide (H₂O₂), 6-OHDA, MPP+, Amyloid-beta (Aβ) peptides.[12][13] | Models oxidative stress, Parkinson's-like toxicity, and Alzheimer's-like proteotoxicity. |
| HT22 (Mouse Hippocampal) | Primarily used to study glutamate-induced excitotoxicity and oxidative stress. | Glutamate, H₂O₂. | Models excitotoxic cell death and oxidative damage pathways. |
| PC12 (Rat Pheochromocytoma) | Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF). | Serum deprivation, H₂O₂, 6-OHDA. | Models apoptosis due to trophic factor withdrawal and oxidative stress. |
Experimental Workflow: Primary Screening
Caption: General workflow for primary in vitro neuroprotection screening.
Protocol 1: Neuroprotection Against Oxidative Stress (MTT Assay)
This protocol assesses the ability of a tetrahydrocarbazole derivative to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress. Cell viability is measured using the MTT assay, which quantifies the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Tetrahydrocarbazole (THC) derivative stock solution (in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment:
-
Prepare serial dilutions of the THC derivative in culture medium (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is <0.1%.
-
Remove the old medium from the cells and add 100 µL of medium containing the respective compound concentrations.
-
Include a "Vehicle Control" (medium with DMSO) and a "Toxin Control" (medium with DMSO).
-
Incubate for 2-4 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a working solution of H₂O₂ in serum-free medium. The final concentration must be optimized (typically 100-300 µM) to induce ~50% cell death in the "Toxin Control" group after 24 hours.
-
Add the H₂O₂ solution to all wells except the "Vehicle Control" group, which receives only serum-free medium.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
-
Plot the % viability against the compound concentration to determine the EC₅₀ (the concentration that provides 50% of the maximum protective effect).
-
Tier 2: Mechanistic In Vitro Studies
After identifying a protective effect, the next step is to elucidate the underlying mechanism(s). This involves a battery of assays targeting cholinesterase activity, inflammation, apoptosis, and oxidative stress.
Mechanism 1: Cholinesterase Inhibition
Rationale: This is a well-established mechanism for symptomatic relief in Alzheimer's disease.[15][16] The Ellman's method is a colorimetric assay used to measure AChE/BChE activity.[8]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm. An inhibitor will slow this reaction.
-
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and varying concentrations of the THC derivative.
-
Add AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the % inhibition and calculate the IC₅₀ value. Donepezil should be used as a positive control.[8]
-
Mechanism 2: Anti-Neuroinflammatory Effects
Rationale: Over-activated microglia release pro-inflammatory mediators like nitric oxide (NO) and cytokines, contributing to neuronal damage.[11] Assessing a compound's ability to suppress this activation is crucial.[17]
Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Microglia
-
Cell Model: BV-2 murine microglial cells.[18]
-
Principle: Lipopolysaccharide (LPS) activates microglia to produce NO via inducible nitric oxide synthase (iNOS).[19] NO concentration in the supernatant is measured using the Griess reagent.
-
Procedure:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat cells with the THC derivative for 2 hours.
-
Stimulate with LPS (100 ng/mL) for 24 hours.
-
Collect 50 µL of the cell supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) to the supernatant.
-
Incubate for 10 minutes in the dark.
-
Measure absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve and calculate the % inhibition.
-
Mechanism 3: Anti-Apoptotic and Antioxidant Pathways
Rationale: Neuronal cell death in neurodegeneration often occurs via apoptosis, characterized by caspase activation and DNA fragmentation.[20] Oxidative stress, marked by the production of reactive oxygen species (ROS), is a key trigger for apoptosis.[21]
Key Mechanistic Assays:
| Target Pathway | Assay | Principle |
| Apoptosis | Caspase-3/7 Activity Assay | Measures the cleavage of a luminogenic or fluorogenic substrate specific to activated caspases-3 and -7, key executioner caspases.[22] |
| Apoptosis | TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently-labeled dUTP, a hallmark of late-stage apoptosis.[23] |
| Oxidative Stress | Intracellular ROS Assay (DCFDA) | 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that becomes highly fluorescent upon oxidation by ROS, allowing quantification of intracellular oxidative stress. |
| Oxidative Stress | Antioxidant Capacity Assays | Chemical assays like FRAP (Ferric Reducing Antioxidant Power) or ORAC (Oxygen Radical Absorbance Capacity) measure the compound's direct ability to reduce oxidants or scavenge free radicals.[24][25] |
Signaling Pathway: Multi-Target Neuroprotection
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- 9. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroinflammation and Microglia: Considerations and approaches for neurotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 21. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]
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- 24. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Fischer Indole Synthesis of Fluorinated Carbazoles
Welcome to the technical support center for the synthesis of fluorinated carbazoles via the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to help you navigate the nuances of this powerful but often challenging transformation, with a special focus on the impact of fluorine substitution.
Introduction to the Fischer Indole Synthesis of Fluorinated Carbazoles
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, which is the core of the carbazole structure.[1][2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone (in this case, a cyclic ketone to form the carbazole framework).[3][4][5]
The introduction of fluorine atoms into the carbazole scaffold can significantly modulate the electronic and pharmacological properties of the resulting molecules.[6][7] However, the strong electron-withdrawing nature of fluorine can also present unique challenges during the Fischer indole synthesis, often requiring careful optimization of reaction conditions to achieve desired yields and purity.[8][9]
This guide will provide a structured approach to troubleshooting common issues and understanding the key parameters that govern the success of this reaction.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of fluorinated carbazoles.
Issue 1: Low or No Yield of the Desired Fluorinated Carbazole
Question: My reaction is yielding very little or none of my target fluorinated carbazole. What are the likely causes and how can I improve the yield?
Answer:
Low yields are a common hurdle in the Fischer indole synthesis, especially with fluorinated substrates.[10] The electron-withdrawing effect of fluorine can deactivate the aromatic ring, making the key[11][11]-sigmatropic rearrangement more difficult.[9] Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalyst and Reaction Conditions:
-
Acid Catalyst: The choice of acid is critical.[1][5] For deactivated, fluorinated phenylhydrazines, a stronger acid may be necessary to facilitate the reaction.[8][9]
-
Brønsted Acids: If you are using a milder acid like acetic acid, consider switching to stronger acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH).[1][8]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or iron(III) chloride (FeCl₃) can also be effective, sometimes in combination with a Brønsted acid.[1][4]
-
-
Temperature and Reaction Time: Elevated temperatures are often required to overcome the activation barrier of the rearrangement.[8][10]
2. Assess the Quality of Your Starting Materials:
-
Fluorinated Phenylhydrazine: The purity of the fluorinated phenylhydrazine is paramount. Impurities can inhibit the reaction.[8]
-
Consider purifying your phenylhydrazine by recrystallization or distillation.
-
Phenylhydrazine hydrochloride salts are often more stable and can be used directly.[8]
-
-
Cyclic Ketone: Ensure the cyclic ketone is pure and free of any acidic or basic impurities.
3. Consider a Stepwise vs. One-Pot Procedure:
The Fischer indole synthesis can be performed as a one-pot reaction or in a stepwise manner where the phenylhydrazone intermediate is isolated first.[2]
-
One-Pot: In a one-pot procedure, the fluorinated phenylhydrazine, cyclic ketone, and acid catalyst are heated together.[4] This is often convenient but can be lower yielding if the hydrazone is unstable under the reaction conditions.
-
Stepwise: Forming and isolating the fluorinated phenylhydrazone before subjecting it to the acidic cyclization conditions can sometimes improve yields by allowing for purification of the intermediate.[8]
Issue 2: Formation of Multiple Products and Side Reactions
Question: My TLC shows multiple spots, and I'm struggling to isolate the desired fluorinated carbazole. What are the common side reactions and how can I suppress them?
Answer:
The formation of byproducts is a frequent complication. The nature of these side products can give you clues about how to adjust your reaction conditions.
1. Isomer Formation:
-
Unsymmetrical Ketones: If you are using an unsymmetrical cyclic ketone, you can expect the formation of two regioisomeric carbazole products.[1][8] The ratio of these isomers can be influenced by the choice of acid and reaction temperature.[9]
-
Mitigation: If possible, use a symmetrical ketone to avoid this issue. Otherwise, you will need to rely on chromatographic separation to isolate the desired isomer.[8]
-
2. N-N Bond Cleavage:
-
Mechanism: A significant side reaction is the cleavage of the N-N bond in the protonated ene-hydrazine intermediate, leading to the formation of fluorinated anilines and other degradation products.[9][12]
-
Mitigation: This is often exacerbated by overly harsh acidic conditions and high temperatures. Try using a milder acid or lowering the reaction temperature.[9]
-
3. Incomplete Cyclization:
-
Observation: You may observe the persistence of the starting phenylhydrazone or the intermediate hydrazone on your TLC.
-
Mitigation: This indicates that the conditions are not vigorous enough to promote the key rearrangement and cyclization steps. Consider increasing the acid strength or the reaction temperature.[9]
-
4. Degradation of the Product:
-
Observation: The desired product spot appears on the TLC early in the reaction but then diminishes over time, accompanied by the appearance of new, often baseline, spots.
-
Mitigation: Fluorinated carbazoles can be susceptible to degradation under harsh acidic conditions.[9] Monitor the reaction closely and quench it as soon as the product is formed. Using a milder acid may also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for carbazole formation?
A1: The reaction proceeds through several key steps:
-
Phenylhydrazone Formation: The fluorinated phenylhydrazine reacts with a cyclic ketone to form a phenylhydrazone.[1][4]
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.[1][4]
-
[11][11]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a[11][11]-sigmatropic rearrangement, which is the crucial C-C bond-forming step.[1][3]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic carbazole ring system.[1][3][4]
Q2: Which solvents are recommended for the synthesis of fluorinated carbazoles?
A2: The choice of solvent can significantly impact the reaction outcome.[8] Commonly used solvents include:
-
Glacial Acetic Acid: Often serves as both a solvent and a catalyst.[8]
-
Alcohols (Ethanol, Methanol): Can be used, particularly for the initial hydrazone formation.[8]
-
High-Boiling Aromatic Solvents (Toluene, Xylene): Useful for reactions requiring higher temperatures.[8]
-
tert-Butanol: Has been reported to be effective in some cases.[8]
Q3: How do I purify my final fluorinated carbazole product?
A3: Purification is typically achieved through one or a combination of the following techniques:
-
Filtration: If the product precipitates from the reaction mixture upon cooling, it can be collected by filtration.[8]
-
Extraction: After neutralizing the acidic reaction mixture, the product can be extracted into an organic solvent like ethyl acetate.[8]
-
Column Chromatography: This is often necessary to separate the desired product from any side products or unreacted starting materials.[10]
-
Recrystallization: To obtain a highly pure product, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is recommended.
Q4: Where can I source the fluorinated phenylhydrazine starting materials?
A4: Fluorinated phenylhydrazines can be commercially available, but may also need to be synthesized. A common route is the diazotization of a fluorinated aniline, followed by reduction.[13][14][15]
Data and Protocols
Recommended Reaction Conditions (A Starting Point)
| Parameter | Recommended Range/Options | Notes |
| Acid Catalyst | Acetic Acid, p-TsOH, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂ | Start with a milder acid and increase strength if needed. |
| Solvent | Glacial Acetic Acid, Toluene, Xylene | Acetic acid can act as both solvent and catalyst. |
| Temperature | 80°C - Reflux | Monitor by TLC to avoid product degradation at high temperatures. |
| Reaction Time | 1 - 24 hours | Highly dependent on the substrate and conditions. |
General Experimental Protocol
Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the fluorinated phenylhydrazine (1.0 eq) and the cyclic ketone (1.0 - 1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., glacial acetic acid) and the acid catalyst (if different from the solvent).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration.[8]
-
If no precipitate forms, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Fischer Indole Synthesis Workflow
Caption: A general experimental workflow for the Fischer indole synthesis of fluorinated carbazoles.
Troubleshooting Decision Tree
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. mdpi.com [mdpi.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 11. Pentafluorophenol-Catalyzed Metal-Free Fischer Indole Synthesis: A Novel Approach to Carbazole Derivatives and Desbromoarborescidine A. | Semantic Scholar [semanticscholar.org]
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- 14. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 15. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
identifying byproducts in the synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important carbazole derivative. Leveraging extensive experience with the Fischer indole synthesis and related heterocyclic chemistry, this document provides in-depth troubleshooting advice, detailed analytical protocols, and a mechanistic understanding of side reactions to ensure the integrity and success of your experiments.
I. Overview of the Synthesis: The Fischer Indole Approach
The primary and most established route for synthesizing this compound is the Fischer indole synthesis.[1][2][3] This classic acid-catalyzed reaction involves the condensation of (4-fluorophenyl)hydrazine with 4-oxocyclohexanecarboxylic acid (or its corresponding ester) to form a phenylhydrazone intermediate. This intermediate, under thermal and acidic conditions, undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the desired tricyclic indole core.
The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid, hydrochloric acid, or polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[2][4] The reaction conditions, particularly temperature and acid strength, significantly influence the reaction rate, yield, and the profile of impurities.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Low conversion is a common issue in the Fischer indole synthesis. Several factors could be at play:
-
Insufficient Acid Strength or Concentration: The key[2][2]-sigmatropic rearrangement is acid-catalyzed. If using a weak acid like acetic acid, consider switching to a stronger protonic acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂).
-
Inadequate Temperature: This rearrangement often has a high activation energy and requires elevated temperatures. Ensure your reaction is reaching the target temperature (typically refluxing in a high-boiling solvent).
-
Purity of Reactants: Impurities in the (4-fluorophenyl)hydrazine or 4-oxocyclohexanecarboxylic acid can inhibit the reaction. The hydrazine is particularly susceptible to oxidation and should be of high purity.
-
Unstable Hydrazone Intermediate: The phenylhydrazone may not be stable under the reaction conditions. Consider forming it in situ by adding the ketone to a pre-heated acidic solution of the hydrazine.
Q2: My final product is discolored (e.g., yellow, brown, or black). What causes this, and how can I prevent it?
A2: Discoloration often points to the formation of oxidized byproducts or polymeric materials. Tetrahydrocarbazoles can be sensitive to air and light, leading to the formation of colored impurities.[5]
-
Oxidation: The tetrahydrocarbazole ring system can be oxidized, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Degradation: Harsh acidic conditions and prolonged reaction times at high temperatures can lead to degradation of the product. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Purification: Discolored crude products can often be purified by recrystallization or column chromatography. Using activated carbon during recrystallization can also help remove colored impurities.
Q3: I'm observing multiple spots on my TLC/LC analysis that are close to my product. What could these be?
A3: The most probable byproducts in this synthesis are a regioisomer, products from N-N bond cleavage, and the uncyclized hydrazone intermediate. Detailed identification methods are provided in the troubleshooting section below.
Q4: Can I use the ethyl ester of 4-oxocyclohexanecarboxylic acid instead of the free acid?
A4: Yes, using the ethyl ester is a common practice and is well-documented.[6] The reaction will proceed to form the ethyl ester of the final product, which can then be hydrolyzed to the carboxylic acid in a subsequent step if required. Using the ester can sometimes improve solubility in organic solvents used for the Fischer cyclization.
III. Troubleshooting Guide: Identifying and Mitigating Key Byproducts
This section details the most common byproducts, their formation mechanisms, and strategies for their identification and control.
Byproduct Profile
| Byproduct Name | Structure | Typical Analytical Signature | Reason for Formation |
| Unreacted Starting Materials | 4-Fluorophenylhydrazine & 4-Oxocyclohexanecarboxylic acid | Distinct signals in ¹H NMR and peaks in LC-MS corresponding to starting material masses. | Incomplete reaction due to mild conditions (low acid concentration, low temperature). |
| Phenylhydrazone Intermediate | 4-((2-(4-fluorophenyl)hydrazono)cyclohexanecarboxylic acid | Can be observed by LC-MS. May be unstable and difficult to isolate. | Incomplete cyclization; reaction stalls before the[2][2]-sigmatropic rearrangement. |
| Regioisomer | 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | Similar mass to the desired product (isomeric). Distinctive aromatic substitution pattern in ¹H and ¹³C NMR. Different retention time in HPLC. | Non-selective enamine formation from the unsymmetrical ketone. |
| N-N Cleavage Product | 4-Fluoroaniline | Lower molecular weight. Can be detected by GC-MS or LC-MS. | Acid-catalyzed cleavage of the N-N bond in the hydrazone or ene-hydrazine intermediate. |
| Oxidation Products | Hydroperoxides and subsequent degradation products | Higher molecular weight (addition of oxygen). Often colored. Can be detected by LC-MS. | Reaction with atmospheric oxygen, often catalyzed by light and heat.[5] |
| Decarboxylation Product | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole | Lower molecular weight (loss of CO₂). Can be detected by GC-MS or LC-MS. | Harsh acidic conditions and high temperatures can lead to the loss of the carboxylic acid group. |
| Aldol Condensation Dimer | Dimer of 4-oxocyclohexanecarboxylic acid | Higher molecular weight. Can be detected by LC-MS. | Self-condensation of the ketone starting material under acidic conditions.[7][8] |
IV. Mechanistic Insights into Byproduct Formation
Understanding the reaction pathways is critical for effective troubleshooting.
Formation of the Regioisomeric Impurity
The 4-oxocyclohexanecarboxylic acid is an unsymmetrical ketone. The initial formation of the ene-hydrazine intermediate can proceed via two different enolates, leading to two possible regioisomers of the final carbazole product. While the desired 6-fluoro isomer is generally favored, the formation of the 8-fluoro isomer is a distinct possibility. The regioselectivity can be influenced by the choice of acid catalyst and reaction temperature.[9]
Caption: Regioisomer formation pathways.
N-N Bond Cleavage
A significant side reaction in the Fischer indole synthesis is the acid-catalyzed cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate. This pathway competes with the desired[2][2]-sigmatropic rearrangement and results in the formation of 4-fluoroaniline and other degradation products, ultimately reducing the yield of the target carbazole. The presence of an electron-withdrawing group like fluorine on the phenyl ring generally disfavors this cleavage compared to electron-donating groups.
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]
- 6. This compound ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles, and offer step-by-step protocols to enhance yield and purity.
The primary route to this valuable carbazole scaffold is the Fischer indole synthesis, a robust and widely used method for constructing indole ring systems.[1][2] Our guide focuses on this pathway, which typically involves two key stages: the acid-catalyzed cyclization to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis is a two-step process. First, 4-Fluorophenylhydrazine hydrochloride is reacted with ethyl 4-oxocyclohexanecarboxylate via an acid-catalyzed Fischer indole synthesis to produce ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate.[3] In the second step, this ethyl ester is hydrolyzed, typically using a base like sodium hydroxide or lithium hydroxide, to yield the final this compound.
Q2: Why is the choice of acid catalyst so critical in the Fischer indole synthesis step?
The acid catalyst is fundamental to the reaction mechanism. It facilitates several key transformations, including the isomerization of the initially formed phenylhydrazone to its reactive enamine tautomer and the subsequent, yield-determining[4][4]-sigmatropic rearrangement.[1][2] The choice and concentration of the acid can dramatically influence the reaction rate and the formation of byproducts.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are effective, with the optimal choice depending on the specific substrate and reaction conditions.[1][4]
Q3: What are the most common factors that lead to low yields?
Low yields in this synthesis often trace back to a few critical parameters:
-
Sub-optimal Acid Catalysis: Using an inappropriate acid or concentration can stall the reaction or promote side reactions.[5][6]
-
Reaction Temperature and Time: The Fischer indole synthesis requires elevated temperatures to drive the rearrangement, but excessive heat or prolonged reaction times can lead to degradation and byproduct formation.
-
Purity of Starting Materials: Impurities in the 4-fluorophenylhydrazine hydrochloride or the ethyl 4-oxocyclohexanecarboxylate can inhibit the reaction or introduce contaminants that are difficult to remove.
-
Inefficient Work-up and Purification: Product loss can occur during extraction, isolation, and recrystallization steps if not performed carefully.[3]
Q4: How is the final carboxylic acid isolated after the hydrolysis step?
Following the basic hydrolysis of the ethyl ester, the reaction mixture will contain the sodium or lithium salt of the carboxylic acid. To isolate the final product, the mixture is typically cooled and then carefully acidified (e.g., with dilute HCl). This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, as it is generally much less soluble. The solid product can then be collected by filtration, washed with cold water to remove residual salts, and dried.
Experimental Protocols & Data
Protocol 1: Fischer Indole Synthesis of Ethyl 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
This protocol is a representative method for the initial cyclization step.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (0.98 eq).
-
Solvent Addition: Add anhydrous ethanol as the solvent (approx. 15-20 mL per gram of the cyclohexanone reactant).
-
Initiate Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Continue refluxing for 12-16 hours or until TLC indicates the consumption of the limiting starting material.[3]
-
Initial Isolation: After cooling the reaction mixture to room temperature, a solid may precipitate. If so, filter the solid. Reduce the volume of the filtrate under reduced pressure.
-
Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[3]
-
Purification: Evaporate the solvent from the organic layer under reduced pressure to yield the crude product. Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane, to obtain the pure ethyl ester.[3]
Protocol 2: Saponification to this compound
This protocol details the hydrolysis of the ester intermediate.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until TLC or HPLC analysis confirms the complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add 1N HCl with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate should form.
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water and then a small amount of a cold non-polar solvent like hexane to aid in drying. Dry the product under vacuum to a constant weight.
Table 1: Comparison of Reported Fischer Indole Synthesis Conditions
| Parameter | Method A | Method B |
| Catalyst | Self-catalyzed (HCl from hydrochloride salt) | Glacial Acetic Acid |
| Solvent | Anhydrous Ethanol | Glacial Acetic Acid |
| Temperature | Reflux (~78°C) | Reflux (~118°C) |
| Time | 16 hours | 5-10 minutes |
| Reported Yield | Up to 98% (for the ester)[3] | ~88% (for unsubstituted carbazole)[7] |
| Notes | Common for ester synthesis.[3] | A faster, classic method, but may require optimization for this specific substrate.[7] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Diagram: General Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Q5: My Fischer indole reaction is not proceeding or the yield is very low. What should I investigate?
Answer: This is a common issue that can often be resolved by systematically checking several parameters.
-
Cause 1: Ineffective Catalysis. The HCl generated from the 4-fluorophenylhydrazine hydrochloride salt may be insufficient to catalyze the reaction efficiently in a neutral solvent like ethanol.
-
Solution: Consider adding a catalytic amount of a stronger acid. Glacial acetic acid can serve as both the catalyst and solvent, often accelerating the reaction significantly.[7] Alternatively, adding a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the ethanol mixture can also improve the rate and yield.
-
-
Cause 2: Reaction Temperature is Too Low. The[4][4]-sigmatropic rearrangement step has a significant activation energy barrier.
-
Solution: Ensure your reaction is maintaining a consistent reflux. If using a higher-boiling solvent like acetic acid or toluene, ensure the temperature reaches the appropriate level (100-120°C). Monitor the temperature with an internal thermometer.
-
-
Cause 3: Poor Quality Starting Materials. Phenylhydrazines can degrade over time, especially if exposed to air and light.
-
Solution: Verify the purity of your 4-fluorophenylhydrazine hydrochloride by NMR or melting point. If it is old or discolored, consider using a freshly opened bottle or purifying it by recrystallization.
-
Q6: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What is happening?
Answer: Byproduct formation in the Fischer indole synthesis often points to competing reaction pathways or product degradation.
-
Cause 1: N-N Bond Cleavage. Under certain acidic conditions, the ene-hydrazine intermediate can undergo heterolytic cleavage of the N-N bond instead of the desired sigmatropic rearrangement.[5][6] This leads to aniline and imine-derived byproducts.
-
Solution: This side reaction is highly dependent on the acid strength and substrate electronics.[5] Try moderating the reaction conditions. If using a very strong acid, switch to a milder one like acetic acid or a Lewis acid like zinc chloride (ZnCl₂). Lowering the reaction temperature slightly, while extending the time, may also favor the desired pathway.
-
-
Cause 2: Degradation. The indole product, once formed, can be sensitive to strongly acidic and high-temperature conditions over long periods.
-
Solution: Minimize the reaction time. Monitor the reaction closely by TLC, and once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reflux times.
-
Diagram: Troubleshooting Logic for Low Yield
Caption: Decision workflow for troubleshooting low reaction yield.
Q7: My final product after hydrolysis is difficult to purify and appears oily or gummy.
Answer: This issue usually indicates the presence of impurities, most commonly unreacted starting material (the ethyl ester) or residual salts.
-
Cause 1: Incomplete Hydrolysis. The saponification reaction did not go to completion.
-
Solution: Before the acidification work-up, ensure the reaction is complete by TLC (the product carboxylic acid should have a different Rf than the starting ester, often lower and more streaky on silica). If the reaction is stalled, add more base or increase the temperature/time and continue to monitor.
-
-
Cause 2: Impurities from Work-up. Residual organic solvent or improper pH adjustment can lead to an impure product.
-
Solution: During the acidic work-up, add the acid slowly while vigorously stirring in an ice bath to ensure uniform pH and to promote the formation of a crystalline solid rather than an oil. Ensure enough water is present to dissolve the inorganic salts formed. Wash the final filtered product thoroughly with cold deionized water to remove any remaining salts. A final wash with a cold, non-polar solvent can help remove organic contaminants.
-
References
-
BenchChem Technical Support Team. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem. 1
-
ChemicalBook. (n.d.). This compound ETHYL ESTER synthesis. 3
-
Sundberg, R. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
-
Reddit User Discussion. (2021). Problems with Fischer indole synthesis. r/Chempros.
-
Wikipedia. (n.d.). Fischer indole synthesis.
-
Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
-
Basappa, et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. ACG Publications.
-
BenchChem. (2025). Replicating published synthesis protocols for 2,3,4,9-tetrahydro-1H-carbazole derivatives. 7
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- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low solubility issues of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid in aqueous solutions
This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering low aqueous solubility issues with 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid. The following question-and-answer format is designed to directly address common experimental challenges and provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low solubility of this compound in my aqueous buffer. Is this expected?
A1: Yes, this is highly expected. The chemical structure of this compound contains a carbazole core, which is a large, hydrophobic aromatic system. Carbazole and its derivatives are known for their poor solubility in water.[1][2] While the carboxylic acid group adds a polar, ionizable handle, the overall molecule remains predominantly lipophilic, leading to limited aqueous solubility, especially at neutral or acidic pH.[3][4]
Q2: What are the key physicochemical properties I should consider when trying to solubilize this compound?
A2: The two most critical properties are its pKa and its lipophilicity (often expressed as logP).
-
Lipophilicity (logP): This value indicates the preference of the compound for a lipid (non-polar) environment versus an aqueous (polar) one. The carbazole structure imparts a high logP, signifying its tendency to partition out of water. The fluorine atom can further increase lipophilicity.[6]
Understanding these properties is the foundation for developing an effective solubilization strategy.
Q3: Can I just dissolve it in an organic solvent like DMSO first and then dilute it into my aqueous buffer?
A3: This is a common and often effective initial strategy, but it has limitations. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many poorly soluble compounds.[7] However, when the DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate out if its concentration exceeds its solubility limit in the final mixed-solvent system. This is often referred to as "crashing out." The final concentration of DMSO should be kept as low as possible, as high concentrations can affect biological assays.[7] For many cell-based assays, the final DMSO concentration is typically kept below 1%, and often below 0.5%.[8][9]
Troubleshooting Low Solubility: A Step-by-Step Guide
If you are facing persistent solubility issues, the following systematic approach will help you identify a suitable solution.
Caption: A logical workflow for troubleshooting low aqueous solubility.
pH Adjustment: The First Line of Attack
Why it works: For an acidic compound like this compound, increasing the pH of the aqueous solution above its pKa will convert the neutral, poorly soluble form (R-COOH) into its ionized, much more soluble carboxylate salt form (R-COO⁻).[3][5]
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Experimental Protocol:
-
Prepare a concentrated stock solution: Dissolve the compound in a small amount of 10-50 mM NaOH or another suitable base to form the sodium salt in situ.
-
Determine the pH of the stock solution: Use a calibrated pH meter.
-
Titrate to the desired final pH: While stirring, slowly add your target aqueous buffer to the stock solution. Monitor the pH continuously. If the pH needs to be lowered, use a dilute acid (e.g., 0.1 M HCl).
-
Observe for precipitation: As you approach the compound's pKa, you may observe precipitation. The goal is to find a final pH where the compound remains in solution at your target concentration.
Advantages:
-
Simple and cost-effective.
-
Avoids the use of organic solvents or other excipients that might interfere with downstream applications.
Disadvantages:
-
The required pH for solubility may not be compatible with your experimental system (e.g., cell culture, enzyme assays).
-
The compound may precipitate if the buffered system's pH shifts over time.
Utilizing Co-solvents
Why it works: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[10]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): A very strong, commonly used co-solvent.[8]
-
Ethanol: A less polar option that can be suitable for some biological systems.
-
Polyethylene glycol (e.g., PEG 300, PEG 400): Often used in pharmaceutical formulations.
Experimental Protocol:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a stock of 10-100 mM.
-
Perform serial dilutions: Dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Determine the maximum tolerable co-solvent concentration: Test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v) to find the lowest concentration that maintains the solubility of your compound at the desired level.[8][9]
Data Presentation: Starting Co-solvent Concentrations
| Co-solvent | Typical Starting Final Concentration (v/v) | Notes |
| DMSO | 0.1 - 1.0% | Can be toxic to cells at higher concentrations.[7] |
| Ethanol | 1 - 5% | Can affect protein stability. |
| PEG 400 | 1 - 10% | Generally well-tolerated in many systems. |
Advantages:
-
Effective for highly lipophilic compounds.
-
A wide range of co-solvents can be screened.
Disadvantages:
-
Co-solvents can impact the activity of proteins, the viability of cells, or other biological components of your assay.[7]
-
The risk of the compound precipitating upon dilution is always present.
Employing Surfactants
Why it works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[7][9][11]
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[12][13]
-
Sodium dodecyl sulfate (SDS): An anionic surfactant, though its denaturing properties can be a concern in biological assays.[7]
Experimental Protocol:
-
Prepare a surfactant solution: Make a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add the compound: Add the solid this compound directly to the surfactant solution.
-
Facilitate dissolution: Use sonication or gentle heating with stirring to aid in the dissolution and micellar encapsulation.
-
Filter if necessary: After an equilibration period (e.g., 24 hours), filter the solution through a 0.22 µm filter to remove any undissolved material.
Data Presentation: Recommended Surfactant Starting Concentrations
| Surfactant | Typical Starting Concentration (w/v) | Notes |
| Tween® 80 | 0.05 - 1.0% | Generally considered biocompatible.[12][14] |
| SDS | 0.1 - 1.0% | Can denature proteins. |
Advantages:
-
Can significantly increase the solubility of very hydrophobic compounds.
-
Non-ionic surfactants like Tween® 80 are often well-tolerated in biological systems.[13]
Disadvantages:
-
Surfactants can interfere with certain assays, particularly those involving protein-protein or protein-lipid interactions.
-
The presence of micelles can complicate the interpretation of binding data.
Cyclodextrin Complexation
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, like our carbazole derivative, effectively shielding the hydrophobic part of the guest from water and increasing its solubility.[15][16][17]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with enhanced aqueous solubility and a good safety profile.
Experimental Protocol (Kneading Method):
-
Form a paste: Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of water to form a thick paste.[17]
-
Incorporate the drug: Slowly add the this compound to the paste while continuously grinding with a pestle.
-
Knead: Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry the complex: Dry the resulting mass in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and sieve: Grind the dried complex into a fine powder. This powder can then be dissolved in your aqueous buffer.
Advantages:
-
Can lead to a significant increase in solubility and bioavailability.[18]
-
Can improve the stability of the guest molecule.[18]
Disadvantages:
-
The complexation efficiency can vary depending on the guest molecule and the type of cyclodextrin used.
-
The preparation of the complex is more involved than other methods.[15][17]
References
-
Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available from: [Link]
-
Trivedi, V. et al. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available from: [Link]
-
Slideshare. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Available from: [Link]
-
ResearchGate. I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? Available from: [Link]
-
Solubility of Things. Carbazole. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link]
-
GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. Available from: [Link]
-
PubMed Central. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available from: [Link]
-
PubMed. [Solubilization of nitrobenzene in micellar solutions of Tween 80 and inorganic salts]. Available from: [Link]
-
G-Biosciences. The Role of Tween 80 in Protein Solubilization and Stabilization. Available from: [Link]
-
University of Copenhagen Research Portal. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]
-
PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Available from: [Link]
-
RSC Publishing. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. Available from: [Link]
-
PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
Auburn University. Carboxylic Acid Structure and Chemistry: Part 2. Available from: [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. Available from: [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Available from: [Link]
Sources
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- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
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- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pub.geus.dk [pub.geus.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. gpsrjournal.com [gpsrjournal.com]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
- 17. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Strategies for Regiocontrol in Carbazole Synthesis
Welcome to the technical support center for carbazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity during the synthesis of substituted carbazoles. Poor regiocontrol is a common bottleneck, leading to difficult-to-separate isomeric mixtures, reduced yields, and increased downstream processing costs.
This document provides in-depth, field-proven insights into why specific regioisomers form and offers actionable troubleshooting strategies and detailed protocols to steer your reactions toward the desired outcome.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles of regiocontrol in carbazole synthesis.
Q1: What are the primary factors that dictate regioselectivity in carbazole synthesis?
Regioselectivity is fundamentally governed by a combination of electronic and steric factors inherent to the substrates and reagents. In classical methods like the Borsche-Drechsel or Graebe-Ullmann syntheses, the electronic nature of substituents on the aryl precursors dictates the position of cyclization.[1][2] For modern transition-metal-catalyzed methods, such as Buchwald-Hartwig amination or C-H activation, the outcome is a sophisticated interplay between:
-
Directing Groups: Removable or permanent groups on a substrate can chelate to the metal center, forcing the reaction to occur at a specific C-H bond, often overcoming the inherent electronic biases of the ring system.[3][4]
-
Ligand Sphere: The steric bulk and electronic properties of the ligands coordinated to the metal catalyst (e.g., palladium) are paramount. Bulky ligands can block access to certain reaction sites, favoring functionalization at less hindered positions.[5][6]
-
Substrate Sterics: The size and position of existing substituents on the starting materials can sterically hinder the approach of the catalyst to nearby sites.
-
Reaction Conditions: Parameters such as solvent, temperature, and the choice of base can influence the stability of key intermediates and transition states, thereby altering the regiochemical pathway.[7][8]
Q2: My target is a highly substituted, unsymmetrical carbazole. How do I choose the right synthetic strategy from the outset?
Choosing the correct strategy is crucial for minimizing regiochemical complications. A logical workflow can guide your decision. For instance, methods where the substitution pattern is "pre-encoded" into the starting materials often offer the most unambiguous route, avoiding competitive cyclization steps.[9][10]
Below is a decision-making workflow to help select an appropriate strategy.
Sources
- 1. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles | CoLab [colab.ws]
- 5. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
stability issues of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid in solution
Technical Support Center: 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Recognizing the critical importance of sample integrity for experimental reproducibility, this document addresses common stability issues encountered when handling this compound in solution. We will explore the underlying chemical principles, offer troubleshooting strategies, and provide validated protocols to help you ensure the stability and reliability of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
As a solid, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Standard laboratory practice suggests protecting it from light and moisture to prevent potential degradation over long-term storage.
Q2: What are the likely degradation pathways for this molecule in solution?
While specific degradation studies on this exact molecule are not extensively published, we can infer potential instabilities based on its structure—a tetrahydrocarbazole core with a carboxylic acid moiety.
-
Oxidation: The tetrahydrocarbazole ring system, particularly the nitrogen and the partially saturated ring, can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), trace metal ions, or light.[4][5] This may lead to aromatization of the tetrahydro ring or the formation of N-oxides.
-
Decarboxylation: Carboxylic acids, especially when adjacent to certain activating groups or under thermal stress, can undergo decarboxylation, leading to the loss of CO2 and the formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
-
Photodegradation: Many carbazole derivatives are light-sensitive.[5][6] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions, often through oxidative pathways.
Q3: What are the primary factors that will influence the stability of my solutions?
The stability of your solution is not just an intrinsic property of the compound but is heavily influenced by its environment.[6][7] Key factors include:
-
pH: The pH of your solvent or buffer system is critical.[4][5] The carboxylic acid group's ionization state is pH-dependent, which can influence both solubility and reactivity. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.
-
Solvent Choice: The type of solvent can affect stability. Protic solvents may participate in degradation reactions, while solvents containing peroxides (e.g., aged ethers or THF) can be a source of oxidative stress.
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including degradation.[4][5][6] Therefore, storing stock solutions at low temperatures (-20°C or -80°C) is generally recommended.
-
Light Exposure: As mentioned, exposure to light can be a significant driver of degradation.[5][6] Always consider using amber vials or protecting your solutions from light.
-
Oxygen: Dissolved oxygen in the solvent can promote oxidative degradation.[5] For highly sensitive experiments, using degassed solvents may be necessary.
Q4: How can I visually detect if my solution is degrading?
While not a definitive measure, visual cues can be the first sign of a problem. Look for:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution often indicates the formation of chromophoric degradation products, possibly from oxidation.
-
Precipitation: If the compound degrades into a less soluble product, you may observe the formation of a precipitate. However, be sure to rule out solubility issues related to temperature changes (e.g., a compound precipitating out of a saturated solution upon cooling).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue: My experimental results are inconsistent day-to-day. Could compound instability be the cause?
Yes, this is a classic symptom of a compound degrading in solution. If the potency of your stock solution decreases over time, experiments performed on different days will yield variable results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Recommendation: First, rule out other variables by preparing a fresh stock solution and immediately repeating a key experiment. If the results align with your initial, successful experiments, it strongly suggests the old stock solution has degraded. To confirm, you can perform a simple analytical comparison as described in Protocol 2 .
Issue: I noticed a color change in my stock solution after storing it. What does this mean and what should I do?
A color change, typically to yellow or tan, is a strong indicator of oxidative degradation. The solution should be considered suspect and likely should not be used for quantitative experiments.
Immediate Actions:
-
Discard the solution. Do not risk using a potentially degraded sample.
-
Prepare a fresh solution using high-purity solvent.
-
Implement preventative measures:
-
Store the new solution in an amber vial to protect it from light.
-
Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles and minimizes exposure of the bulk stock to air each time you draw a sample.
-
Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing and freezing.
-
Issue: How do I proactively determine the stability of this compound in my specific experimental buffer?
To avoid future issues, it is highly recommended to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to rapidly identify its vulnerabilities.[8][9] This knowledge allows you to design appropriate storage and handling procedures. See Protocol 3 for a detailed methodology.
Caption: Key factors influencing compound stability in solution.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Stability Studies
-
Solvent Selection: Choose a solvent in which the compound is highly soluble, such as DMSO or DMF. For subsequent aqueous dilutions, ensure the final concentration of the organic solvent is compatible with your assay.
-
Weighing: Accurately weigh a sufficient amount of the solid compound to prepare a stock solution of known concentration (e.g., 10 mM).
-
Dissolution: Dissolve the compound in the chosen solvent. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent) to remove any particulate matter.
-
Storage: Immediately transfer the solution to a clean, labeled amber glass vial.
-
Initial Analysis (T=0): As soon as the solution is prepared, take an aliquot for immediate analysis as your baseline (Time = 0) measurement, following the procedure in Protocol 2.
Protocol 2: Basic Stability Assessment via HPLC-UV
This protocol allows for a quantitative comparison of a fresh vs. an aged or stressed sample.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column is a common starting point for molecules of this type.
-
Mobile Phase: Develop a gradient or isocratic method using common solvents like acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: Monitor at a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan, often around 280-320 nm for this type of chromophore).
-
Analysis:
-
Inject the T=0 sample and record the chromatogram. Note the retention time and peak area of the main compound peak.
-
Inject the aged or stressed sample using the identical method.
-
Compare: Look for i) a decrease in the main peak's area and ii) the appearance of new peaks (degradants).
-
-
Purity Calculation: The stability can be expressed as the percentage of the main peak area remaining relative to the T=0 sample: (Area_Aged / Area_T=0) * 100%.
Protocol 3: Forced Degradation Study
This study systematically investigates the compound's susceptibility to common degradation pathways.[8][9] Prepare separate aliquots of your stock solution for each condition and a control sample stored at -80°C.
| Stress Condition | Protocol | Typical Incubation | Analysis |
| Acid Hydrolysis | Dilute stock in 0.1 M HCl. | 24-72 hours at 40-60°C. | Neutralize before HPLC analysis. |
| Base Hydrolysis | Dilute stock in 0.1 M NaOH. | 2-24 hours at room temp or 40°C. | Neutralize before HPLC analysis. |
| Oxidation | Dilute stock in a solution of 3% H₂O₂. | 2-24 hours at room temperature. | HPLC analysis. |
| Thermal Stress | Incubate an aliquot of the stock solution. | 24-72 hours at 60-80°C. | HPLC analysis. |
| Photostability | Expose an aliquot to direct light (ICH option 1: >1.2 million lux hours and >200 W h/m²). | As per ICH guidelines. | HPLC analysis. |
Data Interpretation: After incubation, analyze each sample by HPLC against the control. Significant degradation (>5-10%) under a specific condition indicates a vulnerability. For example, if major degradation occurs under oxidative stress, you know that protecting your solutions from air is critical.
By systematically applying these principles and protocols, you can gain a thorough understanding of the stability profile of this compound, ensuring the integrity and reproducibility of your valuable research.
References
- Material Safety Data Sheet. (n.d.).
- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
- Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-8.
- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate.
- Synblock. (n.d.). This compound ethyl ester.
- Li, L., et al. (2004). Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp. Biotechnology Letters, 26(7), 581-4.
- Anonymous. (2022, November 30). Forced Degradation – A Review.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Gyan Sanchay. (n.d.). Factors Affecting Stability.
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
- Anonymous. (n.d.). "Drug Stability and factors that affect on the drug stability" Review.
- PharmacyLibrary. (2020, November 17). Chapter 6: Stability of Compounded Preparations.
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- 2. fishersci.com [fishersci.com]
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- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
minimizing side reactions during the cyclization step of carbazole synthesis
A Guide to Minimizing Side Reactions During Cyclization
Welcome to the Technical Support Center for carbazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to the crucial cyclization step in carbazole synthesis. As Senior Application Scientists, we understand that minimizing side reactions is paramount to achieving high yields and purity. This guide provides expert insights and actionable protocols to help you navigate common challenges.
FREQUENTLY ASKED QUESTIONS (FAQs)
General Questions
Q1: What are the most common side reactions observed during the cyclization step of carbazole synthesis?
A1: The nature of side reactions is highly dependent on the chosen synthetic route. However, some common challenges across various methods include:
-
Incomplete Cyclization: The reaction fails to proceed to completion, leaving starting material or intermediates in the final mixture.
-
Dimerization/Polymerization: Starting materials or the desired carbazole product can react with themselves to form dimers or polymers, especially at high temperatures.[1][2]
-
Regioselectivity Issues: In cases where the precursors are unsymmetrical, cyclization can occur at multiple positions, leading to a mixture of isomers that can be difficult to separate.[3][4]
-
Oxidation: The electron-rich carbazole ring is susceptible to oxidation, which can be a problem in methods requiring an oxidative dehydrogenation step or when reactions are exposed to air at high temperatures.[5]
-
Rearrangement Products: Under harsh acidic or thermal conditions, unexpected molecular rearrangements can occur.
Troubleshooting Guide by Synthesis Method
This section provides a detailed breakdown of common issues and solutions for specific carbazole synthesis methodologies.
Borsche–Drechsel Cyclization
The Borsche–Drechsel cyclization is a classic and robust method for synthesizing tetrahydrocarbazoles from cyclohexanone arylhydrazones, which are then typically oxidized to the corresponding carbazole.[6][7]
Q2: I'm observing a low yield in my Borsche–Drechsel cyclization with significant tar formation. What is the likely cause?
A2: Tar formation is often a result of overly harsh acidic conditions or excessively high temperatures. The mechanism, which is similar to the Fischer indole synthesis, involves an acid-catalyzed[5][5]-sigmatropic rearrangement.[8] If the acid concentration is too high or a very strong acid is used, it can promote side reactions like aldol condensation of the starting cyclohexanone or polymerization of the enamine intermediate.[9]
Troubleshooting Steps:
-
Acid Catalyst Optimization:
-
Reduce Acid Concentration: If using a strong mineral acid like sulfuric acid, try decreasing its concentration.
-
Switch to a Milder Acid: Consider using polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, which can promote cyclization under more controlled conditions.
-
-
Temperature Control:
-
Lower the Reaction Temperature: While heat is required for the sigmatropic rearrangement, excessive temperatures can lead to degradation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC to find the optimal balance.
-
-
Solvent Choice:
-
High-boiling point solvents can sometimes contribute to better heat transfer and more controlled reaction conditions.
-
Q3: My Borsche–Drechsel cyclization is producing a mixture of isomers. How can I improve the regioselectivity?
A3: Regioselectivity becomes a challenge when using substituted cyclohexanones or unsymmetrical arylhydrazines. The direction of the initial enamine formation and the subsequent cyclization is influenced by both electronic and steric factors.
Troubleshooting Steps:
-
Steric Hindrance: Utilize starting materials where steric hindrance can direct the cyclization to the desired position.
-
Directing Groups: The electronic nature of substituents on the arylhydrazine can influence the regioselectivity of the cyclization.
-
Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider a different synthetic approach that offers better control, such as a palladium-catalyzed cyclization.[3]
Palladium-Catalyzed Intramolecular C-H Amination/Arylation
Modern palladium-catalyzed methods offer a powerful and often more regioselective route to carbazoles.[10][11] However, these reactions come with their own set of potential pitfalls.
Q4: My palladium-catalyzed cyclization is sluggish and gives low yields. What are the key parameters to investigate?
A4: The efficiency of palladium-catalyzed reactions is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent.
Troubleshooting Steps:
-
Ligand Screening: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often promote the desired reductive elimination step. A screening of different ligands (e.g., Xantphos, SPhos, DavePhos) is often necessary to find the optimal one for your specific substrate.[9]
-
Base Selection: The strength and solubility of the base are crucial. Common bases include NaOtBu, KOtBu, and Cs₂CO₃. The choice of base can influence the reaction rate and selectivity. A weaker base might be insufficient, while a very strong base could lead to side reactions.[9]
-
Catalyst and Precursor Purity: Ensure the palladium precursor is of high quality. In some cases, the active Pd(0) species is generated in situ, and the efficiency of this process can be affected by impurities.
-
Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction. Toluene, dioxane, and DMF are commonly used.
-
Atmosphere Control: These reactions are typically sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Q5: I am observing significant amounts of dehalogenated starting material in my palladium-catalyzed reaction. How can I prevent this?
A5: Dehalogenation is a common side reaction, particularly with aryl bromides and iodides. It can occur through various pathways, including hydrodehalogenation.
Troubleshooting Steps:
-
Scrutinize Reagents for Protic Impurities: Ensure your solvent and base are anhydrous. Trace amounts of water can be a proton source for hydrodehalogenation.
-
Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. Experiment with different ligand systems.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired cyclization.
Graebe-Ullmann Reaction
The Graebe-Ullmann synthesis involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles to form carbazoles via the extrusion of nitrogen.[12][13]
Q6: The Graebe-Ullmann cyclization requires very high temperatures, leading to product degradation. Are there milder alternatives?
A6: The classic Graebe-Ullmann reaction often requires temperatures exceeding 300 °C, which can be problematic for sensitive substrates.[12]
Troubleshooting and Optimization:
-
Photochemical Conditions: Photolysis can be a milder alternative to pyrolysis for inducing nitrogen extrusion and subsequent cyclization.[13]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions and higher yields compared to conventional heating.[12][14]
-
Flow Chemistry: Performing the reaction in a high-temperature flow reactor can provide precise control over the reaction time and temperature, minimizing the formation of degradation byproducts.
Visualizing Reaction Pathways and Troubleshooting
Decision Workflow for Optimizing Palladium-Catalyzed Cyclization
Caption: Simplified mechanism of the Borsche-Drechsel cyclization.
Quantitative Data Summary
| Synthesis Method | Common Side Reaction | Potential Yield Improvement with Optimization | Reference |
| Borsche–Drechsel | Tar formation | From <30% to >70% | [7] |
| Palladium-Catalyzed | Dehalogenation | Reduction of byproduct from >20% to <5% | [9] |
| Graebe-Ullmann | Thermal degradation | From ~40% (thermal) to >80% (microwave) | [12][14] |
Experimental Protocols
Protocol 1: Microwave-Assisted Graebe-Ullmann Synthesis of a Carbazole
This protocol is a general guideline and should be adapted for specific substrates.
-
Preparation: Place the 1-aryl-1,2,3-benzotriazole precursor (1.0 mmol) and polyphosphoric acid (PPA) (10 g) into a microwave-safe reaction vessel equipped with a magnetic stir bar. [14]2. Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220 °C) for a short duration (e.g., 5-15 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully add the reaction mixture to a beaker of ice water with vigorous stirring to break down the PPA.
-
Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL). [9]5. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [9]
Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination
This protocol is a starting point and requires optimization for each specific substrate.
-
Reactant Preparation: To an oven-dried Schlenk tube, add the N-substituted 2-aminobiphenyl derivative (1.0 mmol), Pd(OAc)₂ (2-5 mol%), the chosen phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol). [9]2. Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the optimized temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired carbazole. [9]
References
-
[Synthesis, crystal structures and properties of carbazole-basedh[17]elicenes fused with an azine ring - Beilstein Journals]([Link])
Sources
- 1. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04222F [pubs.rsc.org]
- 2. pure.kfas.org.kw [pure.kfas.org.kw]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Carbazole-Fused Polycyclic Aromatics Enabled by Regioselective Scholl Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Carbazole synthesis [organic-chemistry.org]
- 11. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Navigating the Purification of Acidic Carbazole Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges of acidic carbazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter obstacles in obtaining these valuable compounds with the high purity required for downstream applications. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind common purification issues and offer robust, validated solutions.
Introduction: The Challenge of the Acidic Carbazole Scaffold
Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and optoelectronic properties. The introduction of acidic functionalities, such as carboxylic or sulfonic acids, can enhance solubility, modulate biological activity, and provide handles for further chemical modification. However, these acidic groups also introduce a new set of purification challenges. The interplay between the largely non-polar carbazole core and the highly polar, ionizable acidic group can lead to problematic solubility profiles, strong interactions with stationary phases in chromatography, and difficulties in achieving high crystallinity. This guide will equip you with the knowledge and techniques to overcome these hurdles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, frequently encountered problems during the purification of acidic carbazole derivatives in a question-and-answer format.
Chromatography Conundrums
Question 1: I'm observing severe peak tailing and poor resolution during column chromatography of my carbazole carboxylic acid on silica gel. What's happening and how can I fix it?
Answer: This is a classic issue arising from the interaction between your acidic analyte and the stationary phase.
-
The Root Cause: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. While this is problematic for basic compounds, it can also lead to undesirable interactions with acidic molecules, particularly if your carbazole derivative has other polar functionalities that can engage in hydrogen bonding. More significantly, the highly polar nature of the carboxylic acid can lead to strong adsorption to the polar silica surface, resulting in slow and uneven elution, which manifests as peak tailing.
-
Solutions & Rationale:
-
Mobile Phase Modification: The most straightforward solution is to modify your eluent. Adding a small percentage of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase can significantly improve peak shape.[1][2] The added acid protonates the silanol groups on the silica surface, reducing their interaction with your acidic carbazole. It also ensures that your acidic carbazole derivative remains in its less polar, protonated form, leading to more consistent elution.
-
Solvent System Optimization: A gradient elution is often more effective than an isocratic one for these types of compounds.[1] Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or adding methanol). This will help to first elute non-polar impurities and then efficiently elute your more polar acidic carbazole.
-
Alternative Stationary Phases: If mobile phase modification doesn't resolve the issue, consider a different stationary phase.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative. The non-polar C18 stationary phase will have weaker interactions with your polar acidic carbazole. The mobile phase is typically a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol. To ensure good peak shape, the mobile phase should be buffered at a pH at least 2 units below the pKa of your carboxylic acid to keep it protonated and well-retained.[1][3]
-
Alumina (Al₂O₃): Neutral or acidic alumina can sometimes provide a different selectivity compared to silica gel and may be a viable option.
-
-
Question 2: My acidic carbazole derivative is streaking on the TLC plate, making it difficult to assess reaction completion and select a solvent system for column chromatography.
Answer: Streaking on a TLC plate is often a microcosm of the problems you'll face in column chromatography and is usually due to strong analyte-stationary phase interactions or solubility issues.
-
The Root Cause: Similar to peak tailing in column chromatography, streaking is caused by the strong adsorption of your polar acidic compound to the silica gel on the TLC plate. It can also be exacerbated if the compound is not fully soluble in the developing solvent.
-
Solutions & Rationale:
-
Incorporate an Acidic Modifier: Just as with column chromatography, adding 0.5-1% acetic or formic acid to your TLC developing solvent can dramatically improve spot shape. This will give you a much more accurate picture of the separation.
-
Ensure Complete Dissolution: When preparing your TLC sample, ensure the crude material is fully dissolved in the spotting solvent. If it's not fully soluble, you will be applying solid material to the plate, which will inevitably streak.
-
Use a More Polar Spotting Solvent: If your compound is poorly soluble in your initial TLC eluent, you can dissolve it in a more polar solvent (like methanol or DMSO) for spotting. However, ensure the spot is small and the solvent is allowed to fully evaporate before developing the plate to avoid solvent effects on the chromatography.
-
Recrystallization Roadblocks
Question 3: I'm struggling to find a suitable solvent for the recrystallization of my carbazole carboxylic acid. It either dissolves in everything or nothing at all.
Answer: This is a common frustration when dealing with molecules that have both significant non-polar and polar character.
-
The Root Cause: The large, non-polar carbazole backbone favors non-polar organic solvents, while the carboxylic acid group prefers polar, protic solvents. This dual nature can make finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, but highly soluble when hot) challenging.
-
Solutions & Rationale:
-
Systematic Solvent Screening: A systematic approach is key. Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and upon heating. A good starting point for acidic carbazoles includes alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (DMF, DMSO), often in combination with water or a non-polar solvent.
-
Two-Solvent Recrystallization: This is often the most effective technique. Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow it to cool slowly. Common solvent/anti-solvent pairs for acidic carbazoles include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
DMF/Water
-
-
pH Modification: If your acidic carbazole is soluble in a basic aqueous solution (like dilute NaOH or NaHCO₃), you can perform an acid-base purification. Dissolve the crude material in the basic solution, filter to remove any insoluble non-acidic impurities, and then re-precipitate your purified acidic carbazole by slowly adding acid (e.g., HCl) until the solution is acidic. The resulting solid can then be collected by filtration and may be further purified by a conventional recrystallization.
-
| Acidic Carbazole Derivative | Recrystallization Solvent(s) | Reference |
| 9H-Carbazole-1-carboxylic acid | Ethyl acetate/Hexane | [2] |
| 9H-Carbazole-3-carboxylic acid | Ethyl acetate/Hexane | [2] |
| General Carboxylic Acids | Ethanol/Methanol/Water | [4] |
Extraction Exasperations
Question 4: I'm performing an acid-base extraction to separate my acidic carbazole from neutral byproducts, but my yield is very low.
Answer: Low yields in acid-base extractions are typically due to incomplete extraction, emulsion formation, or premature precipitation.
-
The Root Cause:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate your acidic carbazole, leaving a significant portion in the organic layer.
-
Poor Aqueous Solubility of the Salt: The resulting carboxylate salt of your carbazole may have limited solubility in the aqueous phase, especially if the carbazole backbone is large and highly non-polar.
-
Emulsion Formation: The presence of fine particulates or amphiphilic impurities can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
-
Incomplete Re-protonation: Insufficient acid addition during the final precipitation step will leave some of your product as the water-soluble salt.
-
-
Solutions & Rationale:
-
Optimize the Base: For most carboxylic acids, a saturated solution of sodium bicarbonate (NaHCO₃) is sufficient. However, if your carbazole has electron-withdrawing groups that increase its acidity, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) might be necessary for complete deprotonation.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is a more efficient way to transfer your compound to the aqueous layer.
-
Break Emulsions: If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the emulsified layer through a pad of Celite can be effective.
-
Ensure Complete Precipitation: When re-precipitating your acidic carbazole, add the acid dropwise and monitor the pH with pH paper. Continue adding acid until the solution is distinctly acidic (pH 1-2) to ensure complete protonation and precipitation of your product. Cool the mixture in an ice bath to maximize precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of acidic carbazole derivatives?
A1: Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting carbazole or other precursors.
-
Isomeric Byproducts: The functionalization of the carbazole ring may not be completely regioselective, leading to the formation of isomers that can be difficult to separate.[1]
-
Over-functionalized or Under-functionalized Products: Reactions may not go to completion, or in some cases, may proceed further than desired, leading to a mixture of products.
-
Reagents and Catalysts: Residual coupling reagents (e.g., from Suzuki or Buchwald-Hartwig reactions) or catalysts can contaminate your product.[5]
-
Solvents: Trapped solvent molecules in the crystal lattice of your final product are also a common impurity.
Q2: Can I use activated charcoal to remove colored impurities from my acidic carbazole derivative?
A2: Yes, activated charcoal can be very effective for removing highly colored, non-polar impurities.[1] The procedure involves dissolving your crude product in a suitable solvent, adding a small amount of activated charcoal (typically 1-5% by weight), heating the mixture for a short period, and then performing a hot filtration to remove the charcoal. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering your yield.
Q3: What are the best analytical techniques to assess the purity of my final acidic carbazole product?
A3: A combination of techniques is always recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram is desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Visualizing the Workflow
Troubleshooting Chromatography of Acidic Carbazoles
Caption: A decision tree for troubleshooting chromatographic issues with acidic carbazole derivatives.
General Purification Workflow for Acidic Carbazoles
Caption: A general workflow for the purification of acidic carbazole derivatives.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Subha, V., et al. (2021).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Nichols, L. (2022). 4.8: Acid-Base Extraction. In Organic Chemistry Lab Techniques. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2016).
- Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization.
- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Der Pharma Chemica. (2021).
- ResearchGate. (2019). An Efficient Extraction Method for Separation of Carbazole and Derivatives from Coal Tar Derived Anthracene Oil by Using Ionic Liquids.
- Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
- ChemicalBook. (2023). Carbazole | 86-74-8.
- RSC Publishing. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ACG Publications. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition.
- ResearchGate. (2023).
- PubMed. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity.
- Quin, L. D., & Tyrell, J. A. (2010). FUNDAMENTALS OF HETEROCYCLIC CHEMISTRY. John Wiley & Sons, Inc.
- ResearchGate. (2021).
- Berger, J. G., et al. (1974). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. U.S.
- Solubility of Things. (n.d.). Carbazole.
- ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?.
- ResearchGate. (2025).
Sources
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the challenges of the Fischer indole synthesis, specifically when dealing with electron-withdrawing groups (EWGs) on the phenylhydrazine scaffold. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with this otherwise robust reaction. Here, we provide in-depth, mechanism-based troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
Question 1: My reaction with a nitro- or cyano-substituted phenylhydrazine is failing or giving abysmal yields (<10%). I see mostly starting material or unidentifiable decomposition products. What is happening and how can I fix it?
Root Cause Analysis:
This is the most common failure mode when strong electron-withdrawing groups (like -NO2, -CN, -CF3) are present on the phenylhydrazine ring. The core issue lies in the reaction mechanism. The Fischer indole synthesis hinges on a critical[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[1][2][3] This step, often the rate-determining one, involves the nucleophilic attack of the aromatic ring onto an imine carbon.[3][4]
Strong EWGs severely decrease the electron density of the aromatic ring.[5] This deactivation has two major consequences:
-
Reduced Nucleophilicity: The aryl nitrogen (N1) and the aromatic ring are less nucleophilic, making the key C-C bond formation in the[1][1]-sigmatropic rearrangement energetically unfavorable and extremely slow.[5]
-
Destabilized Transition State: The rearrangement proceeds through a transition state with developing positive charge. EWGs destabilize this state, dramatically increasing the activation energy required for the reaction to proceed.
Under standard conditions, the reaction simply does not have enough energy to overcome this barrier, leading to failure. The harsh conditions sometimes used to force the reaction can lead to decomposition, oxidation, and polymerization of sensitive substrates.[4]
Troubleshooting Protocol & Recommendations:
If you are facing this issue, a systematic optimization of reaction conditions is necessary. Proceed with the following steps.
Step 1: Confirm Phenylhydrazone Formation
Before optimizing the cyclization, ensure the initial condensation to form the phenylhydrazone is not the issue. While generally efficient, the reduced nucleophilicity of the hydrazine can slow this step.
-
Protocol: React your substituted phenylhydrazine with the ketone or aldehyde in a solvent like ethanol or acetic acid.[6] Attempt to isolate and characterize the phenylhydrazone intermediate by LCMS, ¹H NMR, or melting point. If this step is successful, you can proceed with confidence to the cyclization.
Step 2: Escalate Reaction Conditions Systematically
For the cyclization of the confirmed phenylhydrazone, much harsher conditions are typically required compared to reactions with electron-neutral or -donating groups.
-
Approach A: Increase Thermal Energy
-
Action: Switch from common solvents like acetic acid or ethanol to a high-boiling point solvent.
-
Examples: Diethylene glycol (b.p. 245°C), Dowtherm A (b.p. 257°C), or simply neat (no solvent) if the reactants are stable liquids.
-
Consideration: Monitor the reaction closely for decomposition (indicated by darkening/tar formation). Start with a shorter reaction time (e.g., 30 min) at a high temperature and analyze the results before attempting longer durations.
-
-
Approach B: Employ Stronger Acid Catalysts
-
Standard Brønsted acids (HCl, H₂SO₄) or milder Lewis acids (ZnCl₂, AlCl₃) may be insufficient.[1][7]
-
Action: Use a more powerful acid catalyst.
-
Recommended Catalysts:
-
Polyphosphoric Acid (PPA): Often the catalyst of choice for deactivated systems. It acts as both the acid catalyst and the solvent. Heat the phenylhydrazone in PPA at temperatures ranging from 100-180°C.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): Another exceptionally strong Brønsted acid capable of promoting difficult cyclizations.
-
Microwave Irradiation: This technique can rapidly achieve high temperatures and pressures, often accelerating the reaction significantly and improving yields before decomposition takes over.[6]
-
-
Step 3: Experimental Workflow for a Deactivated System
Below is a sample protocol for a challenging cyclization, such as forming 2,3,3-trimethyl-5-nitroindolenine.[4]
-
Hydrazone Formation: Dissolve 4-nitrophenylhydrazine (1 eq.) and isopropyl methyl ketone (1.1 eq.) in glacial acetic acid.
-
Heat: Reflux the mixture for 2-4 hours to form the hydrazone.
-
Cyclization: Add a stronger acid catalyst, like a mixture of acetic acid and concentrated hydrochloric acid, and continue to reflux for an additional 4 hours.[4]
-
Workup: Cool the reaction mixture, pour it onto ice, and neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and purify by column chromatography. Be aware that yields may still be modest (e.g., 30%).[4]
Caption: Troubleshooting workflow for Fischer Indole Synthesis.
Frequently Asked Questions (FAQs)
Question 2: What is the fundamental mechanistic reason that electron-withdrawing groups hinder the Fischer indole synthesis?
The primary obstacle introduced by EWGs is the electronic destabilization of the reaction's key step: the[1][1]-sigmatropic rearrangement.[2][3] Let's break down the mechanism:
-
Hydrazone to Ene-hydrazine Tautomerization: The initially formed phenylhydrazone must tautomerize to its ene-hydrazine isomer. This equilibrium can be slowed by EWGs that reduce the basicity of the nitrogen atoms.
-
Protonation and Rearrangement: The ene-hydrazine is protonated, setting the stage for the rearrangement. This is where the reaction typically stalls. The electrons from the aromatic ring are directly involved in forming a new C-C bond. An EWG pulls this necessary electron density away from the ring, making it a poor nucleophile.[5] This increases the activation energy of this irreversible, rate-determining step.
-
Rearomatization and Cyclization: Following the rearrangement, the intermediate must rearomatize, which is typically a rapid, favorable step. The subsequent intramolecular cyclization and elimination of ammonia form the final indole product.[6]
Essentially, EWGs starve the key bond-forming step of the electron density it needs to proceed efficiently.
// Define nodes for the mechanism hydrazone [label="Phenylhydrazone"]; enehydrazine [label="Ene-hydrazine\n(Tautomer)"]; protonated [label="Protonated\nEne-hydrazine"]; rearrangement [label=<
[1][1]-Sigmatropic Rearrangement This is the KEY step.EWG on the ring removes electron density, slowing this step dramatically.
]; diimine [label="Di-imine Intermediate"]; aminal [label="Cyclized Aminal"]; indole [label="Indole Product\n(+ NH₃)"];
// Define the reaction flow hydrazone -> enehydrazine [label=" Tautomerization"]; enehydrazine -> protonated [label=" Acid (H⁺)"]; protonated -> rearrangement; rearrangement -> diimine [style=dashed, label=" New C-C bond"]; diimine -> aminal [label=" Rearomatization\n& Cyclization"]; aminal -> indole [label=" -NH₃"]; }
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Question 3: Is there a general trend for the impact of different EWGs on reaction success?
Yes, there is a clear and predictable trend. The stronger the electron-withdrawing nature of the substituent, the harsher the conditions required and the lower the expected yield.
| Substituent (on Phenyl Ring) | Group Type | Impact on Fischer Indole Synthesis | Typical Conditions Required |
| -OCH₃, -CH₃ | Electron-Donating (EDG) | Favorable: Accelerates the reaction.[5] | Mild (e.g., Acetic Acid, Reflux) |
| -H | Neutral | Baseline: The standard reaction. | Mild to Moderate (e.g., ZnCl₂, H₂SO₄) |
| -Cl, -Br | Weak EWG | Moderate Hindrance: Slower than unsubstituted. | Moderate to Strong (e.g., PPA, higher temps) |
| -COOR, -CF₃ | Strong EWG | Significant Hindrance: Reaction is very slow. | Strong to Harsh (e.g., PPA, Eaton's Reagent) |
| -NO₂ | Very Strong EWG | Severe Hindrance: Often fails under standard conditions.[4] | Harsh (High Temps, PPA, Microwave) |
Question 4: My starting material has an electron-donating group on the ketone/aldehyde part. Why is this also causing my reaction to fail?
This is a more subtle but critical issue. While EDGs on the phenylhydrazine are helpful, strong EDGs on the carbonyl component (which becomes the enamine part of the intermediate) can cause the reaction to fail for a different reason.[8][9]
A strong EDG (like an amino group, leading to 3-aminoindoles) on the enamine portion can overly stabilize an alternative, competing pathway: the heterolytic cleavage of the N-N bond.[8][9] Instead of the desired[1][1]-sigmatropic rearrangement, the N-N bond breaks, leading to byproducts like an aniline derivative. This is why the synthesis of 3-aminoindoles via the classic Fischer method is notoriously difficult and often fails.[8]
Alternative Synthetic Strategies
When the Fischer indole synthesis is untenable due to strongly deactivated substrates, it is often more practical to consider an alternative synthetic route rather than pursuing extensive optimization. Modern organic chemistry offers several powerful alternatives:
-
Bartoli Indole Synthesis: This method is particularly effective for synthesizing indoles from substituted nitroarenes and vinyl Grignard reagents. It is highly tolerant of EWGs on the aromatic ring.
-
Palladium-Catalyzed Syntheses: Modern cross-coupling reactions provide a versatile toolkit. For example, a Buchwald-Hartwig amination to form an o-alkenylaniline, followed by a Pd-catalyzed cyclization, can be a highly effective and functional-group-tolerant strategy for building the indole core.[10]
-
Reductive Cyclization of Nitro Compounds: Methods like the Reissert or Leimgruber-Batcho indole syntheses start from o-nitrotoluenes, which are often readily available with various EWGs.
Choosing the right strategy depends on the specific substitution pattern of your target indole and the availability of starting materials.
References
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-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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Validation & Comparative
comparison of biological activity between 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid and other SSRIs
A Comparative Guide to the Biological Activity of Novel Tetrahydrocarbazole-Based Compounds and Established SSRIs
This guide provides a comprehensive comparison of the biological activity of selective serotonin reuptake inhibitors (SSRIs), focusing on the established clinical agents and the framework for evaluating novel chemical entities, represented here by the 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid scaffold. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.
While extensive biological data exists for clinically approved SSRIs, public domain information on the specific biological activity of this compound as a serotonin transporter (SERT) inhibitor is not available at the time of this writing. Its ethyl ester is noted as a synthetic intermediate in the development of other molecules[1]. Therefore, this guide will use this compound as a representative novel chemical entity to illustrate the essential comparative assays and establish a framework for its evaluation against well-characterized SSRIs.
The Serotonergic Synapse and the Role of the Serotonin Transporter (SERT)
The therapeutic action of SSRIs is predicated on their ability to modulate serotonergic neurotransmission. Serotonin (5-hydroxytryptamine, 5-HT), released from the presynaptic neuron, signals to the postsynaptic neuron. This signal is terminated by the reuptake of 5-HT from the synaptic cleft back into the presynaptic neuron via the serotonin transporter (SERT)[2][3]. By inhibiting SERT, SSRIs increase the concentration and residence time of 5-HT in the synaptic cleft, thereby enhancing and prolonging serotonergic signaling[4][5].
The primary molecular target for SSRIs is the orthosteric, or central, binding site on SERT[2]. However, the discovery of an allosteric binding site, which can modulate the binding of ligands at the primary site, has added a layer of complexity and a potential avenue for developing novel modulators with different kinetic profiles[2][6][7]. Escitalopram, for example, is known to bind to this allosteric site, which may contribute to its high efficacy[2][4].
Figure 1. Mechanism of SSRI Action at the Serotonergic Synapse.
Comparative In Vitro Biological Activity Profile
The cornerstone of evaluating a potential SSRI is its in vitro binding affinity and functional inhibitory potency at the human serotonin transporter (hSERT). Crucially, its selectivity against other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key determinant of its side-effect profile. High selectivity for SERT is a defining characteristic of this drug class[4].
The table below summarizes the binding affinities (Ki, nM) for several leading SSRIs. The Ki value represents the concentration of the drug required to occupy 50% of the transporters in a competitive binding assay; a lower Ki value indicates higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Paroxetine | ~0.14 - 1[8][9] | <50[5] | >1000 | Moderate | High |
| Escitalopram (S-Citalopram) | 0.8 - 1.1[4][5] | 7,800[4] | 27,400[4] | Very High | Very High |
| Sertraline | ~1-2 | >100 | ~25-50[5][10] | High | Moderate |
| Fluoxetine | 1.1 - 1.4[5][11] | >1000 | >1000 | High | High |
| Citalopram (racemic) | ~4-10[12] | >1000 | >1000 | High | High |
| TBD: To Be Determined through experimental evaluation. |
Interpretation of Data:
-
Potency: Paroxetine and Escitalopram demonstrate the highest affinity for SERT, with Ki values in the sub-nanomolar to low nanomolar range[4][5][8]. A novel compound would ideally exhibit a Ki for SERT in a similar range to be considered a potent inhibitor.
-
Selectivity: Escitalopram is considered the most selective SSRI, with several thousand-fold greater affinity for SERT compared to NET and DAT[4][13]. This high selectivity is believed to contribute to its favorable side-effect profile. Sertraline shows some affinity for DAT at higher concentrations, while Paroxetine has a moderate affinity for NET[5][10]. A primary goal in developing a new SSRI like a tetrahydrocarbazole derivative would be to maximize SERT affinity while minimizing off-target monoamine transporter activity.
Experimental Protocols for In Vitro Assessment
To determine the values presented in the table above for a novel compound, two primary types of in vitro assays are essential: radioligand binding assays and neurotransmitter uptake inhibition assays.
Protocol 1: SERT Radioligand Binding Assay
This assay quantifies the affinity of a test compound for SERT by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound at the human serotonin transporter (hSERT).
Materials:
-
Cell membranes from a stable cell line expressing hSERT (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known potent SSRI (e.g., 10 µM Paroxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of hSERT-expressing cell membranes.
-
50 µL of assay buffer (for total binding), non-specific binding control, or test compound dilution.
-
50 µL of radioligand at a concentration near its Kd value.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental workflow for a SERT radioligand binding assay.
Protocol 2: [³H]Serotonin Reuptake Inhibition Assay
This functional assay measures a compound's ability to inhibit the primary function of SERT: the transport of serotonin.
Objective: To determine the functional inhibitory potency (IC50) of a test compound.
Materials:
-
A cell line endogenously or recombinantly expressing hSERT (e.g., JAR cells, HEK-293-hSERT) or rat brain synaptosomes[14][15].
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Test Compound and controls.
-
Krebs-Ringer-HEPES (KRH) buffer.
Methodology:
-
Cell Plating: Plate cells in a 96-well format and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate them with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Initiate Uptake: Add [³H]5-HT to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 10 minutes) within the linear range of uptake.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis & Quantification: Lyse the cells and measure the internalized radioactivity via scintillation counting.
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of [³H]5-HT uptake versus the log concentration of the test compound.
Comparative In Vivo Biological Activity
Positive in vitro results must be validated by in vivo models to assess antidepressant-like activity. These models rely on behavioral tests in rodents that are sensitive to clinically effective antidepressant drugs[16][17].
Common In Vivo Models:
-
Forced Swim Test (FST): This is the most widely used screening tool[17]. Rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants decrease the duration of immobility[17][18][19].
-
Tail Suspension Test (TST): Similar in principle to the FST, this test involves suspending mice by their tails[18]. The duration of immobility is measured, and this is reduced by antidepressants[17].
-
Marble Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior. Antidepressants, particularly SSRIs, have been shown to reduce the number of marbles buried by rodents[20][21].
A novel compound would be administered to rodents at various doses prior to these tests to determine its effective dose range for producing an antidepressant-like behavioral response.
Experimental Protocol for In Vivo Assessment
Protocol 3: The Forced Swim Test (FST) in Rats
Objective: To evaluate the antidepressant-like effect of a test compound by measuring its effect on immobility time.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Test Compound, vehicle control, and positive control (e.g., Imipramine or Fluoxetine).
-
Transparent cylindrical tank (40 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Video recording equipment and analysis software.
Methodology:
-
Acclimation: Allow animals to acclimate to the facility for at least one week before testing.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal, oral gavage) at a set time before the test (e.g., 30-60 minutes for acute studies). Chronic studies involving daily administration for 2-3 weeks are also common and often have higher predictive validity[16].
-
Pre-Swim Session (Day 1): Place each rat in the water tank for a 15-minute conditioning swim. This is done to induce a stable level of immobility on the test day. Remove, dry, and return the rats to their home cages.
-
Test Session (Day 2, 24h later): Place the rats back into the swim tank for a 5-minute test session. Record the entire session on video.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the video recordings. The duration of the following behaviors is recorded:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions, moving around the tank.
-
Climbing: The rat makes active, forceful movements with its forepaws against the cylinder wall.
-
-
Data Analysis: Compare the mean duration of immobility between the test compound group, vehicle group, and positive control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time for the test compound group compared to the vehicle group indicates an antidepressant-like effect.
Figure 3. Logical flow for an in vivo behavioral pharmacology study.
Conclusion
The evaluation of a novel SSRI candidate, such as one derived from the this compound scaffold, requires a systematic and comparative approach. The initial critical steps involve determining its in vitro binding affinity and functional potency at hSERT, alongside a selectivity screen against NET and DAT. A promising compound should exhibit high, preferably nanomolar, affinity for SERT and a significant selectivity margin over the other monoamine transporters, akin to highly selective agents like escitalopram.
Following a successful in vitro characterization, demonstration of efficacy in validated in vivo behavioral models such as the Forced Swim Test is essential to establish its potential as a clinical candidate. By following the rigorous experimental protocols outlined in this guide, researchers can effectively benchmark novel chemical entities against established SSRIs, providing the crucial data needed to advance the development of next-generation antidepressants.
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A Comparative Guide to the In Vivo Efficacy of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid in Animal Models of Neurodegenerative Disease
This guide provides a comprehensive framework for the in vivo validation of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, a novel compound with therapeutic potential in neurodegenerative diseases. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related tetrahydrocarbazole derivatives to propose a likely mechanism of action and a robust strategy for its preclinical evaluation. We will objectively compare its hypothesized performance with established and emerging therapeutic alternatives, supported by detailed experimental protocols.
Introduction: The Therapeutic Promise of Tetrahydrocarbazoles
The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3][4] Of particular interest to our present investigation is the growing body of evidence pointing towards the neuroprotective effects of this chemical class.
A recent study on a series of 1,2,3,4-tetrahydro-9H-carbazole derivatives identified potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease (AD).[5] One lead compound from this series demonstrated memory improvement in a scopolamine-induced memory impairment model, a standard in vivo assay for cognitive enhancement.[5] Based on this precedent, we hypothesize that this compound may exert its therapeutic effects through a similar mechanism, potentially offering a disease-modifying intervention for neurodegenerative conditions like Alzheimer's disease.
Proposed Mechanism of Action and a Comparative Landscape
While the precise mechanism of this compound is yet to be elucidated, its structural similarity to known BChE inhibitors suggests a plausible starting point for investigation.[5] Inhibition of BChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[6]
However, the therapeutic landscape for Alzheimer's is evolving beyond symptomatic treatments. A comprehensive in vivo validation plan must therefore position our candidate compound not only against existing cholinesterase inhibitors but also against emerging disease-modifying therapies.
Comparative Compound Classes:
-
Cholinesterase Inhibitors (Standard of Care): This class includes drugs like Donepezil and Rivastigmine, which are approved for mild to severe Alzheimer's disease.[6] These will serve as benchmark comparators for symptomatic efficacy.
-
NMDA Receptor Antagonists: Memantine is an approved treatment for moderate to severe AD and can be used in combination with cholinesterase inhibitors.[6]
-
Anti-Amyloid Monoclonal Antibodies: Recent advancements have led to the approval of drugs like Lecanemab, which target amyloid-beta plaques, a hallmark of Alzheimer's disease.[7] These represent the cutting edge of disease-modifying therapies.
-
Tau-Targeting Agents: Several compounds aimed at preventing the aggregation of tau protein into neurofibrillary tangles are in clinical development.[7]
-
Alternative and Herbal Supplements: Compounds like Huperzine A and Ginkgo biloba are often used by patients, though clinical evidence for their efficacy is mixed.[8][9][10]
The following table provides a comparative overview of these therapeutic strategies.
| Therapeutic Strategy | Mechanism of Action | Key In Vivo Endpoints | Representative Compounds |
| Cholinesterase Inhibition | Increases acetylcholine levels | Cognitive improvement (e.g., Morris Water Maze), neurotransmitter level analysis | Donepezil, Rivastigmine, Galantamine[6] |
| NMDA Receptor Antagonism | Modulates glutamatergic neurotransmission | Neuroprotection, cognitive improvement | Memantine[6] |
| Anti-Amyloid Therapy | Clears amyloid-beta plaques | Reduction in amyloid plaque load, slowing of cognitive decline | Lecanemab, Donanemab[7] |
| Anti-Tau Therapy | Prevents tau protein aggregation | Reduction in neurofibrillary tangles, neuronal survival | Investigational agents |
| Hypothesized (6-Fluoro-THC-3-COOH) | Selective BChE Inhibition | Cognitive improvement, neuroprotection, potential reduction in amyloid pathology | This compound |
A Step-by-Step Guide to In Vivo Validation
The successful preclinical validation of this compound requires a multi-tiered approach, progressing from initial tolerability and pharmacokinetic assessments to robust efficacy studies in relevant animal models of neurodegeneration.
Workflow for In Vivo Validation
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Objective: To determine the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes to separate cohorts of mice.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
At each time point, euthanize a subset of animals and collect brain tissue.
-
Process blood samples to obtain plasma and homogenize brain tissue.
-
Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters (e.g., half-life, Cmax, AUC) and the brain-to-plasma concentration ratio.
Rationale: Establishing that the compound can reach its target organ (the brain) in sufficient concentrations is a critical first step. This data will inform the dosing regimen for subsequent efficacy studies.
Objective: To assess the ability of the compound to reverse acute, cholinergically-mediated memory deficits.
Animal Model: Male Swiss Webster mice (8-10 weeks old).
Methodology:
-
Acclimate mice to the Morris Water Maze (MWM) apparatus, a circular pool filled with opaque water containing a hidden escape platform.
-
On the test day, divide mice into treatment groups: Vehicle, Scopolamine + Vehicle, Scopolamine + Test Compound (at various doses), and Scopolamine + Donepezil (positive control).
-
Administer the test compound or Donepezil 30-60 minutes prior to the MWM trial.
-
Administer scopolamine (a muscarinic receptor antagonist that induces memory impairment) 30 minutes prior to the trial.
-
Place each mouse in the MWM and record the time taken to find the hidden platform (escape latency) and the path length.
-
Analyze the data to determine if the test compound significantly reduces the scopolamine-induced increase in escape latency.
Rationale: The scopolamine model is a rapid and reliable method to screen for compounds with procognitive effects, particularly those acting on the cholinergic system.[5] Success in this model provides strong justification for advancing to more complex and resource-intensive chronic disease models.
Objective: To evaluate the long-term disease-modifying potential of the compound on cognitive decline and neuropathology.
Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.[11]
Methodology:
-
Begin chronic daily administration of the test compound or vehicle to APP/PS1 mice starting at an age before significant pathology develops (e.g., 3-4 months).
-
Include a cohort of wild-type littermates as a non-diseased control.
-
At regular intervals (e.g., every 2-3 months), conduct a battery of behavioral tests to assess cognitive function, such as the Morris Water Maze and Y-maze spontaneous alternation.
-
At the end of the study (e.g., 9-12 months of age), euthanize the animals and collect brain tissue.
-
Perform immunohistochemical and biochemical analyses on brain sections to quantify amyloid plaque load, neuroinflammation (microgliosis and astrocytosis), and levels of synaptic markers.
Rationale: Transgenic models, while not perfectly replicating human disease, are invaluable for understanding how a therapeutic candidate interacts with the underlying pathology of a neurodegenerative disorder.[12][13][14] Observing both cognitive improvement and a reduction in neuropathological markers in a model like the APP/PS1 mouse would provide compelling evidence of disease-modifying efficacy.
Concluding Remarks and Future Directions
The in vivo validation of this compound presents a promising avenue of research in the quest for novel neurotherapeutics. The proposed experimental framework, grounded in established methodologies and informed by the activities of related compounds, offers a clear and logical path forward.
Positive outcomes in these studies would not only validate the therapeutic potential of this specific molecule but also reinforce the 1,2,3,4-tetrahydrocarbazole scaffold as a key pharmacophore for the development of future treatments for Alzheimer's disease and other neurodegenerative conditions. The synthesis of this compound is achievable, with literature outlining methods for creating the ethyl ester derivative, which can be hydrolyzed to the carboxylic acid.[15][16]
Future work should also include detailed toxicology studies to ensure a favorable safety profile and investigations into additional potential mechanisms of action, such as anti-inflammatory or antioxidant effects, which are often associated with neuroprotection.
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A Comparative Analysis of Fluorinated Versus Non-Fluorinated Carbazole Carboxylic Acids: A Guide for Researchers
In the landscape of materials science and medicinal chemistry, carbazole derivatives have emerged as a versatile scaffold, demonstrating significant potential in applications ranging from organic electronics to drug discovery.[1][2][3][4] The strategic functionalization of the carbazole core, particularly with carboxylic acid groups, provides a crucial anchor for further molecular elaboration and tuning of physicochemical properties. A pivotal aspect of this molecular engineering is the selective introduction of fluorine atoms. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated carbazole carboxylic acids, offering insights into how this single atomic substitution can profoundly influence molecular behavior and ultimate application.
The Rationale for Fluorination: More Than Just an Electron-Withdrawing Group
The introduction of fluorine into organic molecules, a strategy known as fluorination, imparts a unique set of properties that are often difficult to achieve with other substituents.[5][6] Fluorine's high electronegativity is a primary driver of its influence, inducing strong inductive effects that can alter the electronic landscape of a molecule.[7] However, the impact of fluorination extends beyond simple electron withdrawal, influencing factors such as molecular packing, thermal stability, and metabolic resistance.[8][9][10][11]
This guide will explore these multifaceted effects within the context of carbazole carboxylic acids, providing a comparative framework for researchers to make informed decisions in the design and application of these valuable compounds.
Physicochemical Properties: A Head-to-Head Comparison
The decision to incorporate fluorine into a carbazole carboxylic acid framework should be driven by a clear understanding of the desired physicochemical outcome. Here, we dissect the key properties that are significantly modulated by fluorination.
Electronic Properties and Acidity
The most immediate and predictable consequence of fluorinating the carbazole ring is the modulation of its electronic properties. The strong electron-withdrawing nature of fluorine atoms leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] This effect is crucial in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), where precise energy level alignment is paramount for efficient charge injection, transport, and device performance.[12][13]
A direct consequence of this inductive electron withdrawal is a significant increase in the acidity of the carboxylic acid group.[7] The fluorine atoms help to stabilize the resulting carboxylate anion, making the proton more readily available for donation. This is a critical consideration in medicinal chemistry, where the pKa of a drug molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[14][15]
Table 1: Comparative Electronic Properties and Acidity
| Property | Non-Fluorinated Carbazole Carboxylic Acid | Fluorinated Carbazole Carboxylic Acid | Rationale for Change |
| HOMO Energy Level | Higher | Lower | Inductive electron withdrawal by fluorine atoms stabilizes the molecule.[6] |
| LUMO Energy Level | Higher | Lower | Inductive electron withdrawal by fluorine atoms stabilizes the molecule.[6] |
| Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Fluorine's inductive effect stabilizes the carboxylate anion.[7] |
Solubility and Lipophilicity
The impact of fluorination on solubility is nuanced. While the introduction of polar C-F bonds might be expected to increase polarity, the overall effect is often an increase in lipophilicity (logP). This is attributed to the fact that the highly electronegative fluorine atom is a poor hydrogen bond acceptor. This "lipophilic hydrogen" characteristic can be advantageous in drug design, enhancing membrane permeability.
Thermal and Electrochemical Stability
Fluorination is a well-established strategy for enhancing the thermal and electrochemical stability of organic materials.[9][10][11][16] The high strength of the C-F bond contributes to increased resistance to thermal degradation.[16] In the context of carbazole carboxylic acids, this translates to more robust materials for high-temperature processing and improved operational lifetime in electronic devices.
Furthermore, the lowered HOMO levels in fluorinated carbazoles lead to higher oxidation potentials, making them more resistant to electrochemical degradation.[9][17] This is a critical factor for the longevity of OLEDs and other organic electronic devices.[13]
Applications in Key Research Areas
The distinct properties of fluorinated and non-fluorinated carbazole carboxylic acids translate into differing advantages across various applications.
Organic Electronics: OLEDs and OPVs
Carbazole derivatives are widely used in OLEDs as host materials, hole-transporting materials, and emitters.[1][18][19][20] The ability to tune the HOMO/LUMO levels through fluorination is a powerful tool for optimizing device architecture and performance.[12] Fluorinated carbazoles can lead to improved charge injection and transport balance, resulting in higher efficiency and longer device lifetimes.[12][21]
In the realm of OPVs, the electronic properties of the donor and acceptor materials are critical. Fluorination of the carbazole donor can lead to a deeper HOMO level, which often results in a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE).
Medicinal Chemistry and Drug Development
In drug discovery, the carbazole scaffold is a recognized pharmacophore with a broad range of biological activities, including anticancer, antibacterial, and antidiabetic properties.[2][3][22][23] The carboxylic acid functionality can serve as a key interaction point with biological targets or as a handle for prodrug strategies.
The introduction of fluorine can significantly impact a drug candidate's metabolic stability. The strong C-F bond can block sites of metabolic oxidation, leading to a longer in vivo half-life. Furthermore, the increased acidity and lipophilicity of fluorinated carbazole carboxylic acids can be strategically employed to optimize the ADME properties of a lead compound.[14][15]
Experimental Protocols: A Practical Guide
To provide a practical context for the concepts discussed, this section outlines generalized synthetic and characterization protocols for both fluorinated and non-fluorinated carbazole carboxylic acids.
General Synthesis of Carbazole Carboxylic Acids
The synthesis of carbazole carboxylic acids typically involves the introduction of a carboxyl group or a precursor onto a pre-formed carbazole ring. Common methods include carboxylation via Grignard reagents or directed ortho-lithiation followed by quenching with carbon dioxide.
Workflow for Synthesis of Carbazole Carboxylic Acids
Caption: Generalized synthetic workflow for carbazole carboxylic acids.
Detailed Protocol for Buchwald-Hartwig Amination and Subsequent Cyclization (for Fluorinated Variants):
A common route to fluorinated carbazoles involves the coupling of a fluorinated aniline with a dihalobenzene, followed by an intramolecular cyclization.
-
Buchwald-Hartwig Amination: In a nitrogen-purged flask, combine the fluorinated aniline, the dihalobenzene, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., toluene). Heat the mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the resulting diarylamine intermediate by column chromatography.
-
Intramolecular C-H Arylation (Cyclization): Dissolve the purified diarylamine in a suitable solvent (e.g., DMAc) and add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand. Heat the mixture at an elevated temperature until cyclization is complete.
-
Final Purification: After work-up, purify the resulting fluorinated carbazole by recrystallization or column chromatography.
Characterization Techniques
A comprehensive characterization of both fluorinated and non-fluorinated carbazole carboxylic acids is essential to understand their properties.
Table 2: Key Characterization Techniques
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| UV-Vis Spectroscopy | Investigation of electronic absorption properties and determination of the optical bandgap.[10] |
| Photoluminescence (PL) Spectroscopy | Characterization of emission properties, including wavelength and quantum yield.[24][25][26][27] |
| Cyclic Voltammetry (CV) | Determination of HOMO and LUMO energy levels and assessment of electrochemical stability.[10][17][28][29] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability.[10][30] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and other thermal transitions. |
| pKa Determination | Potentiometric or spectrophotometric titration to quantify acidity. |
Conclusion and Future Outlook
The strategic fluorination of carbazole carboxylic acids offers a powerful and versatile approach to fine-tune their physicochemical properties for a wide range of applications. For researchers in organic electronics, fluorination provides a pathway to enhance device performance and stability through precise control of energy levels and increased thermal robustness. In the field of medicinal chemistry, the introduction of fluorine can lead to improved metabolic stability, modulated acidity, and enhanced membrane permeability, ultimately contributing to the development of more effective therapeutic agents.
The choice between a fluorinated and a non-fluorinated carbazole carboxylic acid is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that must be guided by the specific requirements of the target application. By understanding the fundamental principles outlined in this guide, researchers can leverage the unique properties of both classes of compounds to advance their respective fields.
Impact of Fluorination on Molecular Properties
Caption: The cascading effects of fluorination on molecular properties and applications.
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head-to-head comparison of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid with known serotonin receptor modulators
An In-Depth Comparative Guide to the Serotonergic Profile of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonergic system, with its fourteen distinct receptor subtypes, represents a cornerstone of modern neuropharmacology, implicated in a vast array of physiological and pathological processes including mood, cognition, and psychosis.[1][2][3][4] Tetrahydrocarbazoles are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] This guide introduces this compound, a novel derivative of this scaffold, and outlines a comprehensive framework for its head-to-head comparison against established serotonin receptor modulators. We will provide a detailed analysis of the requisite experimental workflows, from initial in silico predictions to definitive in vitro binding and functional assays, designed to elucidate the compound's specific receptor affinity, potency, and potential therapeutic utility. This document serves as a methodological blueprint for researchers aiming to characterize novel chemical entities targeting the complex serotonin receptor network.
Introduction: The Rationale for Serotonergic Investigation
The serotonin (5-hydroxytryptamine, 5-HT) system's complexity arises from the diverse signaling mechanisms and tissue distribution of its receptors.[1][3][4] These receptors are broadly classified into seven families (5-HT1 to 5-HT7), most of which are G protein-coupled receptors (GPCRs) that modulate downstream signaling cascades, with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1][2][3] This diversity allows for fine-tuned regulation of neurotransmission, but also presents a significant challenge in developing selective drugs.[2]
The tetrahydrocarbazole core is a well-established pharmacophore known to interact with various biological targets, including serotonin receptors.[5][6] Notably, derivatives have been identified as potent ligands for the 5-HT6 receptor, a target of interest for cognitive disorders.[7][8] The subject of this guide, this compound (herein referred to as Compound F-THC ), incorporates this key scaffold with specific substitutions (a fluorine atom and a carboxylic acid group) that warrant a thorough investigation of its serotonergic profile.
To contextualize its activity, a direct comparison with well-characterized modulators is essential. For this guide, we have selected two primary comparators:
-
Serotonin (5-HT): The endogenous ligand, serving as the gold standard for agonist activity across all receptor subtypes.
-
Vilazodone: An FDA-approved antidepressant known to act as a potent 5-HT1A receptor partial agonist and a selective serotonin reuptake inhibitor (SSRI), representing a multi-target therapeutic agent.[9][10]
Experimental Framework: A Step-by-Step Characterization Workflow
The characterization of a novel compound requires a systematic progression from broad screening to specific functional evaluation. The following workflow is designed to build a comprehensive pharmacodynamic profile for Compound F-THC.
Caption: Proposed experimental workflow for characterizing Compound F-THC.
In Vitro Characterization: Receptor Binding Affinity
The first crucial step is to determine if and how strongly Compound F-THC binds to serotonin receptors. This is achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor.[11]
Causality Behind Experimental Choices
-
Technology : Radioligand binding is the gold standard for quantifying affinity (Ki). It directly measures the interaction between the compound and the receptor protein.[11][12]
-
Platform : Using cell membranes from HEK293 or CHO cells recombinantly expressing a single human 5-HT receptor subtype ensures that the measured binding is specific to that target, eliminating confounding variables from native tissues.[11]
-
Assay Format : A 96-well plate format is utilized for efficiency and to allow for the testing of a wide range of compound concentrations, which is critical for generating accurate competition curves and calculating the IC50 (the concentration that inhibits 50% of radioligand binding).[11][13]
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation :
-
Culture HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT6).
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.
-
Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.[11]
-
-
Assay Procedure (96-well format) :
-
To each well, add the following in sequence:
-
Assay Buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Varying concentrations of the test compound (Compound F-THC, Vilazodone, or 5-HT) across a 10-point dilution series (e.g., 10 µM to 0.1 nM).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Control Wells :
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled Serotonin) to saturate all specific binding sites.[11]
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[11]
-
-
Separation and Detection :
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.[11][12]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis :
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from this curve using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Comparative Binding Affinity Data
The following table presents literature-derived Ki values for our comparators and indicates the data to be determined for Compound F-THC.
| Receptor Subtype | Radioligand | Serotonin (5-HT) Ki (nM) | Vilazodone Ki (nM) | Compound F-THC Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | ~2.5 | ~0.2 | To be determined |
| 5-HT2A | [³H]Ketanserin | ~6.3 | ~150 | To be determined |
| 5-HT2C | [³H]Mesulergine | ~5.0 | ~4.0 | To be determined |
| 5-HT6 | [³H]LSD | ~6.3 | ~2500 | To be determined |
| SERT | [³H]Citalopram | N/A | ~0.1 | To be determined |
Note: Ki values are compiled from various sources and can vary based on experimental conditions. The primary goal is to establish a relative affinity profile.
In Vitro Characterization: Functional Activity
High affinity does not reveal a compound's action at the receptor. Functional assays are required to determine whether Compound F-THC acts as an agonist (activates the receptor), an antagonist (blocks the agonist from activating the receptor), or an inverse agonist (reduces basal receptor activity).
Signaling Pathways and Assay Selection
Different 5-HT receptor subtypes couple to different G-proteins, initiating distinct signaling cascades. The choice of assay must match the receptor's known pathway.
-
5-HT2A/2C Receptors (Gq-coupled) : These receptors activate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺). A calcium flux assay is therefore the ideal method.[14][15]
-
5-HT1A/6 Receptors (Gi/Gs-coupled) : These receptors modulate the activity of adenylyl cyclase, either inhibiting (Gi) or stimulating (Gs) the production of cyclic AMP (cAMP). A cAMP accumulation assay is the appropriate choice.[16]
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.
Detailed Protocol: Calcium Flux Functional Assay (for 5-HT2A)
-
Cell Preparation :
-
Plate HEK293 cells expressing the 5-HT2A receptor in a clear-bottom, black-walled 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Gently wash the cells to remove excess dye.
-
-
Assay Procedure :
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Mode :
-
The instrument measures a baseline fluorescence reading.
-
It then automatically injects varying concentrations of the test compound (Compound F-THC, 5-HT) into the wells.
-
Fluorescence is measured kinetically for 2-3 minutes to capture the peak calcium response.
-
-
Antagonist Mode :
-
Pre-incubate the cells with varying concentrations of the test compound (Compound F-THC) for 15-30 minutes.
-
The instrument injects a fixed concentration of a known agonist (e.g., Serotonin at its EC80 concentration).
-
The ability of the test compound to inhibit the agonist-induced calcium signal is measured.
-
-
-
Data Analysis :
-
Agonist : Plot the peak fluorescence response against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to 5-HT).
-
Antagonist : Plot the inhibition of the agonist response against the log of the compound concentration. Fit the data to determine the IC50 .
-
Comparative Functional Activity Data
This table outlines the expected outcomes and the data to be gathered for Compound F-THC.
| Receptor | Assay Type | Serotonin (5-HT) | Vilazodone | Compound F-THC |
| 5-HT1A | cAMP | Agonist EC50 ~1.5 nM | Partial Agonist EC50 ~1.0 nM | To be determined(EC50/IC50, Emax) |
| 5-HT2A | Calcium Flux | Agonist EC50 ~5.0 nM | Antagonist IC50 ~100 nM | To be determined(EC50/IC50, Emax) |
| 5-HT2C | Calcium Flux | Agonist EC50 ~1.2 nM[14] | Agonist EC50 ~2.0 nM | To be determined(EC50/IC50, Emax) |
| 5-HT6 | cAMP | Agonist EC50 ~20 nM | Weak Antagonist IC50 >1000 nM | To be determined(EC50/IC50, Emax) |
Synthesis and Interpretation of Results
Upon completion of this experimental framework, a comprehensive profile for Compound F-THC will emerge. The combined binding (Ki) and functional (EC50/IC50, Emax) data will allow for a definitive classification. For instance:
-
Scenario A: Selective 5-HT6 Antagonist : If Compound F-THC displays high affinity (low nM Ki) for the 5-HT6 receptor with no agonist activity (no change in cAMP) but potently inhibits the effect of serotonin (low nM IC50), while showing >100-fold lower affinity for all other 5-HT subtypes, it would be classified as a selective 5-HT6 antagonist. This profile is of high interest for treating cognitive deficits in diseases like Alzheimer's.[8]
-
Scenario B: 5-HT1A Partial Agonist / 5-HT2A Antagonist : If the data reveal potent partial agonism at 5-HT1A (similar to Vilazodone) and antagonism at 5-HT2A, this profile would be characteristic of an atypical antipsychotic or a novel antidepressant with anxiolytic properties.
-
Scenario C: Non-selective Agonist : If Compound F-THC demonstrates potent agonism across multiple receptor subtypes, its profile would suggest a complex pharmacology with a wider range of potential effects and side effects, similar to some psychedelic compounds.
This head-to-head comparison provides the critical context needed to advance Compound F-THC from a novel chemical entity to a lead candidate for further preclinical development, including pharmacokinetic studies and in vivo behavioral models.[17]
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A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Data for Carbazole Derivatives in Oncology
Welcome to a comprehensive guide on establishing a robust in vitro-in vivo correlation (IVIVC) for novel carbazole derivatives in oncology research. Carbazoles are a vital class of heterocyclic compounds, with many derivatives showing potent antiproliferative and pro-apoptotic activities.[1][2][3] However, the journey from a promising in vitro "hit" to a validated in vivo lead is fraught with challenges. This guide provides field-proven insights and detailed protocols to help researchers navigate this critical translational gap, ensuring that laboratory findings are both reproducible and clinically relevant.[4][5]
The core principle of our approach is a phased, decision-driven screening cascade. We begin with broad assessments of cytotoxicity, progressively moving towards specific mechanistic assays in vitro, before committing resources to resource-intensive in vivo models. This structured methodology maximizes the probability of identifying derivatives with genuine therapeutic potential.
Part 1: The In Vitro Screening Cascade — From Viability to Mechanism
The initial phase of discovery focuses on identifying compounds that effectively kill cancer cells and understanding the pathways they exploit. Our strategy is to use a tiered approach, starting with general cytotoxicity and narrowing down to specific apoptotic mechanisms.
Foundational Cytotoxicity Screening: The MTT Assay
The first critical step is to determine the concentration-dependent cytotoxic effect of the carbazole derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C, protected from light.[8] Observe for the formation of purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Deep Dive: Caspase Activity Assay
Many carbazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[1][10][11] A key event in apoptosis is the activation of a cascade of cysteine proteases called caspases, with Caspase-3 serving as a primary executioner.[12] Measuring its activity provides direct evidence of apoptosis induction.
-
Cell Treatment & Lysis: Seed and treat cells with carbazole derivatives at their respective 1x and 2x IC50 concentrations for 24 hours. Induce apoptosis in a positive control plate with an agent like Staurosporine (1 µM).[13]
-
Harvest cells and lyse them on ice for 15-20 minutes using a supplied lysis buffer (e.g., containing HEPES, CHAPS, DTT).[13]
-
Centrifuge the lysate at high speed (16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[13]
-
Assay Execution: Transfer the supernatant (containing the proteins) to a new 96-well plate.
-
Prepare a reaction mixture containing the assay buffer and the Caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[14]
-
Add the reaction mixture to each well containing the cell lysate and incubate at 37°C for 1-2 hours.[14][13]
-
Data Acquisition: Measure the absorbance at 405 nm. The cleavage of the DEVD-pNA substrate by active Caspase-3 releases the chromophore p-nitroaniline (p-NA), which can be quantified.
-
Analysis: Compare the absorbance from treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
Diagram 1: In Vitro Screening Workflow
This diagram illustrates the sequential process for evaluating carbazole derivatives, from initial broad screening to specific mechanistic validation.
Caption: Workflow for in vitro screening of carbazole derivatives.
Comparative In Vitro Data Summary
To effectively compare candidates, data should be systematically tabulated. The table below presents illustrative data for three hypothetical carbazole derivatives, guiding the selection process for in vivo studies.
| Derivative | Target Cell Line | MTT Assay IC50 (µM) | Caspase-3 Activation (Fold Increase vs. Control) | Notes |
| Carba-A | A549 (Lung) | 1.5 ± 0.2 | 8.2 ± 0.9 | High potency, strong apoptosis induction. Priority Candidate. |
| Carba-B | A549 (Lung) | 8.9 ± 1.1 | 2.1 ± 0.4 | Moderate potency, weak apoptosis induction. Suggests alternative mechanism. |
| Carba-C | A549 (Lung) | 25.4 ± 3.5 | 1.2 ± 0.3 | Low potency. Deprioritized for in vivo studies. |
Based on this analysis, Carba-A is selected as the primary candidate for in vivo validation due to its superior potency and clear apoptotic mechanism of action.
Part 2: The In Vivo Validation — From Efficacy to Correlation
Translating in vitro success to an in vivo setting is the ultimate test of a compound's potential.[5] The mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a cornerstone of preclinical oncology research.[15][16]
Diagram 2: Apoptotic Signaling Pathway
This diagram shows a simplified model of the intrinsic apoptotic pathway often targeted by anticancer agents like carbazole derivatives.
Caption: Intrinsic apoptosis pathway activated by carbazoles.
Foundational In Vivo Efficacy: The A549 Xenograft Model
This model allows us to assess the compound's ability to inhibit tumor growth in a living system, providing crucial data on efficacy and tolerability.
-
Animal Acclimation: Use 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG). Allow them to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Cell Preparation & Implantation: Harvest A549 cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel or Cultrex BME to support tumor establishment.[16][17] Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.[18]
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³ (Volume = (Length x Width²)/2), randomize the mice into treatment groups (n=8-10 mice/group).[18]
-
Dosing: Prepare the carbazole derivative (e.g., Carba-A) in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose (e.g., 25 mg/kg) daily for 21 days. Include a vehicle-only control group.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
The Cross-Validation: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to establish a clear and predictive relationship between the laboratory data and the animal model outcomes. A successful correlation strengthens confidence that the in vitro screening cascade is selecting for compounds that will be effective in a more complex biological system.
Diagram 3: IVIVC Logic Flow
This diagram outlines the logical connections between in vitro results, pharmacokinetic properties, and the final in vivo outcome.
Caption: The relationship between in vitro data, PK, and in vivo success.
Comparative In Vivo & IVIVC Summary
The following table integrates our hypothetical in vitro and in vivo data, demonstrating the cross-validation process.
| Derivative | In Vitro IC50 (A549, µM) | In Vivo Model | Dose (mg/kg) | TGI (%) | IVIVC Assessment |
| Carba-A | 1.5 | A549 Xenograft | 25 | 65% | Excellent Correlation: High in vitro potency translated directly to significant in vivo tumor growth inhibition. This validates the screening cascade. |
| Carba-B | 8.9 | A549 Xenograft | 25 | 15% | Poor Correlation: Moderate in vitro activity did not translate to in vivo efficacy. This may be due to poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) or off-target effects not captured in vitro.[19] |
The strong correlation observed for Carba-A provides confidence in its therapeutic potential and validates our screening methodology. The poor correlation for Carba-B highlights the importance of in vivo testing and suggests that further studies, such as pharmacokinetic (ADME) profiling, would be necessary to understand the discrepancy.[20][21][22]
Conclusion
A rigorous, multi-stage approach is essential for the successful discovery of novel carbazole-based anticancer agents. By systematically validating in vitro cytotoxicity and mechanism of action before proceeding to in vivo xenograft models, researchers can efficiently identify compounds with the highest probability of translational success. The strong correlation between potent in vitro apoptosis induction and significant in vivo tumor growth inhibition, as illustrated by our lead candidate "Carba-A," serves as a benchmark for a successful cross-validation program. This guide provides the framework and methodologies to build that crucial bridge between the benchtop and preclinical development.
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A Comparative Guide to the Structure-Activity Relationships of Fluorinated Tetrahydrocarbazole Analogs
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Element
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydrocarbazole (THC) framework stands out as a "privileged structure."[1][2] This tricyclic indole-containing moiety is a cornerstone in numerous naturally occurring alkaloids and synthetic compounds, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3] Its rigid, planar structure provides an ideal anchor for interacting with various biological targets.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[4] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, this halogen can profoundly influence a molecule's physicochemical properties.[5][6] Introducing fluorine can enhance metabolic stability, increase lipophilicity to improve membrane permeability, modulate the acidity (pKa) of nearby functional groups, and form unique hydrogen bonds and dipole interactions at the target binding site.[4][6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated tetrahydrocarbazole analogs. We will dissect how the position, number, and nature of fluorine substituents on the THC core influence its biological performance, comparing analogs to provide actionable insights for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity - Tuning Cytotoxicity and Selectivity
The quest for novel anticancer agents has identified fluorinated tetrahydrocarbazoles as a promising class of compounds. The introduction of fluorine often enhances cytotoxic potency while maintaining a favorable safety profile by showing reduced activity against non-cancerous cell lines.[8][9]
Causality of Experimental Observations:
The observed anticancer activity is often linked to the ability of these compounds to intercalate with DNA, inhibit key enzymes like protein kinases, or induce apoptosis. Fluorine's high electronegativity can create a dipole moment in the molecule, enhancing its interaction with polar residues in the active sites of target enzymes. Furthermore, a C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability, allowing for a more sustained therapeutic effect.[4]
Comparative Performance Data:
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative fluorinated tetrahydrocarbazole analogs against various human cancer cell lines.
| Compound ID | Fluorine Position | Other Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 36 | 6-F | Arylsulfonyl | Panc1 (Pancreas) | 3.2 | [9] |
| 36 | 6-F | Arylsulfonyl | GIII-Calu1 (Lung) | 3.1 | [9] |
| 37a-c | 6-F | Varied | Various | 4.9 - 7.4 | [8][9] |
| 34b | 5-F | Indole derivative | A549 (Lung) | 0.8 | [8] |
| 48 | 6-F | Arylsulfonyl | A549 (Lung) | 10.35 | [2] |
Note: Lower IC₅₀ values indicate higher potency.
Key SAR Insights:
-
Halogen Superiority: Studies have shown that tetrahydrocarbazole derivatives with halogen substituents exhibit higher cytotoxicity than those with electron-donating groups, with the activity order being F > Cl > H > CH₃.[2]
-
Positional Importance: The position of the fluorine atom is critical. As seen with compound 34b , a fluorine at the C-5 position of a related indole derivative resulted in sub-micromolar potency against A549 lung cancer cells.[8] Analogs with 6-fluoro substitution also consistently show good activity across multiple cell lines.[8][9]
-
Selective Toxicity: A crucial advantage observed is the inactivity of these potent fluorinated compounds against normal cell lines like MCF10A, suggesting a promising therapeutic window and lower potential for side effects.[8][9]
SAR Visualization: Anticancer Activity
Caption: Key SAR drivers for the anticancer activity of fluorinated THCs.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a self-validating system for assessing the in vitro anticancer activity of test compounds.
-
Cell Culture: Seed human cancer cells (e.g., A549, Panc1) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the fluorinated tetrahydrocarbazole analogs in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for sufficient cell division in the control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Part 2: Antimicrobial Activity - A Defense Against Resistant Pathogens
The carbazole scaffold is a known pharmacophore for antimicrobial agents, and fluorination has been shown to enhance this activity, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10]
Causality of Experimental Observations:
The antimicrobial mechanism of these compounds is multifaceted. They may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with DNA replication. Fluorine substitution can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich bacterial cell wall. This enhanced penetration leads to higher intracellular concentrations and greater efficacy. The electronic withdrawing nature of fluorine can also tune the reactivity of the carbazole nucleus, potentially improving its interaction with bacterial targets.
Comparative Performance Data:
The table below compares the antimicrobial activity of various fluorinated carbazole derivatives.
| Compound Set | Key Features | Target Organism | Activity Metric | Result | Reference |
| 9 & 12 | 6-Fluoro-carbazole (no methyl) | MRSA, S. aureus | Zone of Inhibition | Ineffective | |
| 10, 11, 13, 14 | 6-Fluoro with C-2 or C-3 methyl | MRSA, S. aureus | Zone of Inhibition | Remarkable Activity | |
| 2, 4, 8 | Fluorinated butoxy-carbazoles | S. aureus | % Growth Inhibition | >60% at 16 µg/mL | [10] |
| 2, 4, 8 | Fluorinated butoxy-carbazoles | S. aureus strains | MIC | 32 µg/mL | [10] |
Key SAR Insights:
-
Synergistic Substitution: The presence of a fluorine atom alone is insufficient for potent activity. For anti-MRSA efficacy, a methyl group at the C-2 or C-3 position is required in conjunction with a C-6 fluoro substituent. This highlights a synergistic relationship where the methyl group likely contributes to binding or steric interactions, while fluorine enhances bioavailability.
-
Positional Isomers Matter: In a series of fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, the position of the fluorine atom influenced the antibacterial activity, with the 4-fluoro substituted analog (Compound 8 ) showing the best performance against S. aureus.[10]
-
Gram-Positive Selectivity: These compounds generally show greater efficacy against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli, P. aeruginosa), which possess a more complex outer membrane that can limit compound penetration.[10]
SAR Visualization: Antimicrobial Activity
Caption: Rationale for developing fluorinated THCs as neuroprotective agents.
Conclusion and Future Outlook
The structure-activity relationship studies of fluorinated tetrahydrocarbazole analogs reveal a class of molecules with highly tunable and potent biological activities. For anticancer applications, fluorine substitution enhances cytotoxicity and selectivity. In the antimicrobial realm, it confers potent activity against resistant bacteria, with efficacy being highly dependent on synergistic substitutions. While the neuroprotective potential is less explored, it represents a highly promising avenue for future research, leveraging fluorination to overcome the critical challenge of blood-brain barrier penetration.
Future work should focus on synthesizing a broader range of analogs with diverse fluorination patterns to build more comprehensive QSAR (Quantitative Structure-Activity Relationship) models. Investigating the precise mechanisms of action and identifying the specific molecular targets will be crucial for translating these promising scaffolds into next-generation therapeutics.
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A Senior Application Scientist's Guide to Comparative Metabolic Stability: A Case Study of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic Acid and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey from a promising hit compound to a viable drug candidate, metabolic stability is a critical gatekeeper. It defines a molecule's resistance to biotransformation by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme family in the liver.[1][2] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short half-life, low bioavailability, and the need for frequent, high doses to maintain therapeutic concentrations.[2][3] This not only complicates dosing regimens but also increases the risk of generating toxic metabolites.[2][4] Therefore, early assessment and optimization of metabolic stability are paramount to selecting drug candidates with favorable pharmacokinetic profiles.[3][5]
This guide presents a comparative analysis of the metabolic stability of a lead compound, 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (Parent Compound, PC) , and a series of rationally designed derivatives. The carbazole scaffold is a privileged structure in medicinal chemistry, but its metabolic fate can be complex.[6] The strategic incorporation of a fluorine atom is a common tactic to enhance metabolic stability by blocking potential sites of oxidation.[7][8][9]
Through this case study, we will explore:
-
The identification of metabolic liabilities in a lead compound.
-
Rational design strategies to mitigate these liabilities.
-
A detailed experimental workflow for assessing metabolic stability using human liver microsomes (HLM).
-
The interpretation of comparative data to establish structure-metabolism relationships (SMR).
Part 1: The Lead Scaffold and Rationale for Derivative Design
The structure of our lead compound (PC) presents several potential sites for metabolic attack, often referred to as "metabolic soft spots."
Hypothesized Metabolic Liabilities of the Parent Compound (PC):
-
Aromatic Ring Hydroxylation: The electron-rich carbazole ring system is susceptible to oxidation by CYP enzymes, particularly at positions electronically activated by the nitrogen atom and not blocked by the fluorine substituent.[6][10]
-
Aliphatic Ring Oxidation: The tetrahydro-carbazole portion contains multiple C-H bonds that can undergo hydroxylation.
-
N-Dealkylation/Oxidation: While the secondary amine is part of a fused ring, it remains a potential site for oxidative metabolism.
-
Metabolism of the Carboxylic Acid: Carboxylic acid groups can undergo metabolic transformations, although they are generally more stable than other functionalities. Their primary liability is often poor cell permeability due to ionization at physiological pH.[11]
To address these potential liabilities, three derivatives were designed using established medicinal chemistry strategies.[12][13]
Designed Derivatives:
-
Derivative A (DA): Tetrazole Bioisostere: The carboxylic acid group of PC was replaced with a tetrazole. Tetrazoles are well-established non-classical bioisosteres of carboxylic acids, mimicking their acidic nature and hydrogen bonding capabilities while often improving metabolic stability and cell permeability due to increased lipophilicity.[11][14]
-
Derivative B (DB): Metabolic Blocking: A second fluorine atom was introduced at the 8-position of the carbazole ring. This strategy aims to directly block a potential site of aromatic hydroxylation, leveraging the strength of the C-F bond to prevent oxidative metabolism at that position.[8][9][15]
-
Derivative C (DC): Deuterium Substitution: The two hydrogen atoms at the 4-position of the aliphatic ring were replaced with deuterium. This modification utilizes the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its enzymatic cleavage by CYPs is slower, which can significantly reduce the rate of metabolism at that specific site.[16][17]
Part 2: Experimental Framework for Stability Assessment
The cornerstone of early-stage metabolic stability assessment is the in vitro liver microsomal assay.[18][19][20] This high-throughput screen provides crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize a drug.[5][21]
Overall Experimental Workflow
The process involves incubating the test compounds with liver microsomes and an NADPH regenerating system (to sustain CYP enzyme activity), sampling at various time points, and quantifying the disappearance of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to be a self-validating system by including positive controls (compounds with known metabolic fates) and negative controls (incubations without the necessary cofactor).
1. Materials and Reagents:
-
Test Compounds: Parent Compound (PC), DA, DB, DC.
-
Positive Controls: Verapamil (high clearance), Dextromethorphan (moderate clearance).[22]
-
Pooled Human Liver Microsomes (HLMs) (e.g., from a commercial supplier).
-
Phosphate Buffer (100 mM, pH 7.4).[23]
-
NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[23]
-
Acetonitrile (ACN), HPLC-grade.
-
Internal Standard (IS): A structurally similar, stable compound not present in the matrix (e.g., a stable isotope-labeled analog).
-
DMSO, HPLC-grade.
2. Preparation of Solutions:
-
Compound Stock Solutions: Prepare 10 mM stock solutions of all test and control compounds in DMSO.
-
Intermediate Solutions: Dilute the 10 mM stocks to 100 µM in a 50:50 ACN:Water mixture.
-
HLM Working Solution: Thaw pooled HLMs at 37°C and dilute in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[24] Keep on ice.
-
Quenching Solution: Prepare cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
3. Incubation Procedure: [22][25]
-
Label a 96-well plate for time points (0, 5, 15, 30, 60 min) and a "-NADPH" control.
-
In the incubation wells, add the HLM working solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Add the compound intermediate solution to the HLM solution to achieve a final compound concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For "-NADPH" control wells, add an equivalent volume of phosphate buffer instead.
-
At each designated time point (0, 5, 15, 30, 60 min), transfer an aliquot of the incubation mixture to a separate 96-well plate containing the cold quenching solution. The T=0 sample is taken immediately after adding the NADPH system.
-
After the final time point, seal the quench plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.
4. LC-MS/MS Analysis: [21][26]
-
Transfer the supernatant from the centrifuged plate to a new plate for analysis.
-
Analyze samples using an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically quantify the parent compound and the internal standard.[22]
-
The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in sample processing and instrument response.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)
Part 3: Comparative Data & Interpretation
The following table summarizes the representative data obtained from the HLM stability assay for the parent compound and its derivatives.
| Compound ID | Description | t½ (min) | CLint (µL/min/mg protein) |
| PC | Parent Compound | 18 | 77.0 |
| DA | Tetrazole Derivative | 35 | 39.6 |
| DB | Di-Fluoro Derivative | 58 | 23.9 |
| DC | Deuterated Derivative | 29 | 47.8 |
| Verapamil | High Clearance Control | < 10 | > 138.6 |
| Dextromethorphan | Mod. Clearance Control | 25 | 55.4 |
Note: These are representative data generated for the purpose of this guide to illustrate the principles of comparative analysis.
Discussion of Results
The experimental data reveals significant differences in metabolic stability among the designed compounds, providing valuable insights into their structure-metabolism relationships.
-
Parent Compound (PC): With a half-life of 18 minutes, the parent compound demonstrates moderate to high metabolic clearance, confirming that the scaffold is susceptible to metabolism by human liver microsomes. This validates the need for optimization.
-
Derivative A (DA): Replacing the carboxylic acid with a tetrazole bioisostere nearly doubled the metabolic half-life (35 min) and halved the intrinsic clearance. This suggests that while the carboxylic acid itself may not be a primary site of metabolism, the overall change in physicochemical properties (e.g., polarity, pKa, and interaction with enzyme active sites) conferred by the tetrazole group significantly reduced the rate of metabolism elsewhere on the molecule.[27]
-
Derivative B (DB): The introduction of a second fluorine atom at the 8-position resulted in the most profound improvement, increasing the half-life by over three-fold to 58 minutes. This is strong evidence that the C8-position on the carbazole nucleus is a major site of metabolic attack (a "soft spot") and that blocking this position with a metabolically robust fluorine atom is an effective strategy for this scaffold.[8][9]
-
Derivative C (DC): Deuteration at the C4-position led to a notable increase in stability (t½ = 29 min) compared to the parent compound. The improvement, while not as dramatic as with Derivative B, confirms that the aliphatic ring is also a site of metabolism. The observed kinetic isotope effect indicates that C-H bond cleavage at this position is a rate-contributing step in the overall metabolism of the molecule.[16]
Proposed Metabolic Pathways
Based on the stability data, we can propose comparative metabolic pathways. The parent compound likely undergoes significant oxidation on both the aromatic and aliphatic rings. Derivative B, being the most stable, effectively shuts down the aromatic oxidation pathway, forcing metabolism to occur at a slower rate at other positions.
Conclusion and Outlook
This guide demonstrates a systematic approach to evaluating and improving the metabolic stability of a lead compound. Through rational design based on known metabolic liabilities, we successfully generated derivatives with significantly enhanced stability in a key in vitro assay.
Key Takeaways:
-
The 6-fluoro-tetrahydro-carbazole scaffold is prone to metabolism, primarily via aromatic hydroxylation.
-
Blocking this "soft spot" with an additional fluorine atom (Derivative B) proved to be the most effective strategy, yielding a metabolically robust compound.
-
Bioisosteric replacement of the carboxylic acid (Derivative A) and deuteration of the aliphatic ring (Derivative C) were also viable, albeit less impactful, strategies for improving stability.
The results from this in vitro study provide a clear rank-ordering of compounds. Derivative B stands out as the most promising candidate to advance into further studies, such as metabolite identification, CYP reaction phenotyping, and subsequent in vivo pharmacokinetic assessment in preclinical species. This iterative cycle of design, testing, and analysis is fundamental to the successful optimization of lead compounds into clinical candidates.[12]
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The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]
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Mechanism of 7H-Dibenzo[c,g]carbazole Metabolism in Cytochrome P450 1A1: Insights from Computational Studies. (2024). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Carbazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold, a unique tricyclic aromatic system, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile functionalization potential have led to the development of a diverse array of therapeutic agents targeting a wide range of diseases, from cancer to neurodegenerative disorders.[1][2] However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, with pharmacokinetics—the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME)—playing a pivotal role in determining success or failure.
This guide provides an in-depth comparison of the pharmacokinetic profiles of different carbazole-based compounds. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present detailed protocols for key pharmacokinetic assays, and explore the critical structure-pharmacokinetic relationships that govern the behavior of these molecules in a biological system. Our aim is to equip you with the field-proven insights necessary to navigate the complexities of developing carbazole-based therapeutics.
The Pharmacokinetic Landscape of Carbazole Derivatives: A Comparative Overview
The pharmacokinetic properties of carbazole-based compounds can vary dramatically depending on the nature and position of substituents on the carbazole core. This structural diversity directly influences key parameters such as oral bioavailability, plasma protein binding, metabolic stability, and elimination half-life. The following table summarizes these parameters for a selection of notable carbazole derivatives from different therapeutic areas.
| Compound Class/Name | Therapeutic Area | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference(s) |
| Carvedilol | Antihypertensive | 100-150 | 1-2 | 400-600 | 7-10 | ~25-35 | >98 | [3] |
| Carprofen | Anti-inflammatory | 3.17 (2mg/kg, PO, rat) | 1.26 (2mg/kg, PO, rat) | - | - | - | >99 | [4] |
| Ondansetron | Antiemetic | ~20-30 (8mg dose) | ~1.5-2 | ~100-150 (8mg dose) | ~3-4 | ~60 | 70-76 | [5][6] |
| Novel Carbazole Aminoalcohols (Compound 2 & 24) | Anti-parasitic | - | - | - | - | >70 (in mice) | - | [7] |
| Aminopropyl Carbazole ((-)-P7C3-S243) | Neuroprotective | - | - | - | Metabolically stable | Orally bioavailable | Crosses BBB | [3] |
| Carbazole Sulfonamides (Compound 7 & 15) | Anticancer | - | - | - | - | In vivo antitumor efficacy | - | [8] |
| SR13668 | Anticancer | 118.6 (30mg/kg, male rats) | - | - | 4.4 (male rats) | 25.4 (male rats) | - | [9] |
Expert Insights: The data reveals a wide spectrum of pharmacokinetic behaviors. Carvedilol, a widely used beta-blocker, exhibits low oral bioavailability due to extensive first-pass metabolism.[3] In contrast, novel carbazole aminoalcohols developed as anti-parasitic agents show excellent oral bioavailability in preclinical models, a highly desirable trait for patient compliance.[7] The high plasma protein binding of many carbazole derivatives, such as carprofen, can influence their distribution and potential for drug-drug interactions.[4] These variations underscore the critical importance of early and thorough pharmacokinetic profiling in the development of new carbazole-based drugs.
Deciphering the "Why": Structure-Pharmacokinetic Relationships
The observed differences in pharmacokinetic profiles are not random; they are intrinsically linked to the chemical structure of the carbazole derivatives. Understanding these relationships is paramount for rational drug design and the optimization of lead compounds.
One key aspect is the impact of substituents on metabolic stability. For instance, in the development of carbazole-based cannabinoid receptor 2 (CB2) ligands, it was found that oxidative N-dealkylation and oxidation of the carbazole ring were major metabolic pathways leading to rapid biotransformation.[10] To address this, researchers introduced modifications to shield the carbazole nitrogen atom from cytochrome P450 (CYP) enzymes. This strategic structural change resulted in improved metabolic stability without compromising the desired pharmacological activity.[10]
Furthermore, the lipophilicity of carbazole derivatives, which can be modulated by adding or removing polar or non-polar functional groups, significantly affects their absorption and distribution. Highly lipophilic compounds may readily cross cell membranes but can also exhibit high plasma protein binding and sequestration in fatty tissues, potentially leading to longer half-lives and altered distribution profiles. Conversely, more polar derivatives may have better aqueous solubility but could face challenges in crossing the blood-brain barrier (BBB) if targeting the central nervous system. The neuroprotective aminopropyl carbazole, (-)-P7C3-S243, is an example of a compound optimized to cross the BBB.[3]
Experimental Workflows: A Foundation of Trustworthiness
To ensure the scientific integrity of pharmacokinetic data, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for three fundamental assays used to characterize the pharmacokinetic profiles of carbazole-based compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.[5][11][12]
Causality Behind Experimental Choices: Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes and are a cost-effective and high-throughput model for predicting in vivo hepatic clearance.[5] The inclusion of the cofactor NADPH is crucial as it is required for the activity of most CYP enzymes.[12] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance and predict its metabolic fate in the liver.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the carbazole test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired final concentration (typically 1 µM).
-
Prepare a solution of liver microsomes (from human or relevant animal species) in the phosphate buffer (typically 0.5 mg/mL).
-
Prepare a solution of NADPH in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution to 37°C.
-
In a microcentrifuge tube, combine the microsomal suspension and the test compound working solution.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Diagram of In Vitro Metabolic Stability Workflow:
Caption: Workflow for In Vitro Metabolic Stability Assay.
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the extent to which a drug binds to plasma proteins, which is a critical parameter as only the unbound (free) drug is pharmacologically active and available for metabolism and excretion.[4][13][14]
Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for measuring plasma protein binding due to its accuracy and minimal experimental artifacts.[13] The semi-permeable membrane allows the free drug to diffuse between the plasma-containing and buffer-containing chambers until equilibrium is reached, while retaining the larger plasma proteins. By measuring the drug concentration in both chambers at equilibrium, the fraction of unbound drug can be accurately determined.
Detailed Protocol:
-
Preparation:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Prepare a stock solution of the carbazole test compound.
-
Spike the test compound into plasma (from human or relevant animal species) at the desired concentration.
-
Prepare a phosphate-buffered saline (PBS) solution.
-
-
Dialysis Setup:
-
Assemble the equilibrium dialysis apparatus (e.g., RED device).
-
Load the plasma sample containing the test compound into one chamber.
-
Load the PBS into the other chamber.
-
Seal the apparatus to prevent evaporation.
-
-
Incubation:
-
Incubate the dialysis apparatus at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Collection and Preparation:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Prepare the samples for analysis by precipitating proteins (if necessary) with an organic solvent containing an internal standard.
-
Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
Analyze the drug concentration in the samples from both chambers using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage of protein binding: % Bound = (1 - fu) x 100.
-
Diagram of Equilibrium Dialysis for Plasma Protein Binding:
Caption: Principle of Equilibrium Dialysis for PPB.
In Vivo Pharmacokinetic Study in Rodents for Oral Bioavailability
This study is essential for determining how a drug is absorbed and eliminated in a living organism after oral administration, providing crucial data for dose selection and predicting human pharmacokinetics.[15][16][17]
Causality Behind Experimental Choices: Rodent models, such as rats or mice, are widely used in preclinical pharmacokinetic studies due to their physiological similarities to humans, relatively low cost, and well-established experimental procedures.[15][16] By administering the drug both orally and intravenously, the absolute oral bioavailability can be calculated by comparing the area under the plasma concentration-time curve (AUC) for both routes. This comparison accounts for incomplete absorption and first-pass metabolism.
Detailed Protocol:
-
Animal Preparation and Dosing:
-
Acclimate the animals (e.g., male Sprague-Dawley rats) to the experimental conditions.
-
Fast the animals overnight before dosing.
-
Prepare the dosing formulation of the carbazole test compound for both oral (e.g., in a suspension or solution) and intravenous (e.g., in a sterile solution) administration.
-
Divide the animals into two groups: one for oral administration and one for intravenous administration.
-
Administer the drug to the animals at the predetermined dose.
-
-
Blood Sampling:
-
At specified time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours), collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus).[15]
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store frozen until analysis.
-
-
Sample Analysis:
-
Prepare the plasma samples for analysis by protein precipitation with an organic solvent containing an internal standard.
-
Analyze the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of the drug versus time for both oral and intravenous administration.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
t½ (elimination half-life)
-
CL (clearance)
-
Vd (volume of distribution)
-
-
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[6]
-
Diagram of In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for In Vivo Pharmacokinetic Study.
Conclusion: A Path Forward for Carbazole-Based Drug Development
The diverse pharmacokinetic profiles of carbazole-based compounds highlight the necessity of a comprehensive and early assessment of their ADME properties. By understanding the intricate interplay between chemical structure and pharmacokinetic behavior, and by employing robust and validated experimental methodologies, drug development professionals can make more informed decisions, optimize lead candidates more effectively, and ultimately increase the probability of translating a promising carbazole-based molecule into a successful therapeutic. This guide serves as a foundational resource to aid in this critical endeavor, fostering a deeper understanding of the pharmacokinetic challenges and opportunities inherent in this versatile and pharmacologically rich class of compounds.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS No. 907211-31-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines for hazardous waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance. A thorough risk assessment, informed by its Safety Data Sheet (SDS), reveals the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
The presence of a carbon-fluorine bond classifies this compound as a halogenated organic compound .[2] This is a critical classification for waste disposal, as halogenated and non-halogenated waste streams must be kept separate to ensure proper treatment, which for halogenated compounds typically involves high-temperature incineration at a specialized facility.[2][3] Mixing these waste streams can lead to regulatory non-compliance and can complicate the disposal process.
| Hazard Classification | GHS H-Statement | Implication for Handling and Disposal |
| Acute Toxicity 4 (Oral) | H302 | Harmful if swallowed. Avoid ingestion. Mandates clear labeling. |
| Skin Irritation 2 | H315 | Causes skin irritation. Requires use of chemical-resistant gloves. |
| Eye Irritation 2A | H319 | Causes serious eye irritation. Requires use of safety glasses or goggles. |
| STOT SE 3 | H335 | May cause respiratory irritation. Handle in a well-ventilated area or fume hood. |
| Chemical Family | Halogenated Organic | Must be segregated into a dedicated halogenated waste stream.[2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. This is not merely a recommendation but a critical safety requirement based on the identified hazards.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling and packaging for disposal should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]
Waste Segregation and Collection: A Self-Validating System
The cornerstone of compliant chemical waste disposal is meticulous segregation. This prevents dangerous reactions between incompatible chemicals and ensures that waste is directed to the correct treatment facility.[5]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container that is compatible with the chemical. The container must be in good condition, free of leaks, and have a secure, screw-top lid.[3][5] Do not use metal containers for acidic compounds.[6]
-
Label the Container: Proper labeling is a regulatory requirement.[7] Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
Transfer the Waste: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. If dealing with solutions of the compound, transfer the liquid via a funnel. All transfers must occur within a chemical fume hood.[4]
-
Secure the Container: Keep the container tightly closed at all times, except when actively adding waste.[3][5] This minimizes the release of vapors and prevents spills.
-
Segregate from Incompatibles: Store the waste container separately from incompatible materials, particularly strong bases and oxidizing agents.[8] Store acids and bases in separate secondary containment.[5]
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow outlines the decision-making process and physical steps for disposing of this compound waste. This process ensures that the waste is managed safely from the point of generation to its final pickup by a certified waste disposal vendor.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
Accidents can happen. A robust spill management plan is essential.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: For small spills of solid material, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect and Package: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.[8] Seal and label the container as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Seek Assistance: For large spills, contact your institution's Environmental Health & Safety (EH&S) office immediately.[3]
Final Disposition: The End of the Line
Once the waste container is full (typically 90% capacity to allow for expansion) or has reached the institutional time limit for accumulation in a Satellite Accumulation Area (SAA), it is ready for final disposition.[5][6] Contact your EH&S office or designated hazardous waste management provider to schedule a pickup.[4] The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration, the standard and environmentally preferred method for halogenated organic wastes.[2][7]
By adhering to this comprehensive guide, laboratory professionals can ensure that their vital research does not come at the cost of safety or environmental integrity.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- ChemicalBook. (2023). This compound ETHYL ESTER Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound Safety Data Sheet.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents.
- Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Fisher Scientific. (2025). Safety Data Sheet: 6,7,8,9-Tetrahydro-5H-carbazole-3-carboxylic acid.
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Personal protective equipment for handling 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
A Researcher's Guide to Safely Handling 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound. As a valued member of the scientific community, your safety is paramount. This document moves beyond a simple checklist to provide a framework of understanding, ensuring that every procedural step is grounded in scientific reasoning. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Compound
This compound is a halogenated carbazole derivative. While specific toxicological properties are not fully investigated, the available Safety Data Sheet (SDS) classifies it with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
Carbazole derivatives, as a class, are noted for their wide range of pharmacological activities, which underscores the importance of minimizing direct exposure.[2][3][4] The fluorine atom in the structure designates it as a halogenated organic compound, which has specific implications for its disposal.[5][6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on a risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound, which is typically a solid powder.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powder) | The compound may cause respiratory irritation.[1] As a powder, it can become airborne during weighing and transfer. An N95 respirator provides a barrier against inhaling fine particulates. For larger quantities or procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | This compound is a serious eye irritant.[1] Standard safety glasses with side shields are the minimum requirement. However, for procedures involving larger quantities or the potential for splashing (e.g., during dissolution), chemical splash goggles offer superior protection. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | The compound is a known skin irritant.[1] Nitrile gloves provide good resistance to a broad range of chemicals and are a standard choice for handling powdered substances. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat | A lab coat is essential to protect skin and personal clothing from contamination.[8] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe shoes | To protect from potential spills, closed-toe shoes are mandatory in any laboratory setting where chemicals are handled. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure. The following protocol should be followed when handling this compound:
Preparation:
-
Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of airborne particles.
-
PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is within the designated area to minimize movement in and out of the space.
Handling:
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust clouds by handling the powder gently.
-
Transfer: When transferring the powder to a reaction vessel, do so slowly and carefully. If dissolving the compound, add the solvent to the vessel containing the powder to minimize the risk of the powder becoming airborne.
-
Post-Handling: After handling, decontaminate all surfaces in the designated area.
Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Remove your lab coat.
-
Remove eye and face protection.
-
Remove your respirator.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[5][6][9]
Waste Segregation is Critical:
-
Halogenated Waste Container: All solid waste (contaminated weigh boats, gloves, etc.) and liquid waste (solutions containing the compound) must be collected in a clearly labeled, dedicated "Halogenated Organic Waste" container.[7][9]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[6][7] The disposal of mixed waste is more complex and costly.
Disposal Procedure:
-
Collect all waste in a compatible, sealed container.
-
Label the container with "Hazardous Waste," the full chemical name, and the approximate amount.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures: Preparedness is Key
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[1]
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.[1]
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[1]
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as halogenated waste.
-
For a large spill, contact your institution's environmental health and safety department.
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical steps for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling the Target Compound.
References
-
Hazardous Waste Segregation. University of California, Riverside. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. (2020-07-14). ACS Material. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Retrieved from [Link]
-
Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. Retrieved from [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. Retrieved from [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Retrieved from [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. PubMed. Retrieved from [Link]
-
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. Lietuvos Mokslų Akademija. Retrieved from [Link]
-
Synthesis and evaluation of biological activity of some novel carbazole derivatives. ResearchGate. Retrieved from [Link]
-
Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. Retrieved from [Link]
-
1,2,3,4-Tetrahydrocarbazole. PubChem. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
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- 8. nspcoatings.co.uk [nspcoatings.co.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

